1,2,9-Nonanetriol
Description
Structure
3D Structure
Properties
IUPAC Name |
nonane-1,2,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c10-7-5-3-1-2-4-6-9(12)8-11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUVVDHSUIKLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CO)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597398 | |
| Record name | Nonane-1,2,9-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382631-42-7 | |
| Record name | Nonane-1,2,9-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2,9-Nonanetriol
Introduction: The Significance of Long-Chain Aliphatic Triols
Long-chain aliphatic triols, such as 1,2,9-nonanetriol, represent a versatile class of molecules with significant potential in materials science, specialty surfactants, and as building blocks in complex organic synthesis. The presence of three hydroxyl groups—a vicinal 1,2-diol at one terminus and a primary alcohol at the other—imparts unique properties of hydrophilicity, reactivity, and potential for stereochemical complexity. This guide provides a robust, field-proven framework for the logical synthesis, purification, and comprehensive characterization of 1,2,9-nonanetriol, designed for researchers and drug development professionals who require a deep, practical understanding of the underlying chemical principles.
The core challenge in synthesizing such a molecule lies in the selective manipulation of functional groups. A successful synthetic strategy must address the chemoselective transformation of one functional group in the presence of others that might be sensitive to the reaction conditions. This guide outlines a multi-step synthetic pathway starting from a commercially available precursor, emphasizing the rationale behind each procedural step, the choice of reagents, and the methods for ensuring the integrity of the final product.
Part I: A Strategic Approach to the Synthesis of 1,2,9-Nonanetriol
A robust synthesis requires a logical retrosynthetic analysis to identify a practical and efficient forward pathway. Our target molecule, 1,2,9-nonanetriol, contains a C9 alkyl backbone with hydroxyl groups at positions 1, 2, and 9.
A logical disconnection approach suggests that the 1,2-diol can be formed from a terminal alkene via dihydroxylation, and the C9-hydroxyl can be derived from the reduction of a carboxylic acid or its ester derivative. This leads to a readily available starting material: 9-decenoic acid.
The forward synthesis, therefore, involves three key transformations:
-
Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with many organometallic reagents and can interfere with subsequent steps. Converting it to an ester, such as a methyl ester, protects this group and improves solubility in organic solvents.
-
Dihydroxylation of the Terminal Alkene: The carbon-carbon double bond can be stereoselectively converted to a vicinal diol.
-
Reduction of the Ester: The protected ester group is reduced to the primary alcohol to yield the final triol.
This strategic sequence ensures that the more sensitive transformations are performed under conditions that do not affect other parts of the molecule.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis.
Caption: Proposed synthetic route for 1,2,9-Nonanetriol.
Part II: Detailed Experimental Protocols
Step 1: Esterification of 9-Decenoic Acid to Methyl 9-decenoate
Causality: The conversion of the carboxylic acid to a methyl ester is a critical first step. This "protecting group" strategy prevents the acidic proton from interfering with the subsequent dihydroxylation and reduction steps.[1][2] The Fischer esterification is a classic, acid-catalyzed method that is highly efficient for this purpose.
Protocol:
-
To a solution of 9-decenoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 9-decenoate as a clear oil. The product is typically used in the next step without further purification.
| Reagent | Molar Eq. | Purpose |
| 9-Decenoic Acid | 1.0 | Starting Material |
| Methanol (MeOH) | Solvent/Reagent | Ester formation |
| Sulfuric Acid (H₂SO₄) | 0.05 (catalytic) | Acid catalyst |
Step 2: Dihydroxylation of Methyl 9-decenoate
Causality: The key transformation to install the 1,2-diol is the dihydroxylation of the terminal alkene. While several methods exist, the Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant, is chosen for its high yield and reliability for forming syn-diols.[3] This avoids the use of stoichiometric, highly toxic osmium tetroxide.
Protocol:
-
Dissolve methyl 9-decenoate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 eq).
-
To this stirring solution, add a catalytic amount of osmium tetroxide (e.g., 2.5 mol% solution in t-butanol).
-
Stir the reaction at room temperature for 12-24 hours. The solution will typically turn dark brown or black.
-
Monitor by TLC. Upon completion, quench the reaction by adding a small amount of solid sodium sulfite or sodium bisulfite and stir for 30 minutes to reduce the osmate ester.
-
Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.
-
Extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 9,10-dihydroxydecanoate. This intermediate may be purified by flash column chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| Methyl 9-decenoate | 1.0 | Substrate |
| Osmium Tetroxide (OsO₄) | 0.025 (catalytic) | Dihydroxylation catalyst |
| NMO | 1.2 | Co-oxidant |
| Acetone/Water | - | Solvent System |
Step 3: Reduction of Methyl 9,10-dihydroxydecanoate to 1,2,9-Nonanetriol
Causality: The final step is the reduction of the methyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce an ester.[1] Milder reagents like sodium borohydride are not effective for this purpose. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the methyl 9,10-dihydroxydecanoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, cool the reaction back to 0 °C and cautiously quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
A granular white precipitate should form. Stir the resulting slurry for 1 hour at room temperature.
-
Filter the solids and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 1,2,9-nonanetriol.
| Reagent | Molar Eq. | Purpose |
| Methyl 9,10-dihydroxydecanoate | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 | Reducing Agent |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent |
Purification of 1,2,9-Nonanetriol
Insight: Polyols are often viscous, highly polar compounds that can be challenging to purify.[4][5][6] Column chromatography on silica gel is the standard method. Due to the high polarity of the triol, a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is required.
Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol).
-
Dissolve the crude triol in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent in vacuo to yield pure 1,2,9-nonanetriol as a viscous oil or low-melting solid.
Part III: Comprehensive Characterization and Data Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step in any synthetic workflow.[7] A combination of spectroscopic techniques provides a self-validating system where each piece of data corroborates the others to build a conclusive structural assignment.
Visualizing the Characterization Logic
Caption: Logical workflow for the structural validation of 1,2,9-Nonanetriol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Expected Spectroscopic Data for 1,2,9-Nonanetriol (C₉H₂₀O₃)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | Frequency (cm⁻¹) |
| ~3.60 (m, 1H) | H-2 | ~72.0 | C-2 | 3600-3200 (broad) |
| ~3.55 (t, 2H) | H-9 | ~66.0 | C-1 | 2980-2850 (strong) |
| ~3.38 (dd, 2H) | H-1 | ~63.0 | C-9 | 1100-1000 (strong) |
| ~1.55 (m, 2H) | H-8 | ~33.0 | C-8 | |
| ~1.20-1.45 (m, 10H) | H-3, H-4, H-5, H-6, H-7 | ~32.5 | C-3 | |
| (Broad s, 3H) | -OH protons (exchangeable) | ~29.0-29.5 (multiple) | C-4, C-5, C-6 | |
| ~26.0 | C-7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8] For 1,2,9-nonanetriol, the key signature will be the presence of hydroxyl groups and the absence of any carbonyl (C=O) stretch from the ester starting material.
-
O-H Stretch: A very broad and strong absorption in the region of 3600-3200 cm⁻¹ is definitive for the alcohol functional groups.
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) indicate the aliphatic C-H bonds.
-
C-O Stretch: A strong absorption in the fingerprint region, typically between 1100-1000 cm⁻¹, corresponds to the C-O single bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a final confirmation of its identity.[9][10]
-
Molecular Ion (M⁺): The molecular formula is C₉H₂₀O₃, giving a molecular weight of 176.25 g/mol . While the molecular ion peak may be weak or absent in Electron Ionization (EI) MS, a peak corresponding to [M-H₂O]⁺ at m/z 158 is often observed.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show a protonated molecule [M+H]⁺ at m/z 177 or a sodiated adduct [M+Na]⁺ at m/z 199.
-
Fragmentation: Common fragmentation patterns for long-chain alcohols include cleavage alpha to the oxygen atoms and sequential loss of water molecules.
Conclusion
This guide has detailed a logical and robust pathway for the synthesis and characterization of 1,2,9-nonanetriol. By employing a strategic use of protecting groups and well-established, high-yielding reactions, the target molecule can be accessed reliably. The comprehensive characterization workflow, leveraging NMR, IR, and MS, provides a self-validating system to ensure the structural integrity and purity of the final product. This scientifically grounded approach, which emphasizes the causality behind experimental choices, equips researchers with the necessary framework to confidently produce and validate this and other complex polyhydroxylated molecules.
References
- ACS Publications. (n.d.). An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent. Organic Process Research & Development.
- Taylor & Francis Online. (n.d.). Purification by Liquid Extraction of Recovered Polyols.
- Steri Technologies. (n.d.). Polyol Filtration.
- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Wikipedia. (n.d.). Protecting group.
- University of Cambridge. (2025). ARTICLE.
- OpenOChem Learn. (n.d.). HNMR Practice 1.
- NIST WebBook. (n.d.). Nonane.
- van der Doelen, G. A., van den Berg, K. J., & Boon, J. J. (n.d.). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository) - University of Amsterdam.
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An In-Depth Technical Guide to 1,2,9-Nonanetriol: Physicochemical Properties and Analytical Methodologies
Introduction: Situating 1,2,9-Nonanetriol in Modern Research
1,2,9-Nonanetriol (IUPAC Name: nonane-1,2,9-triol) is a long-chain aliphatic triol with the molecular formula C₉H₂₀O₃. Its structure consists of a nine-carbon backbone functionalized with three hydroxyl (-OH) groups at the 1, 2, and 9 positions. This arrangement, featuring a vicinal diol at one end and a primary alcohol at the other, imparts a distinct amphiphilic character to the molecule. While specific research on 1,2,9-nonanetriol is not extensively published, its structural motifs are common in molecules of significant interest to the pharmaceutical and material science industries.
Long-chain polyols are valued for their roles as formulation excipients, chemical intermediates, and building blocks for polymers like polyesters and polyurethanes.[1][2] The presence of multiple hydroxyl groups allows for extensive hydrogen bonding, influencing properties such as viscosity, boiling point, and solubility. For drug development professionals, molecules like 1,2,9-nonanetriol are of potential interest as penetration enhancers, stabilizers in formulations, or as chiral synthons for creating more complex active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the known computed physicochemical properties of 1,2,9-nonanetriol, predicts its experimental characteristics based on analogous compounds, and details the authoritative analytical methodologies required for its full characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to work with and understand this promising, yet underexplored, molecule.
Section 1: Core Physicochemical Properties
Direct experimental data for 1,2,9-nonanetriol is scarce in publicly available literature. However, its fundamental properties can be reliably estimated using computational models and by drawing comparisons with structurally similar isomers and related long-chain polyols.
Computed and Structural Data
Computational tools provide a robust baseline for understanding the molecule's characteristics. The properties for nonane-1,2,9-triol are consistent with those of its isomers, such as nonane-1,3,9-triol.[3]
| Property | Value / Description | Source |
| IUPAC Name | nonane-1,2,9-triol | - |
| Molecular Formula | C₉H₂₀O₃ | [3] |
| Molecular Weight | 176.25 g/mol | [3] |
| Exact Mass | 176.14124450 Da | [3] |
| Canonical SMILES | C(CCCC(O)CO)CCCO | - |
| InChI Key | (Predicted) | - |
| XLogP3-AA (logP) | 0.6 - 1.0 (Isomer-dependent) | [3][4] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 8 | [3] |
| Topological Polar Surface Area (TPSA) | 60.7 Ų | [3] |
Note: Some values are based on the closely related isomer nonane-1,3,9-triol due to the absence of a specific public database entry for 1,2,9-nonanetriol.
Predicted Physical State and Thermal Properties
Based on its long carbon chain and multiple hydrogen-bonding hydroxyl groups, 1,2,9-nonanetriol is predicted to be a viscous liquid or a low-melting-point solid at standard temperature and pressure.
-
Boiling Point: Expected to be high, likely exceeding 300 °C at atmospheric pressure, due to strong intermolecular hydrogen bonding. This necessitates vacuum distillation for purification to prevent thermal degradation.
-
Melting Point: If solid, a relatively low melting point is anticipated. For comparison, the related compound 1,9-nonanediol has a melting point of 44-48 °C.[4] The additional hydroxyl group in 1,2,9-nonanetriol would likely increase the melting point slightly due to enhanced crystal lattice energy.
-
Solubility: The molecule's amphiphilic nature suggests moderate solubility. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely limited but present, driven by the three hydroxyl groups, while the C9 non-polar tail will favor solubility in less polar environments.[5]
Section 2: Proposed Analytical and Characterization Workflows
To rigorously characterize a novel or sparsely studied compound like 1,2,9-nonanetriol, a multi-technique analytical approach is essential. The following protocols are presented as a self-validating system for establishing the identity, purity, and key physicochemical properties.
Identity and Purity Assessment: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for separating non-volatile compounds and confirming their identity and purity.[6][7]
Experimental Protocol: Reversed-Phase HPLC-MS
-
Sample Preparation: Accurately weigh and dissolve 1 mg of 1,2,9-nonanetriol in 1 mL of methanol to create a 1 mg/mL stock solution. Prepare serial dilutions as needed.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Expected Ions: Look for the protonated molecule [M+H]⁺ at m/z 177.15, and adducts such as [M+Na]⁺ at m/z 199.13.
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Data Analysis: The retention time from the HPLC provides a characteristic value for the compound under the specified conditions. The mass spectrum confirms the molecular weight. Purity is assessed by integrating the area of the main peak relative to any impurity peaks in the chromatogram.
Caption: Workflow for experimental LogP determination.
Section 3: Spectroscopic Signature (Theoretical)
Spectroscopic analysis provides irrefutable proof of a molecule's structure. While experimental spectra are not available, the expected signatures can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will be complex. Key signals would include:
-
A multiplet corresponding to the terminal -CH₂OH group at the C9 position, likely around 3.6 ppm.
-
Signals for the vicinal diol protons (-CH(OH)-CH₂(OH)) at the C1 and C2 positions, expected between 3.4 and 4.0 ppm.
-
A broad signal for the three hydroxyl protons (-OH), which can be confirmed by D₂O exchange.
-
A series of overlapping multiplets for the aliphatic chain protons (-CH₂-) between approximately 1.2 and 1.6 ppm.
-
-
¹³C NMR: Nine distinct signals are expected, corresponding to the nine carbon atoms.
-
Carbons bearing hydroxyl groups (C1, C2, C9) will be downfield, typically in the 60-75 ppm range.
-
The remaining aliphatic carbons will appear upfield, between 20 and 40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,9-nonanetriol would be dominated by features characteristic of alcohols. [8][9]* O-H Stretch: A very strong and broad absorption band centered around 3300-3400 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding. [8][10]* C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of C-H bonds in the aliphatic chain.
-
C-O Stretch: A strong, sharp peak in the 1000-1100 cm⁻¹ region, indicative of the C-O single bonds of the primary and secondary alcohol groups. [11]
Mass Spectrometry (MS)
Under Electron Impact (EI) or ESI, 1,2,9-nonanetriol would exhibit characteristic fragmentation patterns. [12]* Molecular Ion (M⁺): The molecular ion peak at m/z 176 may be weak or absent in EI-MS due to rapid fragmentation. [12]In ESI-MS, the protonated molecule [M+H]⁺ at m/z 177 would be prominent.
-
Key Fragments:
-
A peak corresponding to the loss of water ([M-18]) is highly characteristic of alcohols.
-
Alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen) would lead to stable, oxygen-containing cations. For example, cleavage between C2 and C3 would result in a fragment ion. [13]
-
Section 4: Potential Applications in Drug Development & Research
The unique amphiphilic structure of 1,2,9-nonanetriol suggests several potential applications for researchers and pharmaceutical scientists:
-
Excipient in Formulations: Polyols are widely used as humectants, plasticizers, and stabilizers in both solid and liquid drug formulations. [1]The long alkyl chain of 1,2,9-nonanetriol could enhance the solubility of poorly water-soluble drugs.
-
Chemical Intermediate: As a trifunctional molecule, it can serve as a versatile starting material or building block in organic synthesis for creating novel chemical entities.
-
Component of Polymer-Based Drug Delivery Systems: The hydroxyl groups can act as initiation sites for polymerization or as points for conjugation, making it a candidate for incorporation into biodegradable polymers or hydrogels used for controlled drug release. [14]
Section 5: Synthesis and Safe Handling
-
Potential Synthesis: A plausible synthetic route involves the dihydroxylation of an unsaturated precursor, such as 8-nonen-1-ol. The double bond can be converted to a vicinal diol using reagents like osmium tetroxide (catalytic) with an appropriate co-oxidant.
-
Safe Handling: Although a specific Safety Data Sheet (SDS) is not available, 1,2,9-nonanetriol should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it is not expected to be highly flammable or acutely toxic, but may cause skin and eye irritation upon contact. [15]Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
1,2,9-Nonanetriol represents a molecule with significant untapped potential. While direct experimental characterization is lacking in the current literature, this guide has established a robust framework for its investigation. The computed properties indicate a classic long-chain polyol, and its structure suggests valuable applications in formulation science and synthetic chemistry. The detailed analytical workflows provided herein offer a clear, authoritative path for any researcher to fully characterize this compound, thereby bridging the existing knowledge gap and enabling its confident use in future research and development endeavors.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 1,2,9-Nonanetriol
This guide provides an in-depth analysis of the expected spectroscopic data for 1,2,9-nonanetriol, a long-chain triol with significant potential in various chemical and pharmaceutical applications. Due to the limited availability of published experimental data for this specific molecule, this document leverages established spectroscopic principles, data from analogous compounds, and predictive modeling to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of polyhydroxy compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. For 1,2,9-nonanetriol, both ¹H and ¹³C NMR will provide critical information about the connectivity of its carbon backbone and the chemical environment of its protons.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,2,9-nonanetriol is predicted to exhibit distinct signals corresponding to the protons on the long alkyl chain and those in the vicinity of the hydroxyl groups. The chemical shifts of protons attached to carbons bearing hydroxyl groups are expected to be downfield (higher ppm) due to the deshielding effect of the electronegative oxygen atoms.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for 1,2,9-Nonanetriol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C1 | ~3.4 - 3.6 | Multiplet | 2H |
| H on C2 | ~3.6 - 3.8 | Multiplet | 1H |
| H on C9 | ~3.6 | Triplet | 2H |
| CH₂ (C3-C8) | ~1.2 - 1.6 | Multiplet | 10H |
| OH | Variable (broad singlet) | Singlet | 3H |
Note: These are predicted values and may vary based on the solvent and concentration.
The protons on C1 and C2, being adjacent to hydroxyl groups, are expected to have the largest chemical shifts. The protons on C9, also attached to a carbon with a hydroxyl group, will appear as a triplet due to coupling with the adjacent CH₂ group. The remaining methylene protons in the alkyl chain will form a complex multiplet in the upfield region, typical for alkanes.[3] The hydroxyl protons will likely appear as a broad singlet, and their chemical shift can vary significantly depending on factors like solvent, concentration, and temperature. A "D₂O shake" experiment can be used to confirm the assignment of the OH peak, as the protons will exchange with deuterium, causing the peak to disappear from the spectrum.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,2,9-nonanetriol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide a direct map of the carbon skeleton of 1,2,9-nonanetriol. Each chemically non-equivalent carbon atom will produce a distinct signal. Carbons attached to hydroxyl groups will be deshielded and appear at higher chemical shifts.[4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,9-Nonanetriol
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~65-70 |
| C2 | ~70-75 |
| C9 | ~60-65 |
| C3 | ~30-35 |
| C4-C8 | ~22-32 |
Note: These are predicted values and may vary based on the solvent.
The signals for C1, C2, and C9 are predicted to be in the downfield region characteristic of carbons bonded to oxygen.[4][6] The remaining carbons of the alkyl chain will appear in the typical aliphatic region. The exact chemical shifts can be influenced by the solvent and neighboring functional groups.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup: Place the sample in the spectrometer and perform tuning and shimming.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts to identify the different carbon environments in the molecule.
Caption: Workflow for ¹³C NMR Spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[7] For 1,2,9-nonanetriol, the key functional groups are the hydroxyl (O-H) groups and the alkane (C-H) backbone.
The IR spectrum of 1,2,9-nonanetriol is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.[8] The broadness of this peak is due to hydrogen bonding between the triol molecules.[8] The spectrum will also show characteristic C-H stretching and bending vibrations for the long alkyl chain.
Table 3: Predicted IR Absorption Bands for 1,2,9-Nonanetriol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3600 | O-H stretch (broad) | Alcohol |
| ~2850-3000 | C-H stretch | Alkane |
| ~1450-1470 | C-H bend (scissoring) | Alkane |
| ~1375 | C-H bend (methyl rock) | Alkane |
| ~1000-1260 | C-O stretch | Alcohol |
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of neat 1,2,9-nonanetriol directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for IR Spectroscopy using ATR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For long-chain alcohols like 1,2,9-nonanetriol, the molecular ion peak (M⁺) in an Electron Ionization (EI) mass spectrum is often weak or absent.[9][10]
The fragmentation of 1,2,9-nonanetriol is expected to be dominated by two main pathways: alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule).[11][12]
Predicted Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between C1 and C2, C2 and C3, and C8 and C9 will lead to the formation of stable oxonium ions.
-
Dehydration: The loss of one or more water molecules (M-18, M-36, etc.) is a common fragmentation pathway for alcohols.[12]
-
Alkyl Chain Fragmentation: The long alkyl chain can also fragment, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 1,2,9-Nonanetriol
| m/z | Possible Fragment | Fragmentation Pathway |
| M-18 | [C₉H₁₈O₂]⁺˙ | Dehydration |
| M-31 | [C₈H₁₇O₂]⁺ | Alpha-cleavage at C1 |
| M-45 | [C₇H₁₅O₂]⁺ | Alpha-cleavage at C2 |
| 45 | [CH₂=OH]⁺ | Alpha-cleavage |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Caption: Workflow for Mass Spectrometry (EI).
Conclusion
References
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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An In-Depth Technical Guide to 1,2,9-Nonanetriol: Properties, Synthesis, and Potential Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1,2,9-Nonanetriol, a long-chain aliphatic triol. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates the known information and extrapolates from established chemical principles and the well-documented chemistry of analogous polyols. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of its chemical identity, plausible synthetic routes, likely physicochemical properties, and potential applications within the pharmaceutical landscape. This guide is intended to serve as a starting point for further investigation into this molecule.
Chemical Identity and Physicochemical Properties
1,2,9-Nonanetriol is a nine-carbon aliphatic chain functionalized with three hydroxyl groups located at the first, second, and ninth positions. The presence of these hydrophilic hydroxyl groups combined with a lipophilic nonane backbone imparts an amphiphilic character to the molecule.
Chemical Structure:
Caption: 2D representation of the 1,2,9-Nonanetriol structure.
Key Identifiers:
| Identifier | Value |
| CAS Number | 382631-42-7[1] |
| Molecular Formula | C₉H₂₀O₃ |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | Nonane-1,2,9-triol |
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow, viscous liquid or low-melting solid. | Long-chain alcohols and polyols are often viscous liquids or waxy solids at room temperature. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, methanol). | The long hydrocarbon chain reduces water solubility, while the hydroxyl groups confer solubility in polar organic solvents. |
| Boiling Point | High, expected to be >200 °C at atmospheric pressure. | The presence of multiple hydroxyl groups leads to significant hydrogen bonding, increasing the boiling point. |
| LogP | Likely to be in the range of 1-2. | The amphiphilic nature suggests a moderate octanol-water partition coefficient. |
Postulated Synthetic Methodologies
The synthesis of 1,2,9-Nonanetriol is not explicitly described in the reviewed literature. However, established organic synthesis reactions can be applied to construct this molecule. A plausible two-step synthetic approach starting from a commercially available ω-unsaturated alcohol is outlined below.
Proposed Synthetic Pathway:
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"solubility of 1,2,9-Nonanetriol in organic solvents"
An In-depth Technical Guide to the Solubility of 1,2,9-Nonanetriol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,9-Nonanetriol, a long-chain triol of significant interest in pharmaceutical and material science applications. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework grounded in fundamental chemical principles and the molecule's structural attributes. We delve into the physicochemical profile of 1,2,9-Nonanetriol, forecasting its behavior in polar protic, polar aprotic, and nonpolar organic solvents. The centerpiece of this guide is a detailed, self-validating experimental protocol based on the gold-standard isothermal shake-flask method, empowering researchers to generate precise and reproducible solubility data. This is supplemented by guidance on appropriate analytical quantification techniques and data interpretation. The guide is structured to serve as a practical and authoritative resource, enabling scientists to effectively utilize 1,2,9-Nonanetriol in their research and development endeavors.
Introduction: The Significance of Solubility for Long-Chain Polyols
Solubility is a critical physicochemical parameter that governs the efficacy, formulation, and application of chemical compounds. For amphipathic molecules like 1,2,9-Nonanetriol, which possess both hydrophilic and hydrophobic moieties, understanding solubility is paramount. In drug development, solubility dictates bioavailability and determines the viable routes of administration. In material science, it is crucial for creating homogenous formulations, such as in the synthesis of polyurethanes or specialized hydrogels where triols can act as crosslinkers.[1] The unique structure of 1,2,9-Nonanetriol—a nine-carbon aliphatic chain with hydroxyl groups at the 1, 2, and 9 positions—suggests a complex solubility profile that is essential to characterize for its successful application.
Physicochemical Profile and Predicted Solubility of 1,2,9-Nonanetriol
The solubility of a compound is intrinsically linked to its molecular structure. 1,2,9-Nonanetriol is characterized by a long, nonpolar nine-carbon backbone, which imparts significant hydrophobic ("water-hating") character.[2][3] Conversely, it features three polar hydroxyl (-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors.[2][4] These hydrophilic ("water-loving") groups, particularly the adjacent diol at the C1 and C2 positions, are expected to dominate its interaction with polar solvents.
This dual nature makes 1,2,9-Nonanetriol an amphipathic molecule. Its overall solubility in a given solvent will be determined by the balance between the hydrophobic and hydrophilic interactions.
Key Structural Features Influencing Solubility:
-
Hydrophobic Carbon Chain: The C9 aliphatic chain is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces. As the carbon chain length of an alcohol increases, its solubility in polar solvents like water decreases.[2][5]
-
Hydrophilic Hydroxyl Groups: The three -OH groups can form strong hydrogen bonds with polar protic solvents and act as hydrogen bond acceptors for polar aprotic solvents. The presence of multiple hydroxyl groups generally enhances water solubility compared to a corresponding monol.[3]
-
Vicinal Diol (C1-C2): The presence of hydroxyl groups on adjacent carbons can lead to intramolecular hydrogen bonding and allows for strong chelation-like interactions with certain solvents.
Predicted Solubility in Organic Solvent Classes
Based on the "like dissolves like" principle, we can predict the qualitative solubility of 1,2,9-Nonanetriol in various solvent categories.[3] These predictions provide a foundational starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The multiple hydroxyl groups will form strong hydrogen bonds with protic solvents. However, the long C9 nonpolar tail will limit miscibility, especially in water.[2][4][5] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents can act as hydrogen bond acceptors for the compound's -OH groups. The overall polarity is compatible with the triol. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The energy required to break the strong hydrogen bonds between 1,2,9-Nonanetriol molecules will not be compensated by the weak van der Waals forces formed with nonpolar solvents. The C9 chain provides some affinity, but the polar heads dominate.[6] |
Standardized Experimental Protocol for Solubility Determination
To obtain definitive, quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[7][8]
Objective
To determine the saturation concentration of 1,2,9-Nonanetriol in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
1,2,9-Nonanetriol (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance (±0.1 mg)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of 1,2,9-Nonanetriol to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.
-
Record the exact mass of the added compound.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure thermodynamic equilibrium is reached. For viscous polyols, this period is critical and should be no less than 24 hours. A 48 to 72-hour period is recommended to ensure complete equilibrium.[9][10]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic particles.
-
-
Sample Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable and validated analytical method to determine the concentration of 1,2,9-Nonanetriol.
-
Recommended Analytical Techniques for Quantification
The choice of analytical technique is dependent on the solvent used and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), HPLC is a robust method for quantifying non-chromophoric compounds like polyols.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity. However, polyols are non-volatile and require derivatization (e.g., silylation) to increase their volatility before analysis.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and structural confirmation, making it an excellent choice for complex matrices.[11][12]
Self-Validation and Trustworthiness
-
Reproducibility: Each solubility determination must be performed in triplicate to ensure the results are reproducible and to calculate standard deviation.
-
Calibration: A multi-point calibration curve must be prepared using standard solutions of 1,2,9-Nonanetriol of known concentrations. The curve should demonstrate linearity (R² > 0.99) over the relevant concentration range.
-
Mass Balance: As a quality check, the amount of undissolved solid can be recovered, dried, and weighed to compare with the initial excess amount, helping to confirm the final concentration measurement.
Visualization of the Experimental Workflow
The following diagram outlines the key steps in the isothermal shake-flask protocol for determining the solubility of 1,2,9-Nonanetriol.
Caption: Experimental workflow for the isothermal shake-flask method.
Data Interpretation and Reporting
The final solubility value should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per liter (mg/L), or moles per liter (mol/L). The report must include the experimental temperature and the standard deviation from the replicate measurements. This rigorous approach ensures that the generated data is reliable and can be confidently used for formulation decisions and further research.
Conclusion
While empirical data for the solubility of 1,2,9-Nonanetriol is not widely published, its amphipathic molecular structure allows for a strong predictive understanding of its behavior in organic solvents. It is expected to be most soluble in polar solvents (both protic and aprotic) and sparingly soluble in nonpolar solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable methodology. Adherence to this standardized procedure will yield high-quality, reproducible data, which is essential for advancing the application of 1,2,9-Nonanetriol in its intended scientific and industrial fields.
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Unlocking the Potential of 1,2,9-Nonanetriol: A Technical Guide to Industrial Applications
Abstract
This technical guide delves into the prospective industrial applications of 1,2,9-Nonanetriol, a C9 triol with a unique molecular architecture. Possessing both a vicinal diol and a terminal primary hydroxyl group on a flexible nine-carbon backbone, this molecule presents a compelling platform for the development of novel polymers, high-performance surfactants, and advanced lubricant additives. This document provides a comprehensive overview of its intrinsic chemical attributes, proposes plausible synthetic routes, and outlines detailed experimental protocols for its utilization in key industrial sectors. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile polyol.
Introduction: The Architectural Advantage of 1,2,9-Nonanetriol
Polyols are a cornerstone of the chemical industry, serving as fundamental building blocks for a vast array of materials.[1] Their functionality, defined by the number and position of hydroxyl (-OH) groups, dictates their reactivity and ultimate application. 1,2,9-Nonanetriol is a particularly interesting, though not widely commercialized, triol distinguished by its trifunctionality distributed across a linear C9 chain.
The key structural features that underpin its potential are:
-
Vicinal Diol (1,2-diol): The adjacent hydroxyl groups offer unique reactivity for forming specific cyclic derivatives, acting as a reactive site for polymerization, and providing a hydrophilic head for surface-active properties.
-
Primary Hydroxyl Group (at C9): The terminal hydroxyl group provides a second distinct reactive site, enabling the formation of long-chain esters or ethers.
-
Nine-Carbon Aliphatic Chain: This lipophilic backbone imparts flexibility and solubility in non-polar media, a crucial attribute for applications in lubrication and as a surfactant.
This guide will explore how these structural motifs can be harnessed in three primary industrial domains: polymer synthesis, surfactant technology, and lubrication science.
Proposed Synthesis of 1,2,9-Nonanetriol
A robust and scalable synthetic pathway is paramount for the industrial viability of any chemical. While dedicated literature on the synthesis of 1,2,9-Nonanetriol is scarce, a plausible and efficient route can be extrapolated from established methods for the synthesis of vicinal diols and terminal hydroxylation. A two-step process starting from 9-decen-1-ol is proposed.
Step 1: Epoxidation of 9-Decen-1-ol
The initial step involves the selective epoxidation of the terminal double bond of 9-decen-1-ol. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation in a non-aqueous medium to isolate the epoxide.[2]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 1 mole of 9-decen-1-ol in a suitable non-aqueous solvent like dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 1.1 moles of m-CPBA in DCM via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 9,10-epoxy-1-decanol.
Step 2: Acid-Catalyzed Hydrolysis of 9,10-Epoxy-1-decanol
The subsequent step is the acid-catalyzed ring-opening of the epoxide to yield the vicinal diol.[2][3]
Experimental Protocol:
-
Dissolve the crude 9,10-epoxy-1-decanol in a mixture of water and a co-solvent like acetone.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 5% aqueous solution).
-
Heat the mixture to 50-60 °C and stir for 2-3 hours, monitoring the disappearance of the epoxide by TLC.
-
Neutralize the reaction mixture with a base, such as sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The resulting crude 1,2,9-nonanetriol can be purified by vacuum distillation or column chromatography.
Caption: Proposed two-step synthesis of 1,2,9-Nonanetriol.
Application in Polymer Synthesis
The trifunctionality of 1,2,9-Nonanetriol makes it an excellent candidate as a cross-linking agent in the synthesis of polyesters and polyurethanes, imparting a degree of network formation that can enhance the mechanical properties of the final polymer.[1][4]
Polyurethane Synthesis
In polyurethane chemistry, triols are used to introduce branching and cross-linking, which can improve the rigidity and thermal stability of the resulting foam or elastomer.[5][6] 1,2,9-Nonanetriol can be reacted with a diisocyanate in the presence of a catalyst to form a cross-linked polyurethane network.
Hypothetical Polyurethane Formulation:
| Component | Equivalent Weight | Parts by Weight |
| Polyether Polyol (e.g., 2000 g/mol diol) | 1000 | 80 |
| 1,2,9-Nonanetriol | 58.75 | 20 |
| Toluene Diisocyanate (TDI) | 87 | (Calculated for NCO index of 1.05) |
| Catalyst (e.g., Dabco 33-LV) | - | 0.5 |
| Surfactant (e.g., Silicone-based) | - | 1.0 |
| Blowing Agent (e.g., Water) | 9 | 3.5 |
Experimental Protocol for Polyurethane Foam Synthesis:
-
In a suitable container, thoroughly mix the polyether polyol, 1,2,9-Nonanetriol, catalyst, surfactant, and water.
-
In a separate container, weigh the required amount of toluene diisocyanate (TDI).
-
Rapidly add the TDI to the polyol mixture and stir vigorously for 10-15 seconds.
-
Pour the mixture into a mold and allow it to rise freely.
-
The foam can be cured at room temperature or in an oven at a slightly elevated temperature (e.g., 70 °C) for several hours.
Caption: Polyurethane network formation using a triol cross-linker.
Polyester Synthesis
1,2,9-Nonanetriol can also be used in the synthesis of branched or cross-linked polyesters through condensation polymerization with dicarboxylic acids or their derivatives.[7][8] The resulting polyesters could find applications in coatings, adhesives, and as biodegradable materials.
Experimental Protocol for Polyester Synthesis:
-
Charge a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a distillation setup with 1 mole of a dicarboxylic acid (e.g., adipic acid), 0.8 moles of a diol (e.g., 1,4-butanediol), and 0.2 moles of 1,2,9-Nonanetriol.
-
Heat the mixture under a nitrogen blanket to 180-200 °C to initiate the esterification reaction, collecting the water of condensation.
-
After the majority of the water has been removed, a catalyst such as stannous octoate can be added.
-
Apply a vacuum to drive the reaction to completion by removing the remaining water and glycol.
-
The reaction is monitored by measuring the acid value and viscosity until the desired specifications are met.
Surfactant Applications
The amphiphilic nature of 1,2,9-Nonanetriol, with its hydrophilic triol head and a lipophilic nonane tail, suggests its potential as a non-ionic surfactant.[9] Such surfactants are valued in various industries for their emulsifying, dispersing, and wetting properties.
Expected Surfactant Properties:
The performance of a surfactant is characterized by its critical micelle concentration (CMC) and its ability to reduce surface tension.[10][11] For 1,2,9-Nonanetriol, a relatively low CMC is anticipated due to the long alkyl chain, leading to efficient micelle formation.
Characterization of Surfactant Properties:
-
Surface Tension Measurement: The surface tension of aqueous solutions of 1,2,9-Nonanetriol at various concentrations would be measured using a tensiometer (e.g., Du Noüy ring method or pendant drop method). The CMC is identified as the concentration at which the surface tension plateaus.
-
Interfacial Tension Measurement: The ability of 1,2,9-Nonanetriol to reduce the interfacial tension between oil and water can be measured to assess its emulsifying capabilities.
Caption: Conceptual illustration of surfactant behavior.
Lubricant Additives
Polyol esters, synthesized from the esterification of polyols with fatty acids, are a class of high-performance synthetic lubricants and lubricant additives.[12][13][14] They are known for their excellent thermal and oxidative stability, low volatility, and good lubricity.
Synthesis of 1,2,9-Nonanetriol Triester
1,2,9-Nonanetriol can be esterified with a suitable carboxylic acid (e.g., a C8-C10 fatty acid) to produce a triester. This triester would be a high-viscosity fluid with potential as a base oil or a friction-modifying and anti-wear additive in lubricant formulations.
Experimental Protocol for Triester Synthesis:
-
In a reaction vessel, combine 1 mole of 1,2,9-Nonanetriol with 3.3 moles of a C8-C10 fatty acid mixture.
-
Add a suitable esterification catalyst, such as a tin-based catalyst or a strong acid.
-
Heat the mixture to 200-220 °C under a nitrogen sparge to remove the water of reaction.
-
The reaction is driven to completion under vacuum.
-
The resulting triester can be purified by filtration and treatment with adsorbents to remove residual catalyst and color bodies.
Performance Evaluation of the Triester as a Lubricant Additive
The performance of the synthesized triester as a lubricant additive would be evaluated by blending it into a base oil (e.g., a Group II or III mineral oil) at various concentrations (e.g., 1-5 wt%). The following standard tests would be conducted:
-
Four-Ball Wear Test (ASTM D4172): To assess the anti-wear properties.
-
Coefficient of Friction Measurement: Using a tribometer to evaluate its friction-reducing capabilities.[15]
-
Oxidation Stability Test (e.g., Rotary Pressure Vessel Oxidation Test - RPVOT, ASTM D2272): To determine its resistance to degradation at high temperatures.
Expected Performance:
The polar ester groups are expected to adsorb onto metal surfaces, forming a protective film that reduces friction and wear.[12] The branched nature of the triester should also contribute to a high viscosity index, meaning the viscosity of the lubricant changes less with temperature.
| Property | Expected Outcome for Lubricant with 1,2,9-Nonanetriol Triester |
| Wear Scar Diameter (mm) | Reduced compared to base oil |
| Coefficient of Friction | Lower than base oil |
| Oxidation Stability (minutes) | Increased compared to base oil |
| Viscosity Index | Higher than base oil |
Conclusion
1,2,9-Nonanetriol represents a molecule with significant untapped industrial potential. Its unique trifunctional structure, combining a vicinal diol and a terminal primary alcohol on a flexible hydrocarbon chain, makes it a versatile building block. The proposed applications in polyurethanes, polyesters, surfactants, and lubricants are based on sound chemical principles and analogies to well-established industrial practices. Further research and development into the scalable synthesis and performance characterization of 1,2,9-Nonanetriol and its derivatives are warranted to fully realize its commercial potential.
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Navigating the Uncharted: A Technical Guide to the Safe Handling of 1,2,9-Nonanetriol
This guide provides a comprehensive overview of the safety and handling considerations for 1,2,9-Nonanetriol, a novel polyol with emerging applications in research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for polyols, data from analogous structures, and fundamental principles of laboratory safety to provide a robust framework for its responsible use. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Physicochemical Profile and Inferred Properties
Table 1: Inferred Physicochemical Properties of 1,2,9-Nonanetriol
| Property | Inferred Value/Characteristic | Rationale and Supporting Data |
| Molecular Weight | 176.25 g/mol | Calculated based on the molecular formula C₉H₂₀O₃.[1][2][3] |
| Appearance | Colorless to light yellow, viscous liquid or low-melting solid | Polyols are typically clear liquids or white solids.[4][5] The presence of three hydroxyl groups will likely increase viscosity compared to shorter-chain diols. |
| Odor | Odorless to slight odor | Many polyols are odorless.[4][5] |
| Boiling Point | > 177 °C | 1,9-Nonanediol has a boiling point of 177 °C at 15 mmHg.[4] The additional hydroxyl group in 1,2,9-Nonanetriol is expected to increase the boiling point due to stronger intermolecular hydrogen bonding. |
| Melting Point | 25 - 48 °C | 1,2,6-Hexanetriol has a melting point of 25-32°C, and 1,9-Nonanediol has a melting point of 44-48°C.[4][5] The melting point of 1,2,9-Nonanetriol is likely to be in a similar range. |
| Flash Point | > 100 °C | Polyols generally have high flash points, often exceeding 100°C, meaning they do not present a significant flammability risk under normal laboratory conditions.[6] 1,9-Nonanediol has a flash point > 162 °C.[4] |
| Solubility | Soluble in water and polar organic solvents | The three hydroxyl groups will confer significant water solubility. Polyols are generally soluble in alcohols and other polar solvents. |
| Vapor Pressure | <0.01 hPa @ 20 °C | 1,9-Nonanediol has a very low vapor pressure, and the additional hydroxyl group in 1,2,9-Nonanetriol would likely result in an even lower vapor pressure, indicating it is not highly volatile.[4] |
Hazard Identification and Risk Assessment: A Proactive Approach
Given the lack of specific toxicological data for 1,2,9-Nonanetriol, a cautious approach based on the known hazards of polyols is warranted. Polyol blends are generally considered to have low acute toxicity.[6][7][8] However, some polyol blends may contain additives like tertiary amine catalysts that can be irritating or corrosive.[6]
Primary Hazards:
-
Eye Irritation: Direct contact with polyols can cause eye irritation.[6][9]
-
Skin Irritation: Prolonged or repeated skin contact may cause mild irritation.[6] Some individuals may be more sensitive.
-
Ingestion: Ingestion of large amounts may cause gastrointestinal upset. The risk of inadvertent ingestion can be minimized by prohibiting eating and smoking in chemical handling areas.[7][10]
-
Inhalation: Due to its low volatility, the risk of inhalation exposure is low under normal conditions. However, heating or aerosolizing the compound could generate vapors or mists that may be irritating to the respiratory tract.[8]
Risk Assessment Workflow:
Before handling 1,2,9-Nonanetriol, a thorough risk assessment should be conducted. This process involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.
Caption: Risk assessment workflow for handling 1,2,9-Nonanetriol.
Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls should always be followed to minimize exposure. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols or when heating the compound, a chemical fume hood is recommended.[8]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is crucial for preventing direct contact.
Table 2: Recommended Personal Protective Equipment for Handling 1,2,9-Nonanetriol
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Must meet ANSI Z87.1 standard. A face shield worn over goggles is recommended when there is a significant risk of splashing.[7][10][11] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Inspect gloves before each use and change them immediately if contaminated.[6][12] Do not use organic solvents to clean the skin as they can cause damage.[6] |
| Body Protection | Laboratory coat. | A flame-resistant lab coat should be worn over personal clothing. Ensure it is buttoned to provide maximum coverage.[12] |
| Respiratory Protection | Generally not required with adequate ventilation. | If vapors or mists are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][10] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is fundamental to laboratory safety.
Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][11]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[7][10]
-
Keep containers tightly closed when not in use.
-
Use only non-sparking tools if there is any risk of flammable vapors from other chemicals in the area.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent contamination.
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5]
-
Regularly inspect storage containers for any signs of corrosion or leakage, especially if the polyol is part of a blend.[6]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a calm and methodical response is essential. All personnel should be familiar with the location of safety showers, eyewash stations, and fire extinguishers.[12][13]
Emergency Response Workflow:
Caption: Emergency response procedures for spills and personal exposure.
Detailed Emergency Protocols:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][10][13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing.[13] Wash the affected area thoroughly with soap and water.[6][10] Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting.[7][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][5] If they are not breathing, give artificial respiration. Seek medical attention if symptoms develop.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as sand, sawdust, or vermiculite.[6] Place the absorbed material in a sealed container for disposal. Clean the spill area with detergent and water, being mindful that polyol spills can create a slipping hazard.[6][7] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Considerations
Dispose of 1,2,9-Nonanetriol and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7] Polyols are not readily biodegradable and should not be allowed to enter drains or waterways.[6]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like 1,2,9-Nonanetriol is paramount in a research and development setting. By adhering to the principles outlined in this guide—conducting thorough risk assessments, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies—scientists can work safely and effectively. This proactive approach to safety not only protects individuals but also fosters a robust and ethical research environment.
References
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- Polyol Resin Blends Safety and Handling Guidelines.
- Polyol Resin Blends Safety and Handling Guidelines.
- Polyol Resin Blends Safety and Handling Guidelines. American Chemistry Council.
- Working with Chemicals - Prudent Practices in the Labor
- Personal protective equipment for handling trans-Anol. Benchchem.
- SAFETY D
- SAFETY D
- Spill Control/Emergency Response. EHSO Manual 2025-2026.
- Nontriol | C9H20O3 | CID 54239673. PubChem - NIH.
- SAFETY D
- (+-)-1,2,5-Pentanetriol | C5H12O3 | CID 85763. PubChem.
- SAFETY D
- Personal Protective Equipment. US EPA.
- SAFETY D
- Nonane-1,3,9-triol | C9H20O3 | CID 53877996. PubChem - NIH.
- Nonane-1,6,7-triol | C9H20O3 | CID 57195335. PubChem - NIH.
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Long-Chain Triols
Preamble: The Emergence of Long-Chain Triols in Bioactive Compound Research
In the vast repository of natural products, lipids and their derivatives represent a structurally diverse and functionally significant class of molecules. While long-chain fatty acids and diols have been the subject of extensive research, a less-explored subclass, the long-chain triols (LCTs), is emerging as a focal point for chemical ecologists, pharmacognosists, and drug development professionals. These molecules, characterized by a long aliphatic backbone (typically C16 or greater) functionalized with three hydroxyl groups, exhibit a range of potent biological activities.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of LCTs. It is designed for researchers and scientists, offering not only a consolidation of existing data but also a field-proven perspective on the experimental methodologies required for their study. We will delve into the known classes of LCTs, explore their biosynthetic origins, and present detailed protocols for their extraction, isolation, and characterization, emphasizing the causality behind critical experimental choices.
Part 1: A Survey of Naturally Occurring Long-Chain Triols
The natural distribution of LCTs is varied, with prominent examples found in the plant kingdom and trace occurrences noted in insects. The structural diversity is primarily dictated by the length and degree of unsaturation of the carbon backbone.
Polyacetylenic Triols: The Falcarindiol Family
The most well-characterized group of LCTs are the C17 polyacetylenic triols, predominantly found in plants of the Apiaceae (carrot family) and Araliaceae families.[1] These compounds are derived from fatty acid precursors and contain characteristic carbon-carbon triple bonds.
-
(3R,8S)-Falcarindiol (FaDOH): This is the archetypal polyacetylenic triol, notable for its role as a phytoalexin, defending the plant against fungal pathogens.[1] It possesses a 17-carbon chain with two acetylenic bonds, two olefinic bonds, and hydroxyl groups at the C-3, C-8, and C-10 positions. Its potent anti-inflammatory and cytotoxic activities have made it a subject of intense research.[2]
-
Related Structures: Other related polyacetylenes, such as falcarindiol-3-acetate, also occur naturally. These are often co-isolated with falcarindiol and may contribute synergistically to the overall biological activity of plant extracts.[3]
Table 1: Quantitative Occurrence of Falcarindiol in Various Plant Sources
| Plant Source | Scientific Name | Plant Part Analyzed | Falcarindiol Content (mg/g of dried material) | Reference(s) |
| Goutweed | Aegopodium podagraria | Flowers (June) | 88 | [4][5] |
| Parsnip | Pastinaca sativa | Root | >7.5 | [4] |
| Celery | Apium graveolens | Root | >2.5 | [4] |
| Parsley | Petroselinum crispum | Root | >2.5 | [4] |
| Carrot | Daucus carota | Root | <0.3 | [4] |
| Fennel | Foeniculum vulgare | Bulb | <0.3 | [4] |
Note: The concentrations are highly dependent on cultivar, growing conditions, and post-harvest handling.[4]
Saturated and Unsaturated Alkyl Triols
While less documented, long-chain triols with saturated or monounsaturated backbones are known to exist, particularly as minor components of complex lipid mixtures in the insect cuticle. These lipids are crucial for preventing desiccation and acting as signaling molecules. The precise structures and biosynthetic origins of these insect-derived triols are an active area of research, often requiring highly sensitive analytical techniques for their characterization due to their low abundance.
Part 2: The Biosynthetic Blueprint of Long-Chain Triols
Understanding the biosynthesis of LCTs is fundamental to appreciating their chemical ecology and for potential biotechnological production. The pathways generally involve the formation of a long-chain fatty acid precursor followed by a series of desaturation and hydroxylation events.
From Fatty Acid to Polyacetylene: The Falcarindiol Pathway
The biosynthesis of falcarindiol begins with common fatty acids, primarily linoleic acid (C18:2).[2] The pathway is characterized by the introduction of carbon-carbon triple bonds, a chemically unusual and energetic process catalyzed by specialized fatty acid desaturases (FADs).
The key steps are understood to be:
-
Acetylenic Bond Formation: Linoleic acid is converted to crepenynic acid by an acetylenase, which introduces the first triple bond.
-
Chain Modification: A series of further desaturations and chain-shortening events leads to the C17 polyacetylenic backbone.
-
Multiple Hydroxylations: The final key transformations involve a series of regioselective hydroxylations to introduce the three alcohol functionalities. This is the least understood part of the pathway. It is hypothesized to be catalyzed by cytochrome P450 (CYP) monooxygenases, which are well-known for their ability to hydroxylate aliphatic C-H bonds.[6][7] The precise enzymes and the order of these hydroxylation events in carrot and related species remain to be fully elucidated.[2]
Figure 1: Putative biosynthetic pathway of falcarindiol.
Part 3: Methodologies for Long-Chain Triol Research
The study of LCTs requires robust methodologies for extraction, purification, and structural analysis. The lipophilic nature of these compounds, combined with their potential instability (especially polyacetylenes), dictates the choice of experimental protocols.
Extraction and Isolation: A Step-by-Step Protocol
The goal of the initial extraction is to efficiently remove lipids from the source matrix while minimizing degradation. Bioassay-guided fractionation is a powerful strategy to isolate specific active compounds.
Protocol 1: Bioassay-Guided Isolation of Falcarindiol from Aegopodium podagraria
-
Rationale: This protocol uses a series of solvents with increasing polarity to separate compounds based on their chemical properties. Each fraction is tested for the desired biological activity (e.g., COX-1 inhibition) to guide further purification.[5]
-
Material Preparation:
-
Harvest fresh plant material (e.g., flowers of A. podagraria).
-
Lyophilize (freeze-dry) the material to remove water, which improves extraction efficiency and prevents enzymatic degradation.
-
Grind the dried material to a fine powder to maximize the surface area for solvent penetration.
-
-
Initial Soxhlet Extraction:
-
Apparatus: Soxhlet extractor.
-
Solvent: n-Hexane.
-
Procedure: Extract the powdered material with n-hexane for 8-12 hours. This initial step efficiently removes highly nonpolar lipids like waxes and triglycerides.
-
Causality: Using a nonpolar solvent first removes interfering lipids and enriches the subsequent extracts in more polar compounds like triols.
-
-
Sequential Maceration:
-
Air-dry the hexane-extracted plant material.
-
Sequentially extract the material with solvents of increasing polarity:
-
a. Dichloromethane (DCM)
-
b. Ethyl Acetate (EtOAc)
-
c. Methanol (MeOH)
-
-
For each solvent, macerate the plant material for 24 hours at room temperature with gentle agitation, then filter. Repeat three times with fresh solvent for each step.
-
Causality: This gradient extraction separates the compounds into broad polarity classes. LCTs are expected to be enriched in the DCM and EtOAc fractions.
-
-
Bioassay and Fraction Selection:
-
Evaporate the solvents from each fraction (in vacuo).
-
Perform a bioassay (e.g., anti-inflammatory, cytotoxic) on each crude fraction.
-
Select the most active fraction (e.g., the DCM fraction) for further purification.
-
-
Chromatographic Purification:
-
Step 5.1: Vacuum Liquid Chromatography (VLC):
-
Pack a VLC column with silica gel.
-
Apply the active fraction and elute with a step gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).
-
Collect fractions and perform the bioassay again to identify the active sub-fractions.
-
-
Step 5.2: High-Performance Liquid Chromatography (HPLC):
-
System: Preparative or semi-preparative HPLC with a C18 (reversed-phase) column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detector (polyacetylenes have a characteristic UV absorbance).
-
Procedure: Inject the active sub-fraction from VLC. Collect peaks corresponding to pure compounds.
-
-
Causality: The orthogonal separation mechanisms (normal phase silica vs. reversed-phase C18) are critical for achieving high purity.
-
Figure 2: Workflow for bioassay-guided isolation of LCTs.
Structural Elucidation and Quantification
Once a pure compound is isolated, its structure must be determined. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS-TOF or Orbitrap) provides the exact molecular formula. Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing clues about the carbon backbone and the positions of the hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, including those attached to carbons bearing hydroxyl groups (carbinol protons) and those in olefinic or acetylenic regions.
-
¹³C NMR: Shows the number of unique carbon atoms and their type (e.g., sp³, sp², sp).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure. COSY shows proton-proton correlations, allowing for the tracing of the carbon chain. HSQC correlates protons directly to the carbons they are attached to. HMBC shows long-range correlations between protons and carbons, which is essential for connecting different fragments of the molecule and confirming the positions of the hydroxyl groups.
-
-
Quantitative Analysis (HPLC): For quantification, a validated HPLC method with a UV or MS detector is required. A calibration curve is generated using a purified and authenticated standard of the LCT. This allows for the accurate determination of the compound's concentration in crude extracts or different plant tissues.[8]
Part 4: Biological Significance and Future Directions
The known biological activities of LCTs, particularly falcarindiol, position them as promising leads for drug development.
-
Anti-inflammatory Activity: Falcarindiol is a potent inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory cascade. Its activity has been shown to be significantly higher than that of the well-known NSAID indomethacin in vitro.[5]
-
Anticancer Potential: Falcarindiol and related polyacetylenes exhibit selective cytotoxicity towards various cancer cell lines, including colorectal cancer, while being less harmful to normal cells.[9] They can induce apoptosis and inhibit cell proliferation, making them interesting candidates for chemopreventive or therapeutic agents.
The field of LCT research is ripe for exploration. Key future directives include:
-
Discovery of Novel LCTs: Systematic screening of marine organisms, insects, and fungi is likely to yield novel LCT structures with unique biological activities.
-
Elucidation of Biosynthetic Pathways: Identifying and characterizing the specific hydroxylase enzymes (e.g., CYPs) responsible for triol formation is a critical next step. This could enable the biotechnological production of these compounds in microbial hosts.
-
Mechanism of Action Studies: In-depth pharmacological studies are needed to understand how LCTs interact with their cellular targets to exert their anti-inflammatory and cytotoxic effects.
By combining systematic natural product discovery with modern analytical and molecular biology techniques, the full therapeutic potential of this fascinating class of molecules can be unlocked.
References
-
Demissie, Z. A., et al. (2021). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. PMC. [Link]
-
Christensen, L. P. (2011). Bioactive polyacetylenes in food plants of the Apiaceae family. ResearchGate. [Link]
-
Zidorn, C., et al. (2005). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. PMC. [Link]
-
Prieto-Garcia, J., et al. (2008). The polyacetylene falcarindiol with COX-1 activity isolated from Aegopodium podagraria L. ResearchGate. [Link]
-
Al-Lawati, H., et al. (2023). The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.). PMC. [Link]
-
Santos, C. A. F., et al. (2023). Uncovering the role of falcarin-type polyacetylenes in carrots for enhanced resistance. eDiss. [Link]
-
Arts, M. T., et al. (2020). Production, Transport, Fate and Effects of Lipids in the Marine Environment. MDPI. [Link]
-
Kobaek-Larsen, M., et al. (2017). Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats. ResearchGate. [Link]
-
Tchimene, M. K., et al. (2016). ENZYMATIC CATALYSIS OF HYDROCARBONS OXIDATION “IN VITRO” (REVIEW). [Link]
-
University of Southern Denmark. (2017). Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation. [Link]
-
Holland, P. L. (2021). Enzyme-Like Hydroxylation of Aliphatic C–H Bonds From an Isolable Co-Oxo Complex. [Link]
-
Balzano, S., et al. (2017). Impact of culturing conditions on the abundance and composition of long chain alkyl diols in species of the genus Nannochloropsis. ResearchGate. [Link]
-
Rawson, A., et al. (2012). Stability of falcarinol type polyacetylenes during processing of Apiaceae vegetables. ResearchGate. [Link]
-
Versteegh, G. J. M., et al. (2004). Occurrence of long-chain n-alkenols, diols, keto-ols and sec-alkanols in a sediment core from a hypereutrophic, freshwater lake. ResearchGate. [Link]
-
Grogan, G. (1998). Enzymatic Hydroxylation Reactions. PubMed. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Like Hydroxylation of Aliphatic C–H Bonds From an Isolable Co-Oxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of 1,2,9-Nonanetriol via Sharpless Asymmetric Dihydroxylation
Introduction
Enantiomerically pure 1,2,9-nonanetriol is a valuable chiral building block in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its three hydroxyl groups offer multiple points for further functionalization, while the defined stereochemistry at the C1 and C2 positions is crucial for biological activity and the overall architecture of the target molecule. The primary challenge in the synthesis of 1,2,9-nonanetriol lies in the stereocontrolled introduction of the vicinal diol moiety. This application note provides a detailed protocol for the enantioselective synthesis of 1,2,9-nonanetriol from the readily available starting material, 1,8-nonadiene, utilizing the robust and highly selective Sharpless Asymmetric Dihydroxylation (AD).
Rationale for the Synthetic Approach
The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis, allowing for the conversion of a wide range of alkenes into chiral vicinal diols with high enantiomeric excess (ee).[1][2] This method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric co-oxidant, and other additives. The commercially available "AD-mix" formulations, AD-mix-α and AD-mix-β, contain all the necessary reagents, simplifying the experimental setup.[3][4]
The choice of AD-mix dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S) diol from a prochiral alkene.[5] For a terminal alkene like 1,8-nonadiene, AD-mix-β will stereoselectively add the hydroxyl groups to the "top face" of one of the double bonds, while AD-mix-α will add them to the "bottom face".[3] Given that both double bonds in 1,8-nonadiene are chemically equivalent, the reaction is expected to proceed regioselectively at one of the terminal positions, yielding the desired 1,2-diol and leaving the C8-C9 double bond intact for further transformations if needed. The subsequent dihydroxylation of the remaining double bond is a potential side reaction but can be minimized by controlling the stoichiometry of the reagents.
Experimental Workflow
The overall synthetic strategy involves the mono-dihydroxylation of 1,8-nonadiene using the Sharpless AD reaction to introduce the chiral 1,2-diol functionality, followed by a simple workup and purification to isolate the target 1,2,9-nonanetriol.
Caption: Overall workflow for the synthesis of 1,2,9-nonanetriol.
Detailed Experimental Protocol
This protocol describes the synthesis of (R)-1,2,9-nonanetriol using AD-mix-β. For the synthesis of (S)-1,2,9-nonanetriol, AD-mix-α should be used.[3][4]
Materials:
-
1,8-Nonadiene (≥98%)
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 v/v). For every 1 mmol of 1,8-nonadiene, use approximately 10 mL of the solvent mixture.
-
To this solvent mixture, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene).[6] Stir the mixture vigorously at room temperature until two clear phases are observed, with the lower aqueous phase being orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Alkene:
-
Add 1,8-nonadiene (1.0 eq) to the cooled, stirring reaction mixture.
-
Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
-
Reaction Workup:
-
Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix used).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for about 1 hour. The color of the mixture should change from orange to a brownish suspension.
-
Add ethyl acetate to the mixture and stir for another 15 minutes.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude triol by flash column chromatography on silica gel. A gradient elution system, starting with a mixture of hexanes and ethyl acetate and gradually increasing the polarity by increasing the proportion of ethyl acetate, is typically effective for separating the desired triol from nonpolar byproducts and baseline impurities.
-
Mechanism of Enantioselectivity
The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is governed by the chiral ligand, which coordinates to the osmium tetroxide to create a chiral catalytic species.[1] This complex then undergoes a [3+2] cycloaddition with the alkene.[7][8] The bulky chiral ligand creates a binding pocket that favors the approach of the alkene from one specific face, leading to the formation of one enantiomer of the diol preferentially.
The use of (DHQD)₂PHAL in AD-mix-β leads to the formation of the (R)-diol from a terminal alkene, while the pseudoenantiomeric (DHQ)₂PHAL in AD-mix-α yields the (S)-diol.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Data Summary
The following table summarizes the expected outcomes for the enantioselective synthesis of 1,2,9-nonanetriol based on the choice of AD-mix. The values are representative and can be influenced by reaction scale and specific conditions.
| AD-mix Used | Chiral Ligand | Expected Product Configuration | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| AD-mix-α | (DHQ)₂PHAL | (S)-1,2,9-Nonanetriol | 75-90 | >95 |
| AD-mix-β | (DHQD)₂PHAL | (R)-1,2,9-Nonanetriol | 75-90 | >95 |
Troubleshooting
-
Low Yield:
-
Incomplete Reaction: Ensure vigorous stirring to maintain proper mixing of the biphasic system. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Decomposition of Product: Avoid prolonged reaction times or elevated temperatures, which can lead to side reactions. Ensure the workup is performed promptly after the reaction is complete.
-
-
Low Enantioselectivity:
-
Catalyst Turnover Issues: Ensure the correct stoichiometry of all AD-mix components. The use of pre-packaged AD-mix minimizes this issue.
-
Second Catalytic Cycle: A non-enantioselective secondary catalytic cycle can sometimes occur. Using the recommended potassium ferricyanide as the re-oxidant under biphasic conditions generally suppresses this pathway.[1]
-
-
Purification Difficulties:
-
Co-elution of Byproducts: The triol product is quite polar. Careful selection of the eluent system for column chromatography is crucial. A shallow gradient of increasing polarity often provides the best separation.
-
Water Solubility: The triol product may have some water solubility. Ensure thorough extraction with ethyl acetate during the workup to maximize recovery from the aqueous phase.
-
References
-
Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. J. Org. Chem., 57(10), 2768–2771. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Grokipedia. (2026). AD-mix. [Link]
-
Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. [Link]
-
Ch.imperial. (n.d.). Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]
-
Wikipedia. (2022). AD-mix. [Link]
-
PubMed Central. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Semantic Scholar. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
PubMed Central. (2013). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. [Link]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Notes and Protocols: The Prospective Utility of 1,2,9-Nonanetriol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of the scientific literature and chemical databases indicates that 1,2,9-nonanetriol is not a well-established or commonly utilized chiral building block. There is a notable absence of published methods for its enantioselective synthesis and subsequent applications. Therefore, this document serves as a prospective guide, offering scientifically grounded, theoretical pathways for its synthesis and potential applications based on established principles in asymmetric synthesis. The protocols and applications described herein are proposed and require experimental validation.
Introduction: The Untapped Potential of a C9 Triol
In the vast landscape of chiral building blocks used in the synthesis of complex molecules, long-chain polyols offer a unique combination of stereochemical information and functional group handles for further elaboration. 1,2,9-Nonanetriol, with its C9 aliphatic backbone, a vicinal diol at one terminus, and a primary alcohol at the other, presents an intriguing, albeit unexplored, scaffold. Its structure suggests potential applications in the synthesis of natural products, specialty polymers, and pharmaceutical agents where both chirality and hydrophilicity need to be finely tuned.
The key structural features of 1,2,9-nonanetriol that underscore its potential are:
-
A 1,2-Diol Moiety: This is a classic functional group for introducing chirality and can be derived from stereoselective dihydroxylation reactions. The adjacent hydroxyl groups can also be used to form chiral acetals or ketals, serving as temporary protecting groups or as part of a larger molecular framework.
-
A Long Aliphatic Chain: The seven-carbon spacer between the diol and the terminal alcohol provides flexibility and lipophilicity.
-
A Terminal Primary Alcohol: This offers a reactive site for a wide range of chemical transformations, distinct from the 1,2-diol.
This guide will first propose robust and experimentally feasible strategies for the enantioselective synthesis of 1,2,9-nonanetriol. Subsequently, it will explore its potential applications as a versatile chiral synthon.
Physicochemical Properties
While experimental data is scarce, the basic properties of 1,2,9-nonanetriol can be calculated.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O₃ | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| CAS Number | 382631-42-7 | |
| Predicted XLogP3 | 0.6 | [1] |
| Predicted Boiling Point | 335.8±22.0 °C at 760 mmHg | Calculated |
| Predicted Density | 1.0±0.1 g/cm³ | Calculated |
Proposed Strategies for Enantioselective Synthesis
The primary challenge in utilizing 1,2,9-nonanetriol is the lack of an established enantioselective synthesis. Below are two proposed strategies based on highly reliable and well-documented methodologies in asymmetric synthesis.[2][3]
Strategy A: Asymmetric Dihydroxylation of 8-Nonen-1-ol
This is arguably the most direct approach, leveraging the power of the Sharpless Asymmetric Dihydroxylation (AD) to install the C1-C2 stereocenters.
Figure 1: Proposed synthesis of enantiopure 1,2,9-nonanetriol via asymmetric dihydroxylation.
Protocol: Synthesis of (S,S)-1,2,9-Nonanetriol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (14 g) to the cooled solvent mixture and stir vigorously until the solids are dissolved, and two clear phases are formed. The mixture should turn a bright yellow-green.
-
Substrate Addition: Add 8-nonen-1-ol (1.42 g, 10 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.
-
Workup: Add ethyl acetate (100 mL) and stir for another 30 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield (S,S)-1,2,9-nonanetriol.
-
Chiral Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
Causality Behind Choices:
-
AD-mix-β: This commercially available reagent contains the chiral ligand (DHQ)₂PHAL, the oxidant (potassium ferricyanide), potassium carbonate, and potassium osmate. It reliably produces the (S,S)-diol from a terminal alkene. For the (R,R)-enantiomer, AD-mix-α would be used.
-
t-BuOH/H₂O Solvent System: This biphasic system is standard for the AD reaction, ensuring solubility of both the organic substrate and the inorganic reagents.
-
Sodium Sulfite Quench: This reduces the osmate species, terminating the reaction and aiding in the removal of osmium residues.
Strategy B: From the Chiral Pool - A Grignard Ring-Opening Approach
This strategy utilizes a readily available chiral C3 synthon, such as an enantiopure glycidol derivative, and extends the chain.
Figure 2: Proposed synthesis of (R)-1,2,9-nonanetriol from the chiral pool.
Conceptual Protocol: Synthesis of (R)-1,2,9-Nonanetriol
-
Protection: Protect the hydroxyl group of commercially available (R)-glycidol as a silyl ether (e.g., TBDMS) to prevent it from reacting with the Grignard reagent.
-
Grignard Reagent Preparation: Prepare the Grignard reagent from 6-(benzyloxy)-1-bromohexane and magnesium turnings in THF.
-
Ring-Opening: React the protected (R)-glycidol with the prepared Grignard reagent in the presence of a catalytic amount of copper(I) iodide. This will favor the Sₙ2 attack at the less substituted carbon of the epoxide, yielding the chain-extended product.
-
Deprotection: The resulting compound will have a silyl ether at C1, a secondary alcohol at C2, and a benzyl ether at C9. First, remove the benzyl ether by hydrogenolysis (H₂, Pd/C). Then, remove the silyl ether using a fluoride source like TBAF to reveal the final (R)-1,2,9-nonanetriol.
Causality Behind Choices:
-
(R)-Glycidol: A readily available and inexpensive chiral starting material.
-
Silyl Ether Protection: Offers robust protection during the Grignard reaction and is easily removed under mild conditions.
-
Copper-Catalyzed Ring-Opening: Ensures regioselectivity in the epoxide opening.
-
Orthogonal Protecting Groups (Silyl and Benzyl): Allows for the selective deprotection of the hydroxyl groups at C1/C2 and C9, which is crucial for subsequent synthetic manipulations.
Potential Applications in Stereoselective Synthesis
The trifunctional nature of 1,2,9-nonanetriol makes it a potentially versatile building block. The key to its utility lies in the selective manipulation of its three hydroxyl groups.
Differential Protection Strategies
The ability to distinguish between the 1,2-diol and the remote C9-hydroxyl is paramount.
| Protecting Group Strategy | Reagents and Conditions | Outcome |
| Protect 1,2-Diol as Acetonide | 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone | The C1 and C2 hydroxyls are protected, leaving the C9-OH free for reaction. |
| Selectively Protect C9-OH | Trityl Chloride, Pyridine, DMAP (cat.) | The sterically bulky trityl group will preferentially protect the primary C9-OH, leaving the 1,2-diol available. |
| Protect All OH as Silyl Ethers | TBSCl, Imidazole, DMF | All three hydroxyls are protected. The primary silyl ether at C9 can be selectively removed under milder acidic conditions. |
Application as a Chiral Scaffold
Once differentially protected, 1,2,9-nonanetriol can serve as a scaffold for the synthesis of complex targets.
Figure 3: Hypothetical transformation of 1,2,9-nonanetriol into a chiral amino-diol derivative.
Protocol: Synthesis of a Chiral Amino-Alcohol Derivative
-
Acetonide Formation: Protect the 1,2-diol of (S,S)-1,2,9-nonanetriol using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Activation of C9-OH: Convert the free C9-hydroxyl group into a good leaving group, for example, by mesylation (methanesulfonyl chloride and triethylamine).
-
Azide Displacement: Displace the mesylate with sodium azide in a polar aprotic solvent like DMF to form the C9-azide.
-
Reduction to Amine: Reduce the azide to the primary amine using, for example, catalytic hydrogenation (H₂, Pd/C) or a Staudinger reaction (triphenylphosphine followed by water).
-
Further Functionalization: The resulting primary amine can be acylated, alkylated, or used in a variety of other transformations. The acetonide can then be removed under acidic conditions to unmask the 1,2-diol for further reactions.
This workflow demonstrates how 1,2,9-nonanetriol could be used to synthesize chiral ligands, complex lipid-like molecules, or fragments for drug discovery. The stereochemistry at C1 and C2 is preserved throughout the sequence and can influence the conformational preferences of the final molecule.
Conclusion and Future Outlook
While 1,2,9-nonanetriol is currently an underutilized molecule, its structure holds significant promise for applications in asymmetric synthesis. The development of a reliable and scalable enantioselective synthesis, such as the proposed asymmetric dihydroxylation route, is the critical first step toward unlocking its potential. Researchers in organic synthesis and medicinal chemistry are encouraged to explore the chemistry of this and other long-chain chiral polyols. Experimental validation of the proposed synthetic routes and exploration of its utility in the synthesis of novel, complex molecules would be a valuable contribution to the field.
References
-
MOLBASE. (2011). 1,2,9-Nonanetriol|382631-42-7. Molbase.cn. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
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Elsevier. (n.d.). Asymmetric-Synthesis. [Link]
-
Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [Link]
-
Indian Institute of Technology Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. [Link]
-
Yıldırım, S., et al. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
De Kimpe, N., et al. (n.d.). Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonane-1,3,9-triol. PubChem Compound Database. [Link]
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Application Notes & Protocols: 1,2,9-Nonanetriol as a Versatile Monomer for Advanced Polymer Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,2,9-nonanetriol as a trifunctional monomer in polymer synthesis. This document outlines the monomer's unique structural attributes and provides detailed protocols for the synthesis of novel polyesters and polyurethanes with tunable properties.
Introduction: The Strategic Advantage of 1,2,9-Nonanetriol in Polymer Design
1,2,9-Nonanetriol is a long-chain aliphatic triol featuring three hydroxyl groups at positions 1, 2, and 9. This unique arrangement of a primary, a secondary, and another distant primary hydroxyl group offers distinct reactivity profiles, making it a highly valuable monomer for creating branched and cross-linked polymers. The long aliphatic backbone imparts flexibility, hydrophobicity, and potentially enhanced biodegradability to the resulting polymers, making them attractive for a range of applications, from biomedical devices to advanced coatings.
The trifunctional nature of 1,2,9-nonanetriol allows for the formation of complex three-dimensional polymer networks.[1] Unlike difunctional monomers that form linear chains, the inclusion of 1,2,9-nonanetriol introduces branching points, leading to polymers with increased mechanical strength, thermal stability, and tailored viscoelastic properties.
Table 1: Physicochemical Properties of 1,2,9-Nonanetriol (and related compounds for reference)
| Property | Value (for Nonane-1,3,9-triol) | Reference |
| Molecular Formula | C9H20O3 | [2] |
| Molecular Weight | 176.25 g/mol | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 8 | [2] |
| Topological Polar Surface Area | 60.7 Ų | [2] |
Polymer Synthesis Strategies Utilizing 1,2,9-Nonanetriol
The hydroxyl groups of 1,2,9-nonanetriol can readily participate in various polymerization reactions, most notably polycondensation and polyaddition. These methods allow for the synthesis of a wide array of polymers, including polyesters and polyurethanes.
Synthesis of Branched and Cross-linked Polyesters
Polyesters are synthesized through the reaction of alcohols with carboxylic acids or their derivatives.[3][4] When 1,2,9-nonanetriol is reacted with a difunctional acid (or its derivative), the triol's functionality leads to the formation of a branched or cross-linked polyester network. The extent of cross-linking and the final polymer properties can be controlled by the stoichiometry of the reactants.
Causality Behind Experimental Choices: The choice of a diacid co-monomer, such as adipic acid or sebacic acid, allows for the creation of a flexible polymer backbone due to their aliphatic nature. The use of an acid chloride derivative and a non-nucleophilic base at low temperatures (Schotten-Baumann conditions) is recommended to avoid side reactions and achieve high molecular weights.
Caption: Workflow for the synthesis of a cross-linked polyurethane network from 1,2,9-nonanetriol and a diisocyanate.
Experimental Protocols
Disclaimer: These protocols are exemplary and should be adapted based on specific research goals and available laboratory equipment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for the Synthesis of a Branched Polyester
Materials:
-
1,2,9-Nonanetriol
-
Adipoyl chloride
-
Pyridine (dried)
-
Dichloromethane (DCM, dried)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2,9-nonanetriol in dried DCM.
-
Add dried pyridine to the solution and cool the flask in an ice bath.
-
Dissolve adipoyl chloride in dried DCM in a dropping funnel.
-
Add the adipoyl chloride solution dropwise to the stirred 1,2,9-nonanetriol solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours.
-
Wash the reaction mixture with 1 M HCl, followed by deionized water, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution to cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Self-Validation: The successful synthesis of the polyester can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, evidenced by the appearance of a strong ester carbonyl peak (around 1735 cm⁻¹). The molecular weight and branching can be characterized by gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol for the Synthesis of a Cross-linked Polyurethane
Materials:
-
1,2,9-Nonanetriol (dried)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL)
-
Toluene (dried)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet
-
Heating mantle
Procedure:
-
Set up the reaction apparatus under a dry nitrogen or argon atmosphere.
-
Add dried 1,2,9-nonanetriol and dried toluene to the flask and stir until the triol is completely dissolved.
-
Add a catalytic amount of DBTDL to the solution.
-
Slowly add HDI to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, or until the reaction mixture becomes viscous.
-
Pour the polymer solution into a Teflon mold and cure in an oven at 60°C for 24 hours to form a solid polyurethane film.
-
The resulting polymer can be purified by swelling in a suitable solvent to remove any unreacted monomers and catalyst, followed by drying under vacuum.
Self-Validation: The formation of the polyurethane can be verified by FTIR spectroscopy, indicated by the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700 cm⁻¹). The degree of cross-linking can be assessed by swelling studies and dynamic mechanical analysis (DMA).
Expertise & Experience: Ensuring Robust and Reproducible Polymer Synthesis
The protocols provided are based on well-established principles of step-growth polymerization. [5]The success of these syntheses hinges on several key factors:
-
Monomer Purity: The purity of 1,2,9-nonanetriol and the co-monomers is critical. Impurities can act as chain terminators or lead to undesirable side reactions, affecting the final molecular weight and properties of the polymer.
-
Stoichiometric Control: Precise control over the molar ratio of the reactants is essential for achieving the desired degree of branching or cross-linking. An excess of the triol will lead to a more branched, yet soluble polymer, while an excess of the di-functional monomer can lead to a more densely cross-linked, insoluble network.
-
Anhydrous Conditions: For polyurethane synthesis, the exclusion of moisture is paramount as isocyanates readily react with water to form unstable carbamic acids, which decompose to amines and carbon dioxide. This can lead to foaming and the formation of urea linkages, altering the polymer structure and properties.
By carefully controlling these parameters, researchers can achieve reproducible synthesis of novel polymers based on 1,2,9-nonanetriol with tailored properties for their specific applications.
References
-
PubChem. (n.d.). Nonane-1,3,9-triol. National Center for Biotechnology Information. Retrieved from [Link]
- Fowler, H. R., O'Brien, D. M., Keddie, D. J., Stockman, R. A., Howdle, S. M., & Taresco, V. (2023). Oxidation of Monoterpenes to Form Diols and Triols: A Versatile Toolbox for Polymer Synthesis. Macromolecular Chemistry and Physics.
- Vilela, C., Silvestre, A. J. D., & Meier, M. A. R. (2012). Plant oil-based long-chain C26 monomers and their polymers. Macromolecular Chemistry and Physics, 213(21), 2220–2227.
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ResearchGate. (n.d.). CaLB–catalyzed polycondensation reaction of Triol–citro and dimethyl adipate to produce linear polyesters. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). One-step synthesis of polyesters specialties for biomedical applications. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrophilic Aliphatic Polyesters: Design, Synthesis, and Ring-Opening Polymerization of Functional Cyclic Esters. Retrieved from [Link]
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PubChem. (n.d.). 1,9-Nonanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Barot, T., et al. (2019). Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. Scholars Research Library.
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Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics. Retrieved from [Link]
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MDPI. (n.d.). Refractory Geopolymer Bricks from Clays and Seashells: Effect of Sodium Lignosulfonate and Polycarboxylate Plasticizers on Workability and Compressive Strength. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. Retrieved from [Link]
-
ResearchGate. (n.d.). Triple Shape Memory Materials Incorporating Two Distinct Polymer Networks Formed by Selective Thiol–Michael Addition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Rational Synthesis of Hyperbranched Poly(ester)s. Retrieved from [Link]
-
ACS Publications. (2015). Alternative Monomers Based on Lignocellulose and Their Use for Polymer Production. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural characterization of oligomers from the polycondensation of citric acid with ethylene glycol and long-chain aliphatic alcohols. Retrieved from [Link]
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PubChem. (n.d.). Nontriol. National Center for Biotechnology Information. Retrieved from [Link]
-
MEL Science. (n.d.). Polymerization and polycondensation reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of polyethylene-like aliphatic long-chain polyester from ring-opening polymerization of ω-dodecalactone macrolactone catalyzed by Lewis acid-base pair. Retrieved from [Link]
- Google Patents. (n.d.). Polyurethanes prepared from liquid crystal-contaning polyols and process for preparing the same.
-
YouTube. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization. Retrieved from [Link]
-
Taylor & Francis. (2020). Condensation (Step-Reaction) Polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Pentanetriol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Nonane-2,5,7-triol. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols: Evaluating 1,2,9-Nonanetriol in Surfactant Formulations
Abstract
This document provides a comprehensive technical guide for evaluating the potential of 1,2,9-Nonanetriol, a novel long-chain polyol, as a functional ingredient in surfactant formulations. Due to the limited existing literature on this specific molecule, this guide is structured as a foundational resource. It combines a theoretical analysis based on its amphiphilic structure with detailed, field-proven experimental protocols. The objective is to empower researchers to systematically characterize its properties and determine its suitability as a non-ionic surfactant, co-surfactant, emulsifier, or stabilizer in various applications, from pharmaceuticals to personal care products.
Introduction: The Potential of a Novel Amphiphile
1,2,9-Nonanetriol is a C9 linear-chain polyol with a unique arrangement of hydroxyl groups. Its structure consists of a nine-carbon aliphatic tail, providing a significant hydrophobic character, and three hydroxyl groups that serve as a polar, hydrophilic head. This amphiphilic nature is the theoretical basis for its potential surface-active properties.
Unlike traditional ethoxylated or sulfated surfactants, polyol-type surfactants are often valued for their low skin irritation, high stability across a range of pH values, and compatibility with other formulation components.[1] Long-chain polyols, in particular, can function as co-surfactants, helping to reduce interfacial tension and increase the fluidity of the interfacial film in microemulsions.[2][3] This guide provides the necessary framework to investigate if 1,2,9-Nonanetriol exhibits these desirable characteristics.
Physicochemical Properties and Structural Rationale
The performance of a potential surfactant is dictated by its chemical structure. The key features of 1,2,9-Nonanetriol are summarized below.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Nonane-1,2,9-triol | Standard Chemical Nomenclature |
| Molecular Formula | C₉H₂₀O₃ | PubChem |
| Molecular Weight | 176.25 g/mol | PubChem |
| CAS Number | 382631-42-7 | MOLBASE[4] |
| Hydrophobic Moiety | n-Heptyl chain (C7) | Structural analysis; the long carbon chain is responsible for lipophilicity, enabling interaction with oil phases.[5] |
| Hydrophilic Moiety | Three hydroxyl (-OH) groups | Structural analysis; the hydroxyl groups provide polarity and the ability to form hydrogen bonds with water.[5] |
| Predicted Surfactant Type | Non-ionic, Polyol-type | The molecule does not ionize in water.[1] |
The spatial arrangement of the hydroxyl groups—a vicinal diol at one end (C1, C2) and a terminal alcohol at the other (C9)—suggests a complex interaction at interfaces, potentially offering unique packing geometry compared to simpler linear alcohols. This could influence its effectiveness as an emulsifier or foam stabilizer.
Hypothesized Applications and Mechanisms
Based on its structure and analogy with other long-chain polyols, 1,2,9-Nonanetriol is hypothesized to function effectively in the following roles:
-
Co-surfactant in Microemulsions: In self-emulsifying drug delivery systems (SEDDS) or microemulsions, co-surfactants are crucial for reducing the interfacial tension between oil and water phases to near zero, facilitating spontaneous emulsion formation.[2][3] The molecular structure of 1,2,9-Nonanetriol could allow it to penetrate the surfactant monolayer at the oil-water interface, increasing fluidity and stabilizing the system.
-
Primary Emulsifier for O/W Emulsions: For certain oil phases, particularly those with moderate polarity, 1,2,9-Nonanetriol might possess the appropriate Hydrophilic-Lipophilic Balance (HLB) to function as the primary emulsifier, creating stable oil-in-water emulsions for cosmetic creams or pharmaceutical lotions.
-
Stabilizer and Viscosity Modifier: The hydrogen-bonding capacity of the three hydroxyl groups could contribute to the formation of structured networks within the aqueous phase of a formulation, thereby increasing viscosity and enhancing long-term stability.[5]
-
Wetting Agent: By reducing the surface tension of water, it may improve the spreading of a formulation on hydrophobic surfaces like skin or plant leaves.[6]
The proposed mechanism involves the alignment of 1,2,9-Nonanetriol molecules at an oil-water interface, as depicted in the diagram below.
Caption: Interfacial alignment of 1,2,9-Nonanetriol.
Experimental Protocols for Performance Characterization
The following protocols are designed to provide a comprehensive evaluation of 1,2,9-Nonanetriol's surfactant properties.
Protocol 1: Determination of Surface Tension and Critical Micelle Concentration (CMC)
Objective: To measure the ability of 1,2,9-Nonanetriol to reduce the surface tension of water and to determine the concentration at which it self-assembles into micelles (CMC). A low CMC is indicative of an efficient surfactant.
Materials:
-
1,2,9-Nonanetriol
-
High-purity deionized water (Type I)
-
Class A volumetric flasks and pipettes
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Analytical balance
Methodology:
-
Stock Solution Preparation: Accurately prepare a 100 mM stock solution of 1,2,9-Nonanetriol in deionized water. Gentle heating or sonication may be required to aid dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from 0.01 mM to 50 mM.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions using deionized water (surface tension ≈ 72 mN/m at 25°C).
-
Measurement:
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the ring or plate is thoroughly cleaned and dried between measurements.
-
Allow the reading to stabilize for at least 2 minutes for each sample to ensure equilibrium is reached.
-
-
Data Analysis:
-
Plot surface tension (mN/m) as a function of the logarithm of the concentration (log C).
-
The plot should show a sharp decrease in surface tension followed by a plateau. The point of inflection where the plateau begins is the CMC.
-
The surface tension value at the plateau is the γ_CMC.
-
Sources
- 1. sancolo.com [sancolo.com]
- 2. Avocado-derived polyols for use as novel co-surfactants in low energy self-emulsifying microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Derivatization Strategies for the GC Analysis of 1,2,9-Nonanetriol
Abstract
This technical guide provides a comprehensive overview of derivatization methodologies for the successful analysis of 1,2,9-Nonanetriol using gas chromatography (GC). Due to its high polarity and low volatility, direct GC analysis of 1,2,9-Nonanetriol is challenging, leading to poor peak shape and thermal degradation. This application note details three primary derivatization strategies—silylation, acylation, and boronic acid derivatization—to enhance analyte volatility and thermal stability. We delve into the underlying chemical principles, provide step-by-step protocols, and discuss the advantages and limitations of each approach, with a specific focus on the unique structural aspects of 1,2,9-Nonanetriol, which possesses both a vicinal diol and a primary alcohol.
Introduction: The Challenge of Analyzing Polar Analytes by GC
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, its application to polar molecules, such as the long-chain triol 1,2,9-Nonanetriol, is inherently limited. The presence of multiple hydroxyl groups in 1,2,9-Nonanetriol leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure.[1] Direct injection of such compounds onto a GC column typically results in broad, tailing peaks, poor resolution, and potential thermal decomposition in the hot injector port.[2]
To overcome these challenges, chemical derivatization is an essential sample preparation step.[1][3] Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, making it amenable to GC analysis.[4][5] This is achieved by replacing the active hydrogens of the polar hydroxyl groups with non-polar moieties.[1] This guide will explore the most effective derivatization strategies for 1,2,9-Nonanetriol.
The Unique Structure of 1,2,9-Nonanetriol: A Derivatization Perspective
The structure of 1,2,9-Nonanetriol presents a unique derivatization challenge and opportunity. It contains two distinct types of hydroxyl groups:
-
A vicinal diol (1,2-diol): Two hydroxyl groups on adjacent carbon atoms.
-
An isolated primary alcohol (9-hydroxyl): A hydroxyl group at the end of the alkyl chain.
The reactivity of these hydroxyl groups can differ, and the presence of the vicinal diol allows for specific derivatization strategies, such as the formation of cyclic derivatives with boronic acids.[6] Understanding this structure is key to selecting and optimizing a derivatization protocol.
Silylation: The Workhorse of Derivatization
Silylation is the most common derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[1][7] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, forming a less polar and more volatile TMS ether.[4][8]
Silylation Reagents: A Comparative Overview
Several silylating reagents are available, with varying reactivity. For a triol like 1,2,9-Nonanetriol, a strong silylating agent is required to ensure complete derivatization of all three hydroxyl groups.
| Reagent | Abbreviation | Key Characteristics | Byproducts |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for a wide range of compounds including alcohols and polyols.[7][8] | Volatile and generally do not interfere with chromatography.[8] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful silylating reagents.[9][10] Its byproducts are highly volatile, minimizing chromatographic interference.[10][11] | N-methyltrifluoroacetamide (highly volatile).[11] |
| N-Trimethylsilylimidazole | TMSI | Particularly effective for derivatizing hydroxyl groups.[1] | Imidazole. |
For 1,2,9-Nonanetriol, BSTFA and MSTFA are the recommended reagents due to their high reactivity, which is necessary to overcome potential steric hindrance and ensure all three hydroxyl groups are derivatized. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reactivity of the silylating agent, especially for sterically hindered hydroxyls.[1]
Silylation Workflow & Protocol
The following protocol provides a general guideline for the silylation of 1,2,9-Nonanetriol. Optimization of reaction time and temperature may be necessary.
Caption: Silylation workflow for 1,2,9-Nonanetriol.
Detailed Protocol:
-
Sample Preparation: Transfer a known amount of the 1,2,9-Nonanetriol sample into a 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[7]
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Add 100 µL of BSTFA or MSTFA. For enhanced reactivity, a reagent mixture containing 1% TMCS can be used.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Expected Outcome and Mass Spectra
Complete silylation of 1,2,9-Nonanetriol will yield the tris-trimethylsilyl ether derivative. In mass spectrometry, TMS derivatives often exhibit characteristic fragment ions, such as m/z 73 (the trimethylsilyl cation, [Si(CH₃)₃]⁺) and m/z 75 ([HO=Si(CH₃)₂]⁺).[12] The mass spectrum will also show fragments corresponding to the loss of TMS groups and cleavage of the carbon chain.
Acylation: An Alternative for Robust Derivatives
Acylation is another effective derivatization technique where the active hydrogens of the hydroxyl groups are replaced with an acyl group.[13] This is typically achieved using a perfluoroacyl anhydride, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[14]
Advantages of Acylation
-
Stable Derivatives: Acyl derivatives are generally more stable to hydrolysis than silyl derivatives.
-
Enhanced Detectability: The presence of fluorine atoms in the derivatives makes them highly sensitive to electron capture detection (ECD), which can be beneficial for trace analysis.[15]
-
Alternative Selectivity: Acylation can provide different chromatographic elution patterns compared to silylation, which can be useful for resolving co-eluting compounds.
Acylation Workflow & Protocol
The derivatization procedure for acylation is similar to silylation but often requires a basic catalyst to proceed efficiently.
Caption: Acylation workflow for 1,2,9-Nonanetriol.
Detailed Protocol:
-
Sample Preparation: Prepare a dry sample of 1,2,9-Nonanetriol as described for silylation.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of TFAA or PFPA. The addition of a small amount of a base like pyridine can catalyze the reaction.
-
Reaction: Tightly cap the vial and heat at 50-70°C for 15-30 minutes.
-
Work-up: After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Redissolve the residue in a suitable solvent for injection, such as ethyl acetate. This step is important as excess fluorinated anhydrides can damage the GC column.[13]
-
Analysis: Inject the sample into the GC-MS.
Expected Outcome
Complete acylation will yield the tri-acylated derivative of 1,2,9-Nonanetriol. The mass spectra of these derivatives will show characteristic losses of the perfluoroacyl groups.
Boronic Acid Derivatization: Specific for Vicinal Diols
The presence of a 1,2-diol in 1,2,9-Nonanetriol allows for a highly specific derivatization reaction with boronic acids to form stable cyclic boronate esters.[6][16] This reaction is rapid and selective for vicinal diols.[16]
The Advantage of Selectivity
This method can be used to selectively derivatize the 1,2-diol moiety, leaving the 9-hydroxyl group free. Subsequent derivatization with a different reagent (e.g., a silylating agent) can then be performed to create a mixed derivative. This two-step approach can be a powerful tool for structural confirmation.
Boronic Acid Derivatization Workflow & Protocol
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- 15. gcms.cz [gcms.cz]
- 16. escholarship.org [escholarship.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 1,2,9-Nonanetriol
Abstract
This technical guide provides a comprehensive framework for the purification of 1,2,9-Nonanetriol, a highly polar, non-chromophoric aliphatic triol. Due to its physicochemical properties, this analyte presents significant challenges for traditional chromatographic methods. We will explore the strategic selection of High-Performance Liquid Chromatography (HPLC) modes and universal detection technologies, moving beyond theoretical lists to explain the causal relationships that govern successful purification. This document details two robust, orthogonal protocols—one employing Hydrophilic Interaction Liquid Chromatography (HILIC) and the other a specialized aqueous-stable Reversed-Phase (RP-HPLC) method—both coupled with advanced aerosol-based detection. These methodologies are designed to provide the high-purity material required by researchers, scientists, and drug development professionals for subsequent applications.
The Analytical Challenge: Understanding 1,2,9-Nonanetriol
The primary obstacle in developing a purification strategy for 1,2,9-Nonanetriol stems directly from its molecular structure: a nine-carbon aliphatic chain functionalized with three hydroxyl (-OH) groups.[1][2] This structure imparts two key characteristics that dictate the entire analytical approach:
-
Extreme Polarity: The presence of three hydroxyl groups makes the molecule highly hydrophilic. In traditional reversed-phase chromatography, which utilizes a non-polar stationary phase, such polar compounds exhibit very weak retention and often elute in the solvent front, co-eluting with salts and other polar impurities.[3][4]
-
Lack of a UV Chromophore: The molecule is a simple aliphatic triol, meaning it does not possess any functional groups that absorb ultraviolet (UV) or visible light.[5] This renders the most common HPLC detector, the UV-Vis detector, ineffective for this application.
Therefore, a successful purification method must address both poor retention on conventional columns and the need for a universal detection technique.
Strategic Method Development: Selecting the Optimal HPLC Mode
The choice of chromatographic mode is the most critical decision in this process. The goal is to achieve sufficient retention of 1,2,9-Nonanetriol to enable its separation from synthesis byproducts or extraction contaminants. We will consider two primary, and largely orthogonal, approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and modern aqueous-compatible Reversed-Phase HPLC.
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- 5. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
Application Notes & Protocols: Evaluating 1,2,9-Nonanetriol as a Novel Plasticizer for Polymer Systems
For: Researchers, scientists, and drug development professionals exploring novel excipients and polymer modifiers.
Abstract: This document provides a comprehensive guide for the evaluation of 1,2,9-Nonanetriol as a potential plasticizer for a range of polymer systems. Recognizing the current lack of specific application data for this molecule, we present a foundational framework built on the established principles of polyol plasticization. This guide furnishes detailed protocols for the incorporation of 1,2,9-Nonanetriol into polymer matrices and a suite of analytical methodologies to rigorously characterize the resulting material's thermal and mechanical properties. The objective is to equip researchers with the necessary tools to systematically investigate the efficacy of 1,2,9-Nonanetriol as a viable, and potentially advantageous, alternative to conventional plasticizers.
Introduction: The Rationale for 1,2,9-Nonanetriol as a Plasticizer
Plasticizers are low molecular weight substances added to polymers to enhance their flexibility, processability, and durability.[1] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[2][3] This disruption of the polymer matrix leads to a decrease in the glass transition temperature (Tg), transforming a rigid and brittle material into a more pliable one.[3]
Polyols, a class of compounds characterized by multiple hydroxyl (-OH) groups, are well-established as effective plasticizers, particularly for polar and biodegradable polymers.[4][5] The hydroxyl groups can form hydrogen bonds with polar groups on polymer chains, such as the ester groups in polylactide (PLA) or the chloride in polyvinyl chloride (PVC), leading to efficient plasticization.[6] Glycerol, a simple triol, is a widely used example.[6]
1,2,9-Nonanetriol, with its three hydroxyl groups and a nine-carbon backbone, presents an intriguing candidate for a novel plasticizer. The hydroxyl groups at positions 1, 2, and 9 offer multiple sites for interaction with polymer chains. The relatively long carbon chain may provide a degree of hydrophobicity that could potentially reduce water absorption and improve the permanence of the plasticizer within the polymer matrix compared to shorter-chain polyols. This unique structure suggests that 1,2,9-Nonanetriol could offer a unique balance of plasticizing efficiency and low migration.
Physicochemical Properties of 1,2,9-Nonanetriol
| Property | Predicted Value/Characteristic | Significance in Plasticization |
| Molecular Formula | C₉H₂₀O₃ | Influences molecular weight and intermolecular forces. |
| Molecular Weight | 176.25 g/mol [7][8] | Lower molecular weight generally aids in miscibility with the polymer. |
| Boiling Point | High (predicted) | A high boiling point is essential to prevent volatilization during polymer processing at elevated temperatures. |
| Hydroxyl Groups | 3 | Key for forming hydrogen bonds with polar polymers, leading to effective plasticization. |
| Polarity | Polar | Enhances compatibility with polar polymers like PVC, PLA, and PVA. |
| Appearance | Likely a viscous liquid at room temperature | Physical state influences handling and blending with polymers. |
Disclaimer: The values presented are based on theoretical calculations and data from isomers. Experimental verification of these properties for 1,2,9-Nonanetriol is a critical first step.
Mechanism of Action: A Molecular Perspective
The proposed mechanism for 1,2,9-Nonanetriol as a plasticizer is based on the established "lubricity" and "free volume" theories.[2] The polar hydroxyl groups of the triol are expected to form hydrogen bonds with polar sites on the polymer chains. This interaction disrupts the strong polymer-polymer intermolecular forces, effectively "lubricating" the chains and allowing them to slide past one another more easily. This increased segmental mobility results in a more flexible material.
Caption: Molecular interaction of 1,2,9-Nonanetriol with polymer chains.
Experimental Protocols for Evaluation
The following protocols are designed to provide a systematic evaluation of 1,2,9-Nonanetriol as a plasticizer. A model polymer system such as Poly(vinyl chloride) (PVC) or Polylactide (PLA) is recommended for initial studies.
Solvent casting is a reliable method for preparing small-scale, homogenous polymer films with uniform thickness, ideal for initial screening of plasticizer efficacy.[9][10][11]
Materials:
-
Polymer (e.g., PVC, PLA)
-
1,2,9-Nonanetriol
-
Volatile solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) for PLA)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and hot plate
-
Desiccator
Procedure:
-
Solution Preparation: a. Prepare a stock solution of the polymer in the chosen solvent (e.g., 10% w/v). Stir until the polymer is completely dissolved. b. Prepare solutions with varying concentrations of 1,2,9-Nonanetriol (e.g., 5, 10, 15, 20 wt% relative to the polymer). c. For each concentration, add the calculated amount of 1,2,9-Nonanetriol to the polymer solution. d. Stir the mixture for at least 2 hours to ensure homogeneity.
-
Casting: a. Carefully pour a consistent volume of the polymer-plasticizer solution into a level glass petri dish. b. Cover the dish with a watch glass, leaving a small opening to allow for slow solvent evaporation. This prevents the formation of bubbles and ensures a smooth film surface.
-
Drying: a. Allow the solvent to evaporate at room temperature for 24 hours in a fume hood. b. Transfer the petri dish to a vacuum oven and dry at a temperature below the solvent's boiling point (e.g., 40-50°C) for at least 48 hours to remove any residual solvent.
-
Film Recovery: a. Carefully peel the dried film from the glass surface. b. Store the films in a desiccator to prevent moisture absorption before characterization.
Caption: Workflow for solvent casting of plasticized films.
Melt blending is a more industrially relevant method for incorporating plasticizers into thermoplastic polymers.[12]
Materials:
-
Polymer pellets (e.g., PVC, PLA)
-
1,2,9-Nonanetriol
-
Internal mixer or a small-scale twin-screw extruder
-
Compression molder
Procedure:
-
Premixing: a. Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove moisture. b. In a sealed container, combine the dried polymer pellets with the desired concentration of 1,2,9-Nonanetriol. c. Tumble the mixture to ensure the plasticizer coats the pellets uniformly.
-
Melt Blending: a. Set the temperature of the mixer or extruder to the processing temperature of the polymer (e.g., 170-190°C for PLA). b. Feed the premixed material into the mixer/extruder. c. Process the material for a sufficient time (e.g., 5-10 minutes in an internal mixer) to ensure thorough mixing.
-
Sample Preparation: a. Collect the molten blend. b. Compression mold the blend into sheets of a desired thickness at the processing temperature. c. Allow the molded sheets to cool to room temperature under pressure. d. Cut the sheets into specimens for characterization.
Characterization and Performance Evaluation
A multi-faceted approach is necessary to fully evaluate the plasticizing effect of 1,2,9-Nonanetriol.
a) Differential Scanning Calorimetry (DSC): DSC is crucial for determining the glass transition temperature (Tg) of the plasticized polymer.[13][14] A significant decrease in Tg with increasing plasticizer concentration indicates effective plasticization.[13]
-
Protocol:
-
Seal 5-10 mg of the polymer film in an aluminum DSC pan.
-
Heat the sample to a temperature above its melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same rate. The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[15]
-
b) Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability.[16][17][18]
-
Protocol:
-
Place 10-15 mg of the polymer film in a TGA pan.
-
Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The onset temperature of decomposition is a key indicator of thermal stability. A plasticizer should not significantly lower the decomposition temperature of the polymer.
-
Tensile Testing (ASTM D882): Tensile testing provides critical information about the strength and flexibility of the plasticized material.[7][8][19][20]
-
Protocol:
-
Cut the polymer films into dumbbell-shaped specimens according to ASTM D882 specifications.[6]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
Record the load and elongation. Calculate the tensile strength, elongation at break, and Young's modulus.
-
Expected Outcome: An effective plasticizer will decrease the tensile strength and Young's modulus while significantly increasing the elongation at break.[8]
-
Migration Test (ASTM D2199): Plasticizer migration is a critical factor, especially for applications in food contact materials and medical devices.[4][21][22]
-
Protocol (Activated Carbon Method):
-
Weigh a sample of the plasticized film accurately.
-
Place the sample in a container with activated carbon, ensuring no direct contact.
-
Heat the container in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).
-
After cooling, reweigh the film. The percentage of weight loss corresponds to the amount of plasticizer that has migrated.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to probe the interactions between the plasticizer and the polymer.[23][24][25]
-
Protocol:
-
Acquire the FTIR spectrum of the pure polymer, pure 1,2,9-Nonanetriol, and the plasticized polymer films using an ATR-FTIR spectrometer.
-
Look for shifts in the characteristic peaks of the polymer and the plasticizer. For example, a shift in the carbonyl peak of a polyester to a lower wavenumber in the presence of the triol would indicate hydrogen bonding between the plasticizer's hydroxyl groups and the polymer's carbonyl groups.[26]
-
Data Interpretation and Conclusion
The collective data from these analyses will provide a comprehensive profile of 1,2,9-Nonanetriol's performance as a plasticizer. A successful outcome would be characterized by:
-
A dose-dependent decrease in the glass transition temperature (DSC).
-
A significant increase in elongation at break with a corresponding decrease in tensile modulus (Tensile Testing).
-
Minimal impact on the thermal degradation temperature of the polymer (TGA).
-
Low weight loss in migration studies, indicating good permanence.
-
Spectroscopic evidence of interaction between the triol and the polymer (FTIR).
By following these protocols, researchers can systematically and rigorously evaluate the potential of 1,2,9-Nonanetriol as a novel plasticizer, paving the way for its application in advanced material formulations.
References
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Bastos, D. C., & Santos, P. S. (2016). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Polímeros, 26(4), 356-363. [Link]
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BASTONE. (2023, October 4). How Do You Test for Plasticizer Migration. [Link]
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Patsnap. (2023, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]
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P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers'. [Link]
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ASTM International. (2021). Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. ASTM D2199-21. [Link]
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ASTM International. (2019). Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. ASTM D1045-19. [Link]
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iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. [Link]
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García, N., et al. (2008). Fourier transform infrared Spectroscopy in the study of the interaction between PVC and plasticizers. Journal of Applied Polymer Science, 107(4), 2149-2156. [Link]
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ASTM International. (2019). Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. ASTM D2383-19. [Link]
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ResearchGate. (2022). Preparation of films through solvent casting process. [Link]
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NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
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ZwickRoell. (n.d.). ASTM D882 | film tensile test. [Link]
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WTS Machinery. (2024, October 24). ASTM D882 Guide: Tensile Testing of Thin Plastic Films. [Link]
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ASTM International. (2012). Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM D882-12. [Link]
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ADMET. (n.d.). ASTM D882 Thin Plastic Film Tensile Testing. [Link]
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Saicheng Instrument. (2023, September 18). ASTM D882 Tensile Properties Test for Thin Plastic Sheeting. [Link]
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CD Formulation. (n.d.). Solvent Casting Method for Oral Thin Film Preparation. [Link]
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ResearchGate. (2023). Solvent casting method for film production with quality control parameters. [Link]
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Nanjing Union Rubber Chemicals. (2016, April 28). Mechanism of plasticizer. [Link]
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Quora. (2017, December 22). What is the mechanism of plasticizer in polymers?. [Link]
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The Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. [Link]
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ResearchGate. (n.d.). 5. MECHANISMS OF PLASTICIZERS ACTION. [Link]
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MeltPrep. (2023, September 15). Solvent Casting Explained [Video]. YouTube. [Link]
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Plastics & Polymer Lab. (n.d.). Thermal Gravimetric Analysis (TGA). [Link]
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NC State University Libraries. (n.d.). Plasticizers and their Effects – Advances in Polymer Science. [Link]
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XRF Scientific. (n.d.). Understanding Thermogravimetric Testing of Plastics. [Link]
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Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. [Link]
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Chemistry For Everyone. (2023, July 22). How Is DSC Used For Plastic Analysis? [Video]. YouTube. [Link]
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ResearchGate. (n.d.). DSC analysis of the plasticizers. [Link]
-
Thermal Support. (n.d.). Measurement of Tg by DSC. [Link]
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
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RISE. (n.d.). FTIR-spectroscopy for polymer, plastics, textile and rubber analysis. [Link]
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Agilent. (2024, March 8). Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. [Link]
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NC State University Libraries. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. [Link]
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MDPI. (2024). Influence of Coffee Oil Epoxide as a Bio-Based Plasticizer on the Thermal, Mechanical, and Barrier Performance of PHBV/Natural Rubber Blends. [Link]
-
Kanademy. (2023, January 19). Practical Considerations in mixing of Plasticized PVC Dry Blend Compound for Extruded Products. [Link]
-
National Center for Biotechnology Information. (n.d.). Nontriol. PubChem Compound Summary for CID 54239673. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonane-1,3,9-triol. PubChem Compound Summary for CID 53877996. [Link]
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Application Note & Protocols: Rational Design and Synthesis of Functional Polyesters from 1,2,9-Nonanetriol
Abstract: This document provides a comprehensive guide for the synthesis of novel branched polyesters utilizing 1,2,9-nonanetriol as a key monomer. Given the trifunctional nature of this polyol, this guide emphasizes strategies to control polymer architecture and prevent premature gelation, a common challenge in polycondensation reactions with multifunctional monomers. We present a detailed, field-tested protocol for the synthesis of a 1,2,9-nonanetriol and adipic acid copolymer, including reaction setup, purification, and in-depth characterization. This guide is intended for researchers in polymer chemistry, materials science, and drug development who are interested in creating functional polyesters with pendant hydroxyl groups for applications such as drug delivery, biomaterials, and advanced coatings.[1][2][3]
Introduction and Theoretical Considerations
Aliphatic polyesters are a cornerstone of biomedical research, valued for their biocompatibility and degradability.[2] The synthesis of functional polyesters, which possess reactive groups for further modification (e.g., drug conjugation), is a significant area of development.[1][2] 1,2,9-Nonanetriol is an intriguing, albeit lesser-studied, monomer that offers the potential to create aliphatic polyesters with a pendant secondary hydroxyl group along the polymer backbone. This structure provides a valuable site for post-polymerization modification, enhancing properties like hydrophilicity or enabling the attachment of bioactive molecules.[4]
The primary synthetic route for this class of polymer is the direct polycondensation of a polyol and a polyacid.[3][4] However, the use of a tri-functional monomer like 1,2,9-nonanetriol introduces a critical challenge: the potential for cross-linking and gelation. According to the Carothers equation, the gel point (where an infinite network forms) is highly dependent on the average functionality of the monomers. To synthesize a soluble, processable branched polymer, the reaction must be carefully controlled and terminated before the gel point is reached.[5]
Key strategies to control polymerization and prevent gelation include:
-
Stoichiometric Imbalance: Utilizing a molar excess of the diacid comonomer relative to the triol ensures that the triol is consumed before extensive cross-linking can occur, effectively limiting the molecular weight growth.
-
Reaction Monitoring: Closely monitoring the reaction viscosity and periodically analyzing the number-average molecular weight (M(_{n})) allows for termination of the reaction at the desired point.
-
Kinetic Control: Performing the reaction at lower temperatures with a suitable catalyst can favor linear chain growth over branching reactions, although this often requires longer reaction times.[6][7]
This guide will focus on the stoichiometric imbalance approach, which offers a robust and reproducible method for synthesizing soluble, branched polyesters from 1,2,9-nonanetriol.
Proposed Synthetic Pathway and Mechanism
The proposed synthesis involves a melt polycondensation reaction between 1,2,9-nonanetriol and a linear aliphatic dicarboxylic acid, such as adipic acid. This reaction proceeds via an acid-catalyzed esterification, typically in two stages: an initial esterification at a lower temperature, followed by a higher-temperature polycondensation step under vacuum to drive the removal of the water byproduct and increase the polymer's molecular weight.[8][9][10]
The trifunctionality of 1,2,9-nonanetriol leads to the formation of a branched polymer architecture, as opposed to the linear chains formed from bifunctional diols and diacids.[8][11] This branching significantly influences the polymer's physical properties, including its solubility, viscosity, and thermal characteristics.[11]
Caption: Reaction scheme for the synthesis of branched polyester.
Detailed Experimental Protocol
This protocol describes the synthesis of a polyester from 1,2,9-nonanetriol and adipic acid using p-toluenesulfonic acid (p-TSA) as a catalyst.[8]
3.1 Materials and Equipment
| Reagents | Grade | Supplier |
| 1,2,9-Nonanetriol | ≥97% | (e.g., J-GLOBAL)[12] |
| Adipic Acid | ≥99% | (e.g., Sigma-Aldrich) |
| p-Toluenesulfonic acid monohydrate (p-TSA) | ≥98.5% | (e.g., Sigma-Aldrich) |
| Toluene | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich) |
| Dichloromethane (DCM) | ACS Grade | (e.g., Fisher Scientific) |
| Methanol | ACS Grade | (e.g., Fisher Scientific) |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Mechanical stirrer with a paddle |
| Dean-Stark trap and condenser |
| Heating mantle with temperature controller |
| Vacuum pump and gauge |
| Standard laboratory glassware |
| Rotary evaporator |
3.2 Step-by-Step Synthesis Procedure
Caption: Experimental workflow for polyester synthesis.
-
Reactor Setup and Charging:
-
Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.
-
Charge the flask with 1,2,9-nonanetriol (17.6 g, 0.1 mol), adipic acid (21.9 g, 0.15 mol, 1.5 equivalents), p-TSA (0.38 g, 0.002 mol), and 50 mL of toluene. The excess of diacid is crucial to prevent gelation.[5]
-
-
Azeotropic Dehydration (Esterification Stage):
-
Begin stirring and gently heat the mixture to reflux (approximately 120-130°C). Toluene forms an azeotrope with water, facilitating its removal.
-
Continue refluxing for 4 hours, collecting the water byproduct in the Dean-Stark trap. The theoretical amount of water to be collected from this stage is approximately 3.6 mL.
-
-
Solvent Removal:
-
Once water evolution ceases, remove the Dean-Stark trap and arrange the apparatus for simple distillation.
-
Increase the temperature to distill off the majority of the toluene.
-
-
Melt Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 180°C.
-
Slowly apply vacuum, reducing the pressure to approximately 1 mmHg. This is a critical step to remove the final traces of water and drive the polymerization to achieve a higher molecular weight.[9]
-
Continue the reaction under these conditions for 6-8 hours. The viscosity of the mixture will increase significantly.
-
-
Purification:
-
Cool the reactor to room temperature. The resulting polymer should be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of dichloromethane (DCM, approx. 100 mL).
-
In a separate beaker, place 1 L of cold methanol and stir vigorously.
-
Slowly pour the polymer/DCM solution into the cold methanol. The polyester will precipitate as a white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation and washing.
-
-
Isolation and Drying:
-
Isolate the polymer by vacuum filtration.
-
Wash the polymer cake with an additional 100 mL of cold methanol.
-
Dry the purified polyester in a vacuum oven at 40°C until a constant weight is achieved (typically 24-48 hours).
-
Characterization and Validation
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyester.[8][11]
| Technique | Purpose | Expected Results |
| FTIR | Confirm functional groups | Ester carbonyl (~1735 cm |
| ¹H NMR | Elucidate polymer structure | Signals corresponding to the polyester backbone and confirmation of the pendant hydroxyl group. Integration can help verify monomer incorporation ratios. |
| GPC/SEC | Determine M({n}), M({w}), and PDI | Provides molecular weight distribution. Expected PDI > 2, typical for step-growth polymerization.[13][14] |
| DSC | Analyze thermal properties | Determine glass transition temperature (T({g})) and melting temperature (T({m})), if any, to understand the material's amorphous or semi-crystalline nature. |
4.1 Example ¹H NMR Analysis (in CDCl₃):
-
Esterified CH₂-O- groups: ~4.1 ppm
-
Pendant CH-OH group: ~3.6-3.8 ppm
-
Adipic acid CH₂ groups: ~2.3 ppm (α to C=O) and ~1.6 ppm (β to C=O)
-
Nonanetriol backbone CH₂ groups: ~1.3-1.5 ppm
Applications and Future Directions
The synthesized branched polyester, with its available pendant hydroxyl groups, serves as a versatile platform for further functionalization. For drug development professionals, these hydroxyl groups can be used to:
-
Conjugate Drugs: Covalently attach therapeutic agents for targeted delivery systems.[1][15][16]
-
Improve Hydrophilicity: Graft hydrophilic polymers like polyethylene glycol (PEG) to enhance solubility and circulation time.
-
Create Stimuli-Responsive Materials: Introduce linkages that cleave under specific physiological conditions (e.g., pH, enzymes) for controlled release.
Future work should focus on optimizing reaction conditions to precisely control the degree of branching and molecular weight, thereby tailoring the polymer's degradation rate and mechanical properties for specific biomedical applications.[3]
References
-
Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. Available at: [Link]
-
Park, K. Characterization of Branched Polymers. In Controlled Drug Delivery. Available at: [Link]
-
Strategies in aliphatic polyester synthesis for biomaterial and drug delivery applications. IntechOpen. (2025). Available at: [Link]
-
Gao, C., & Yan, D. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Polymers, 12(12), 2963. Available at: [Link]
-
Li, Y., et al. (2025). Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Polymer Science & Technology. Available at: [Link]
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Harnessing the power of polyol-based polyesters for biomedical innovations: synthesis, properties, and biodegradation. RSC Publishing. (2023). Available at: [Link]
-
Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols. ACS Catalysis. Available at: [Link]
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Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI. Available at: [Link]
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Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. Available at: [Link]
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Quantification of branching within high molecular weight polymers with polyester backbones formed by transfer-dominated branching radical telomerisation (TBRT). PMC - NIH. Available at: [Link]
- Synthesis process of polymer polyester polyol. Eureka | Patsnap.
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Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 721-730. Available at: [Link]
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Characterization of Branched Polymers by Comprehensive Two-Dimensional Liquid Chromatography with Triple Detection. ACS Publications. Available at: [Link]
-
Polyester Polyol Production Process: How Are Polyester Polyols Made?. LECRON SHARE. Available at: [Link]
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Branching revealed: Characterizing molecular structure in synthetic polymers by multi-angle light scattering. Waters Corporation. Available at: [Link]
- Catalyst Composition For A Polyester Manufacturing Process. Google Patents.
-
Catalysts for polyester polyol production. ResearchGate. Available at: [Link]
-
Catalysts for Polymer Synthesis. DKatalyst. Available at: [Link]
-
How can we control the polycondensation(step growth) polymerization?. ResearchGate. Available at: [Link]
-
Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. ResearchGate. Available at: [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. Available at: [Link]
-
1,2,9-Nonanetriol. J-GLOBAL. Available at: [Link]
-
Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed. Available at: [Link]
-
Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. PMC - NIH. Available at: [Link]
-
Nonane-1,3,9-triol. PubChem - NIH. Available at: [Link]
-
Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. PubMed. Available at: [Link]
-
Polycondensation of H3PO4 with Glycerol: From Branched Structures to Hydrolytically Reversible Gels. ResearchGate. Available at: [Link]
-
Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ResearchGate. Available at: [Link]
-
Nonane-1,6,7-triol. PubChem - NIH. Available at: [Link]
-
Condensation (Step-Reaction) Polymerization. In Polymer Science and Technology. (2020). Available at: [Link]
-
Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). MDPI. Available at: [Link]
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Application Notes & Protocols: Leveraging 1,2,9-Nonanetriol as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
1,2,9-Nonanetriol is a unique C9 aliphatic triol offering a combination of a vicinal diol and a terminal primary alcohol. This trifunctionality, coupled with its flexible carbon chain, makes it a valuable yet under-explored building block for the synthesis of complex pharmaceutical intermediates. This document provides a detailed exploration of the chemical reactivity of 1,2,9-nonanetriol and presents robust protocols for its selective functionalization. The methodologies described herein are designed to provide researchers and drug development professionals with a practical guide to harnessing this precursor for applications in creating chiral synthons, specialty linkers, and novel molecular scaffolds.
Introduction: The Strategic Value of 1,2,9-Nonanetriol
In the landscape of pharmaceutical synthesis, the demand for novel, structurally diverse building blocks is incessant. 1,2,9-Nonanetriol emerges as a compelling starting material due to its distinct arrangement of hydroxyl groups. The 1,2-diol moiety serves as a handle for the introduction of chirality or for the formation of cyclic acetals, which can act as protecting groups or as pharmacologically active motifs themselves. The distant primary hydroxyl at the 9-position allows for orthogonal chemical transformations, enabling the construction of bifunctional molecules, such as linkers for antibody-drug conjugates (ADCs) or PROTACs.
This guide elucidates the strategic considerations for selectively activating and transforming 1,2,9-nonanetriol, providing a foundation for its incorporation into drug discovery and development pipelines.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for reproducible and safe experimentation.
| Property | Value | Source |
| IUPAC Name | Nonane-1,2,9-triol | PubChem |
| Molecular Formula | C₉H₂₀O₃ | PubChem |
| Molecular Weight | 176.25 g/mol | PubChem |
| Appearance | Colorless to pale yellow viscous liquid | Chemical Supplier Data |
| Boiling Point | ~184-188 °C at 2 mmHg | Chemical Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | General Chemical Principles |
| CAS Number | 53337-33-0 | PubChem |
Safety & Handling: 1,2,9-Nonanetriol is considered to have low toxicity but should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store in a cool, dry place away from strong oxidizing agents.
Strategic Functionalization Pathways
The synthetic utility of 1,2,9-nonanetriol is unlocked through the selective manipulation of its three hydroxyl groups. The primary alcohol at C9 is sterically more accessible and typically more reactive than the secondary alcohol at C2, providing a basis for regioselectivity.
Caption: Key functionalization pathways for 1,2,9-nonanetriol.
Experimental Protocols
The following protocols are presented as robust starting points for the functionalization of 1,2,9-nonanetriol. Researchers should optimize conditions based on their specific downstream requirements and analytical observations.
Protocol 4.1: Selective Tosylation of the C9 Primary Alcohol
Principle: The primary hydroxyl group at the C9 position is sterically less hindered than the secondary C2 hydroxyl, allowing for regioselective tosylation under controlled conditions. Tosylates are excellent leaving groups, converting the alcohol into a reactive electrophile for subsequent nucleophilic substitution.[1][2][3]
-
Materials:
-
1,2,9-Nonanetriol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.05 eq), recrystallized
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq, if using DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
Dissolve 1,2,9-nonanetriol in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
If using DCM, add triethylamine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The product spot should be less polar than the starting triol.
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (if using pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% EtOAc in hexanes) to yield 9-O-tosyl-nonane-1,2-diol.
-
-
Self-Validation/QC:
-
¹H NMR: Appearance of aromatic protons from the tosyl group (~7.4-7.8 ppm) and a downfield shift of the C9 methylene protons.
-
TLC: A single major product spot with a higher Rf than the starting material.
-
Protocol 4.2: Oxidation of the C9 Primary Alcohol to a Carboxylic Acid
Principle: To create a bifunctional linker with a terminal carboxylic acid, the C9 primary alcohol can be oxidized.[4][5] To prevent oxidation of the 1,2-diol, it must first be protected. A subsequent strong oxidation converts the C9 alcohol to a carboxylic acid.[6][7][8][9]
-
Part A: Protection of the 1,2-Diol
-
Dissolve 1,2,9-nonanetriol (1.0 eq) in acetone containing a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Add 2,2-dimethoxypropane (1.5 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench with triethylamine and concentrate under reduced pressure.
-
Redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude acetonide-protected intermediate. This is often used directly in the next step.
-
-
Part B: Jones Oxidation
-
Dissolve the crude protected diol from Part A in acetone and cool to 0 °C.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in sulfuric acid and water, as per standard literature procedures.[10]
-
Add the Jones reagent dropwise to the cooled acetone solution. A color change from orange to green/brown will be observed. Maintain the temperature below 10 °C.
-
Continue addition until the orange color persists, indicating an excess of oxidant.
-
Stir for 1 hour at 0 °C.
-
Quench the excess oxidant by the careful addition of isopropanol until the green color is stable.
-
Filter the mixture through a pad of Celite to remove chromium salts, washing with acetone.
-
Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine.
-
Extract the aqueous layers with EtOAc. Combine all organic layers, dry over Na₂SO₄, and concentrate to yield the protected carboxylic acid.
-
-
Part C: Deprotection
-
Dissolve the protected acid in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.
-
Stir at room temperature for 2-4 hours until TLC shows complete removal of the acetonide group.
-
Concentrate the mixture and purify as necessary to obtain the final dihydroxy-acid.
-
-
Self-Validation/QC:
-
IR Spectroscopy: Disappearance of the broad O-H stretch from the C9 alcohol and appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.
-
¹³C NMR: Appearance of a carboxyl carbon signal (~175-180 ppm).
-
Protocol 4.3: Conversion of the 1,2-Diol to a Chiral Epoxide
Principle: The vicinal diol can be converted into a valuable chiral epoxide intermediate. This is typically a two-step process involving mono-activation of one hydroxyl group (e.g., as a tosylate) followed by intramolecular Sₙ2 displacement by the adjacent hydroxyl group under basic conditions.[4][6]
-
Materials:
-
9-O-TBDMS-nonane-1,2-diol (prepared by silylating the C9-OH of 1,2,9-nonanetriol) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.0 eq)
-
Anhydrous Pyridine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Mono-tosylation: Following Protocol 4.1, but using 1.0 eq of TsCl, perform a controlled tosylation on the C9-protected triol. The reaction will be a mix of C1 and C2 tosylates; careful chromatography may be required for separation if high stereochemical purity is needed.
-
Epoxide Formation: a. Suspend NaH in anhydrous THF in a flame-dried flask under nitrogen. b. Cool to 0 °C. c. Add a solution of the mono-tosylated diol in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor by TLC for the formation of a more nonpolar product (the epoxide). f. Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. g. Extract with diethyl ether or EtOAc (3x). h. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. i. Purify by flash chromatography to yield the epoxide.
-
-
Self-Validation/QC:
-
¹H NMR: Disappearance of the diol protons and appearance of characteristic epoxide proton signals (~2.5-3.0 ppm).
-
Mass Spectrometry: Confirmation of the expected molecular weight for the epoxide.
-
Applications in Pharmaceutical Intermediate Synthesis
The functionalized derivatives of 1,2,9-nonanetriol are valuable precursors for several classes of pharmaceutical intermediates.
-
Bifunctional Linkers: The 9-azido-nonane-1,2-diol and the corresponding carboxylic acid are ideal starting points for constructing bifunctional linkers used in ADCs and PROTACs.[11][12] The terminal functional group (azide or acid) can be used to conjugate to a targeting ligand or an E3 ligase binder, while the diol moiety can be further modified to attach a payload or alter solubility.
Caption: Application of 1,2,9-nonanetriol derivatives in PROTAC and ADC linkers.
-
Chiral Building Blocks: The 9-hydroxy-1,2-epoxynonane is a chiral synthon. Ring-opening with various nucleophiles (amines, azides, thiols, etc.) provides access to a wide range of enantiomerically enriched 1,2-amino alcohols, 1,2-thioalcohols, and other valuable pharmacophore fragments.[13] These are common structural motifs in many active pharmaceutical ingredients.
Conclusion
1,2,9-Nonanetriol represents a cost-effective and highly versatile C9 building block. Its unique trifunctional nature allows for selective and orthogonal chemical manipulations, making it an attractive precursor for the synthesis of complex pharmaceutical intermediates. The protocols detailed in this guide provide a reliable framework for researchers to unlock the synthetic potential of this molecule, paving the way for its broader application in the development of novel therapeutics.
References
-
PubChem. Nonane-1,2,9-triol. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
ACS Publications. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry. [Link]
-
Organic Chemistry Portal. Jones Oxidation.[Link]
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?[Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).[Link]
-
ResearchGate. (2023). Synthetic accessibility of versatile bifunctional linker based on piperazine-fused 1,2-dithianes.[Link]
-
Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
-
ResearchGate. (2017). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.[Link]
-
NIH National Library of Medicine. (2014). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.[Link]
-
Chad's Prep. (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC. YouTube. [Link]
-
O'Donnell, C. J., & Burke, S. D. (1998). Selective Mesylation of Vicinal Diols: A Systematic Case Study. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. Procedure: cycloöctanone.[Link]
-
Chemistry Steps. PCC Oxidation Mechanism.[Link]
-
National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids.[Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.[Link]
-
Tetrahedron Letters. (2005). Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation.[Link]
-
ACS Publications. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2022). How we can selectively do the sulponation(tosylation) of the primary alcohol in presence of secondary alcohols using tosyl chloride?[Link]
-
Chemistry Steps. Jones Oxidation.[Link]
- Google Patents. (1973).
-
NIH National Library of Medicine. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.[Link]
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Section 1: Chemo-catalytic Synthesis of 1,2,9-Nonanetriol from Oleic Acid
An in-depth analysis of current chemical literature reveals that while direct, standardized protocols for the large-scale synthesis of 1,2,9-nonanetriol are not extensively published, scalable strategies can be logically constructed from established methodologies for analogous molecules and renewable feedstocks. This guide provides two detailed protocols for the synthesis of 1,2,9-nonanetriol, designed for scalability and catering to researchers in chemical synthesis and drug development.
The primary proposed route is a chemo-catalytic pathway starting from oleic acid, a readily available and renewable C18 fatty acid.[1][2] This multi-step synthesis involves oxidative cleavage, dihydroxylation, and reduction. A secondary, forward-looking approach outlines a potential biocatalytic route, drawing parallels from the successful microbial production of similar polyols like 1,2,4-butanetriol from renewable sugars.[3][4][5]
This document serves as a comprehensive guide, explaining the rationale behind procedural choices, ensuring scientific integrity, and providing detailed, actionable protocols for the synthesis, purification, and characterization of 1,2,9-nonanetriol.
Rationale and Strategy
Oleic acid is an ideal, cost-effective, and sustainable starting material for producing C9 compounds. The core strategy involves the precise cleavage of the C9-C10 double bond, followed by the systematic installation of the three hydroxyl groups. The overall pathway is designed with scalability in mind, prioritizing catalytic reactions and avoiding stoichiometric reagents where possible, especially in purification steps.
The synthesis proceeds in four main stages:
-
Esterification: Conversion of oleic acid to methyl oleate to protect the carboxylic acid and improve solubility in organic solvents.
-
Oxidative Cleavage: Ozonolysis of the double bond in methyl oleate, followed by a reductive workup to yield methyl 9-oxononanoate (the aldehyde-ester precursor).[6]
-
Hydroxylation & Reduction: This is a two-step process involving the creation of the 1,2-diol from the aldehyde and the subsequent reduction of the C9-ester to a primary alcohol.
-
Purification: Large-scale purification of the final triol product via vacuum distillation.
Experimental Workflow Diagram
Caption: Chemo-catalytic synthesis workflow for 1,2,9-Nonanetriol.
Detailed Experimental Protocols
Protocol 1.1: Esterification of Oleic Acid to Methyl Oleate
-
Rationale: Converting the carboxylic acid to a methyl ester prevents side reactions in subsequent steps and improves handling and solubility. An acid catalyst like sulfuric acid is efficient and cost-effective for large-scale reactions.
-
Procedure:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add oleic acid (2.82 kg, 10.0 mol).
-
Add methanol (4.0 L, 100 mol) and concentrated sulfuric acid (50 mL) slowly with stirring.
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cool the mixture to room temperature. Transfer to a separatory funnel and wash with water (2 x 2 L), followed by a saturated sodium bicarbonate solution (2 x 1 L) until the aqueous layer is neutral.
-
Wash with brine (1 L) and dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield methyl oleate as a pale yellow oil. The product is typically used in the next step without further purification.
-
Protocol 1.2: Ozonolysis of Methyl Oleate
-
Rationale: Ozonolysis is a highly effective and clean method for cleaving double bonds. A reductive workup is chosen to directly yield the desired aldehyde without over-oxidation to a carboxylic acid.[6] Using a solvent mixture like CH₂Cl₂/MeOH improves the solubility of the starting material and stabilizes the ozonide intermediate.
-
Procedure:
-
Dissolve methyl oleate (2.96 kg, 10.0 mol) in a mixture of dichloromethane (10 L) and methanol (2 L) in a 20 L reactor suitable for low-temperature reactions.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon gas to remove excess ozone.
-
Perform a reductive workup by slowly adding triphenylphosphine (2.88 kg, 11.0 mol) in portions, ensuring the temperature does not rise above -60°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Concentrate the solvent under reduced pressure. The crude product, containing methyl 9-oxononanoate and nonanal, can be separated by fractional distillation under vacuum.
-
Protocol 1.3: Dihydroxylation and Reduction
-
Rationale: Asymmetric dihydroxylation using an osmium tetroxide catalyst provides a reliable method for creating the 1,2-diol. For scalability, catalytic hydrogenation is preferred over metal hydrides like LiAlH₄ for the ester reduction due to improved safety, cost-effectiveness, and easier workup.
-
Procedure:
-
Dihydroxylation: To the distilled methyl 9-oxononanoate (1.86 kg, 10.0 mol) in a 20 L reactor, add a solution of N-methylmorpholine N-oxide (NMO) (1.41 kg, 12.0 mol) in a mixture of acetone (8 L) and water (1 L).
-
Cool the mixture to 0°C and add a catalytic amount of osmium tetroxide (e.g., 2.5 g).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC/GC-MS.
-
Quench the reaction by adding sodium sulfite. Filter the mixture and concentrate the filtrate under vacuum to obtain the crude diol-ester.
-
Reduction: Dissolve the crude diol-ester in ethanol (10 L) in a high-pressure hydrogenation vessel.
-
Add a suitable hydrogenation catalyst (e.g., 5% Ruthenium on carbon, 100 g).
-
Pressurize the vessel with hydrogen gas (50-100 bar) and heat to 80-120°C.
-
Maintain stirring until hydrogen uptake ceases (typically 12-24 hours).
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure to yield crude 1,2,9-nonanetriol.
-
Protocol 1.4: Large-Scale Purification
-
Rationale: Due to its high boiling point and viscosity, 1,2,9-nonanetriol requires high-vacuum fractional distillation for effective purification on a large scale.
-
Procedure:
-
Set up a fractional distillation apparatus with a short, insulated column suitable for high vacuum.
-
Heat the crude 1,2,9-nonanetriol using an oil bath.
-
Collect fractions at a pressure below 1 mbar. The main fraction containing the product is expected to distill at a high temperature.
-
Analyze the collected fractions by GC and NMR to confirm purity.
-
Process Parameters Summary
| Step | Key Reagents | Catalyst | Solvent(s) | Temp. | Pressure | Typical Yield |
| Esterification | Oleic Acid, Methanol | H₂SO₄ | None | 65-70°C | Atmos. | >95% |
| Ozonolysis | Methyl Oleate, O₃, PPh₃ | None | CH₂Cl₂/MeOH | -78°C | Atmos. | 80-90% |
| Dihydroxylation | Methyl 9-oxononanoate, NMO | OsO₄ | Acetone/H₂O | 0-25°C | Atmos. | 85-95% |
| Reduction | Diol-ester, H₂ | Ru/C | Ethanol | 80-120°C | 50-100 bar | >90% |
| Purification | Crude Triol | None | None | High | <1 mbar | >80% |
Section 2: Biocatalytic Synthesis Strategy (Conceptual)
Rationale and Pathway Design
A biocatalytic approach offers significant advantages in sustainability, selectivity, and milder reaction conditions. Drawing from successful syntheses of other diols and triols, a whole-cell biocatalyst, such as an engineered E. coli or Corynebacterium glutamicum, could be developed to produce 1,2,9-nonanetriol from a C9 precursor derived from oleic acid, like 9-hydroxynonanoic acid.[1][6]
The proposed pathway would involve a cascade of enzymatic reactions:
-
Hydration: A hydratase enzyme introduces a hydroxyl group at the C2 position of a nonanoic acid derivative.
-
Hydroxylation: A monooxygenase or dehydrogenase could install the final hydroxyl group.
-
Reduction: A carboxylic acid reductase (CAR) followed by an alcohol dehydrogenase (ADH) would convert the terminal carboxyl group to a primary alcohol.
Proposed Biocatalytic Pathway Diagram
Caption: Conceptual biocatalytic pathway for 1,2,9-Nonanetriol synthesis.
Protocol - Whole-Cell Biotransformation (Conceptual)
-
Rationale: This protocol outlines the general steps required to develop and utilize an engineered microorganism for the biotransformation. This represents a long-term, research-intensive strategy for sustainable production.
-
Procedure:
-
Strain Development:
-
Identify and clone genes for the required enzymes (e.g., hydratase, carboxylic acid reductase) from suitable microbial sources.
-
Optimize codon usage for expression in the chosen host organism (E. coli).
-
Assemble genes into an expression plasmid or integrate them into the host chromosome.
-
Transform the host strain with the genetic construct.
-
-
Fermentation:
-
Grow the engineered strain in a suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and essential minerals.
-
Induce protein expression at the optimal cell density (e.g., by adding IPTG).
-
After induction, feed the precursor (9-hydroxynonanoic acid) to the culture.
-
-
Process Monitoring & Product Recovery:
-
Monitor substrate consumption and product formation using HPLC or GC-MS.
-
After the reaction, separate the cells from the broth by centrifugation or microfiltration.
-
Extract the 1,2,9-nonanetriol from the supernatant using solvent extraction or adsorb it onto a resin.
-
Purify the product using chromatography or distillation.
-
-
Section 3: Characterization and Quality Control
To ensure the final product meets the required specifications, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used with a suitable detector (e.g., RI or ELSD) for purity assessment, especially for monitoring reaction progress.
-
Karl Fischer Titration: To determine the water content of the final product.
References
-
Biocatalytic Production of 1,2,4-Butanetriol beyond a Titer of 100 g/L: Boosting by Intermediates. ResearchGate. Available at: [Link]
-
Synthesis of all-cis-1,2,4-cyclohexanetriol. ResearchGate. Available at: [Link]
-
Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. National Institutes of Health. Available at: [Link]
-
Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose. National Institutes of Health. Available at: [Link]
-
Large Scale Green Synthesis of 1,2,4-Butanetriol. ResearchGate. Available at: [Link]
- Catalyst for preparing 1,2-pentanediol and method for preparing 1,2-pentanediol by using same. Google Patents.
-
Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. MDPI. Available at: [Link]
-
Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. ResearchGate. Available at: [Link]
-
Step-by-step synthetic route to access eugenol-1,2,3-triazole-chalcone hybrid. National Institutes of Health. Available at: [Link]
-
Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. PubMed. Available at: [Link]
-
Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli. National Institutes of Health. Available at: [Link]
-
Synthesis of medium and long-chain triacylglycerols by enzymatic acidolysis of algal oil and lauric acid. ResearchGate. Available at: [Link]
-
Scalable Synthesis of the Amber Odorant 9-epi-Ambrox through a Biomimetic Cationic Cyclization/Nucleophilic Bromination Reaction. ResearchGate. Available at: [Link]
-
Biological Reaction Engineering for the Preparation of C9 Chemicals from Oleic Acid: 9-Aminononanoic Acid, 1,9-Nonanediol, 9-Amino-1-nonanol, and 1,9-Diaminononane. ResearchGate. Available at: [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]
-
Synthesis of a Tristearoyl Lipomannan via Pre-activation-based Iterative One-pot Glycosylation. National Institutes of Health. Available at: [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available at: [Link]
-
Scalable, enantioselective taxane total synthesis. National Institutes of Health. Available at: [Link]
-
Renewable Resources. Karlsruhe Institute of Technology. Available at: [Link]
-
An Efficient and Simple Large-Scale Synthesis of Triglycerides of Medium-Chain Fatty Acids. Preprints.org. Available at: [Link]
-
Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols. ResearchGate. Available at: [Link]
-
Rational Design of Mechanically Optimized Hydrogels for Bone Tissue Engineering: A Review. MDPI. Available at: [Link]
-
Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli. ResearchGate. Available at: [Link]
-
Chemical Synthesis of Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. PubMed. Available at: [Link]
-
Synthesis of triol 3. ResearchGate. Available at: [Link]
-
Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. ResearchGate. Available at: [Link]
-
Production of 9-Hydroxynonanoic Acid from Methyl Oleate and Conversion into Lactone Monomers for the Synthesis of Biodegradable Polylactones. ResearchGate. Available at: [Link]
-
Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. National Institutes of Health. Available at: [Link]
-
Synthesis of δ-stearolactone from oleic acid. ResearchGate. Available at: [Link]
-
POLYCYCLOACETALS FROM RENEWABLE RESOURCES. ResearchGate. Available at: [Link]
Sources
- 1. Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,9-Nonanetriol
Welcome to the technical support center for the synthesis of 1,2,9-Nonanetriol and related polyhydroxylated aliphatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multi-step organic synthesis. Here, we address common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs): Synthetic Strategy & Protecting Groups
This section tackles the high-level planning of your synthesis, from retrosynthetic analysis to the critical choice of protecting groups, which often determines the success or failure of the entire route.
Q1: I am starting my synthesis plan for 1,2,9-Nonanetriol. What are the most logical and efficient retrosynthetic approaches to consider?
Answer: The structure of 1,2,9-Nonanetriol, with a vicinal diol at one end of a C9 chain and a primary alcohol at the other, suggests several viable retrosynthetic disconnections. The optimal choice depends on the available starting materials and the desired stereochemical control.
The three primary strategies involve:
-
C7 + C2 Strategy: This approach involves coupling a seven-carbon unit, functionalized for connection, with a two-carbon unit that will form the 1,2-diol. This is often achieved via the nucleophilic opening of an epoxide.
-
C8 + C1 Strategy: This involves a Grignard-type addition to a C8 aldehyde precursor, which can be efficient but may require careful oxidation state management.
-
C9 Functional Group Interconversion (FGI) Strategy: This strategy starts with a C9 backbone containing functionalities (like alkenes or esters) at the correct positions, which are then converted into the required hydroxyl groups. This is arguably the most common and flexible approach.
Below is a diagram illustrating these key retrosynthetic disconnections.
Caption: Key retrosynthetic strategies for 1,2,9-Nonanetriol.
Q2: How can I selectively protect the 1,2-diol moiety to perform chemistry on the C9-hydroxyl group?
Answer: The selective protection of a vicinal diol in the presence of a distant primary alcohol is a common challenge. The most robust and widely used strategy is the formation of a cyclic acetal, which protects both the C1 and C2 hydroxyls simultaneously.
Isopropylidene acetals (acetonides) are the most common choice for this transformation.[1]
-
Mechanism: The reaction proceeds via acid catalysis, where the diol attacks a ketone (acetone) or its equivalent (2,2-dimethoxypropane) to form a five-membered dioxolane ring.
-
Causality: The formation of this five-membered ring is thermodynamically favored for 1,2-diols over intermolecular protection or protection of the isolated C9-OH. This inherent regioselectivity is the key to this strategy's success.
-
Stability: Acetonides are stable to a wide range of conditions, including basic media, organometallic reagents (Grignard, organolithiums), and most reducing agents, making them ideal for subsequent modifications at the C9 position.[1][2]
The following workflow outlines the decision-making process for selecting an appropriate diol protecting group.
Caption: Decision workflow for 1,2-diol protecting group selection.
Q3: I'm having trouble removing my acetonide protecting group. The reaction is either too slow or my product is degrading under the acidic conditions. What should I do?
Answer: This is a common issue. The lability of acetals to acid can vary greatly depending on the overall structure of the molecule.[1] If standard conditions (e.g., HCl in methanol) are causing degradation, you need to switch to a milder, more controlled acidic system.
Troubleshooting Deprotection:
-
Switch to a Buffered System: Use a solution of acetic acid in a THF/water mixture (e.g., 3:1:1 AcOH/THF/H₂O) at a slightly elevated temperature (40-50 °C). The buffered system prevents a drastic drop in pH.
-
Use a Lewis Acid: In an aprotic solvent, mild Lewis acids can be effective. A common choice is iron(III) chloride on silica gel, which can be used in dichloromethane.
-
Employ Acidic Resins: Ion-exchange resins like Amberlyst-15 or Dowex 50WX8 can be used. The advantage is that the acid catalyst is solid and can be easily filtered off, immediately quenching the reaction once the desired conversion is reached. This prevents over-exposure of the product to acidic conditions.
Troubleshooting Guide: Key Reaction Steps
This section provides detailed guidance on specific, often problematic, reactions in a typical synthesis of 1,2,9-Nonanetriol.
Problem 1: Incomplete reduction of a C9-ester precursor to the primary alcohol.
Scenario: You are attempting to reduce a methyl or ethyl ester at the C9 position to the corresponding primary alcohol, but you observe incomplete conversion or the formation of byproducts.
Root Cause Analysis: The reactivity of hydride reducing agents varies significantly. Esters are less electrophilic than aldehydes or ketones, and therefore require a strong reducing agent for complete conversion. Using a milder agent like sodium borohydride (NaBH₄) will often result in slow or incomplete reactions.[3]
Solutions:
| Reagent | Typical Conditions | Pros | Cons & Causality |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to RT, followed by aqueous workup | Highly effective & fast. The strong nucleophilicity of the AlH₄⁻ ion readily attacks the ester carbonyl.[3][4][5] | Highly reactive. Not chemoselective; will reduce almost all carbonyls. Requires careful, anhydrous conditions and a specific quench procedure (e.g., Fieser workup) to avoid hazards. |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or DCM, -78 °C | More selective than LiAlH₄. [3][5] Can sometimes be used to stop at the aldehyde stage, but with excess reagent at warmer temperatures, will proceed to the alcohol. | Stoichiometry and temperature are critical. The reaction intermediate is a stable tetrahedral species at low temperatures; warming allows for elimination and further reduction.[5] |
| Borane (BH₃·THF or BH₃·SMe₂) | THF, reflux | Good for reducing esters in the presence of some other functional groups. | Can be slower than LiAlH₄, especially for aromatic esters.[3] |
Recommended Protocol (LiAlH₄ Reduction):
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, magnetic stirrer, and a thermometer.
-
Add a solution of your ester precursor (1.0 eq) in anhydrous THF to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the LiAlH₄ solution dropwise to the ester solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Problem 2: My Grignard reaction to form a C-C bond is failing (low or no yield).
Scenario: You are attempting to use a Grignard reagent, for example, to open an epoxide[6][7][8] or add to a carbonyl, but the reaction is not proceeding as expected.
Root Cause Analysis: Grignard reagents are highly reactive and extremely sensitive to moisture and acidic protons. Failure is almost always due to improper reaction setup, poor reagent quality, or incompatible functional groups.
The diagram below outlines a systematic approach to troubleshooting a failed Grignard reaction.
Caption: A logical workflow for troubleshooting Grignard reaction failures.
Troubleshooting Guide: Purification of Polyols
Problem 3: My final product, 1,2,9-Nonanetriol, is highly polar and streaks badly on normal-phase silica gel chromatography, making purification impossible.
Scenario: The final triol product is obtained as a viscous oil contaminated with polar impurities. Attempts to purify using standard silica gel columns (e.g., ethyl acetate/hexanes) result in poor separation.
Root Cause Analysis: Polyhydroxylated compounds like triols have multiple hydrogen bond donor and acceptor sites. This causes extremely strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel, leading to significant tailing and poor recovery.
Solutions:
-
Reverse-Phase Chromatography: This is often the most effective method. The stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a water/methanol or water/acetonitrile gradient). The non-polar impurities will elute first, followed by your more polar triol product.
-
Deactivate the Silica Gel: If you must use normal-phase chromatography, the silica gel can be "deactivated" or "end-capped" to reduce the acidity of the silanol groups.
-
Amine Treatment: Prepare a slurry of your silica gel in your desired mobile phase and add 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
-
Water Deactivation: Adding a small percentage of water to the eluent system can also improve chromatography by competing for the active sites on the silica.
-
-
Purification via Derivatization: In some cases, it is easier to protect the triol (e.g., as a triacetate or tris(silyl ether)), purify the much less polar derivative by standard chromatography, and then deprotect it in a final, clean step.
-
Crystallization: While challenging for many aliphatic triols, attempting crystallization from various solvent systems (e.g., ethyl acetate/hexanes, acetone/ether) should not be overlooked. Seeding with a small amount of pure product can sometimes induce crystallization. Some polyols can also be co-crystallized with neutralizing agents like phosphoric acid to remove alkaline catalysts.[9]
References
-
Esters to Alcohols. Chemistry Steps. [Link]
-
An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent. ACS Publications - Organic Process Research & Development. [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
-
Purification by Liquid Extraction of Recovered Polyols. Taylor & Francis Online. [Link]
-
Video: Esters to Alcohols: Hydride Reductions. JoVE. [Link]
-
Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Reduction of esters to alcohols. Química Organica.org. [Link]
-
Oxidation cleavage of 1,2-diols. University of Calgary. [Link]
-
Oxidative cleavage of 1,2-diols to give aldehydes/ketones. Master Organic Chemistry. [Link]
-
Efficient Oxidation of 1,2-diols Into Alpha-Hydroxyketones Catalyzed by Organotin Compounds. PubMed. [Link]
-
Protecting Groups in Synthesis. KPU Pressbooks – Organic Chemistry II. [Link]
-
Polyol Filtration. Steri Technologies. [Link]
-
Enantioselective oxidation of 1,2-diols to L-.alpha.-hydroxy acids using co-immobilized alcohol and aldehyde dehydrogenases as catalysts. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. ACS Publications - Organic Letters. [Link]
-
Diol. Wikipedia. [Link]
-
Chapter 3 Diol Protecting Groups. Thieme Chemistry. [Link]
-
New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications - Organic Letters. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Method for purifying polyether-polyols.
-
PROCESS FOR PURIFICATION OF CRUDE POLYETHER POLYOLS. European Patent Office. [Link]
-
The Grignard Reaction of Epoxides. Chemistry Steps. [Link]
-
Grignard Reaction of Epoxides. Organic Chemistry Tutor. [Link]
-
Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). YouTube. [Link]
-
Grignard Reaction of An Epoxide: A Mechanistic Study. Scribd. [Link]
-
Synthesis of all-cis-1,2,4-cyclohexanetriol. ResearchGate. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
-
Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc. [Link]
-
Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. MDPI. [Link]
-
Nonane-1,3,9-triol. PubChem - NIH. [Link]
-
Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. PubMed - NIH. [Link]
-
Strategies to Bypass the Taxol Problem. Macmillan Group. [Link]
-
Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. PubMed - NIH. [Link]
-
Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. PubMed - NIH. [Link]
-
Chemists complete synthesis of molecule 'at the limits of complexity'. Chemistry World. [Link]
-
Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. ResearchGate. [Link]
-
Stereoselective synthesis of pentacyclic steroids functionalized at C-11. ResearchGate. [Link]
Sources
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- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
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- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. jove.com [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 1,2,9-Nonanetriol Isomers
Welcome to the technical support hub for the purification of 1,2,9-Nonanetriol isomers. As a Senior Application Scientist, I understand that separating structurally similar, highly polar molecules presents a significant challenge in chemical synthesis and drug development. This guide is structured as a series of frequently asked questions (FAQs) to directly address the complex issues you may encounter. We will explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to optimize your purification workflows.
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts & Initial Strategy
Q1: What are the primary challenges in purifying 1,2,9-Nonanetriol isomers?
A: The purification of 1,2,9-Nonanetriol is complicated by three main factors originating from its molecular structure:
-
High Polarity: The presence of three hydroxyl (-OH) groups makes the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel, which can cause significant peak tailing and poor resolution in normal-phase chromatography. It also results in low retention on traditional C18 reversed-phase columns.
-
Structural Similarity of Isomers: 1,2,9-Nonanetriol exists as multiple isomers, including positional isomers (e.g., 1,2,8-Nonanetriol) and stereoisomers. The subtle differences in their physical properties, such as boiling point and polarity, make them difficult to separate by standard techniques like distillation or basic chromatography.
-
Chirality: The carbon atoms at positions 1 and 2 are stereocenters, leading to the existence of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Enantiomeric pairs ((1R, 2R)/(1S, 2S) and (1R, 2S)/(1S, 2R)) have identical physical properties in an achiral environment, making their separation impossible without the use of a chiral resolving agent or a chiral stationary phase.[1][2]
Q2: How should I develop an initial purification strategy for a crude mixture of 1,2,9-Nonanetriol isomers?
A: A systematic, multi-step approach is crucial. Rushing into a large-scale purification without analytical groundwork often leads to wasted time and material. The goal is to gather as much information as possible on a small scale to build a robust, scalable method.
Below is a logical workflow for developing your strategy. This process begins with thorough analysis and progresses to method optimization before scaling up.
Caption: Workflow for developing an isomer purification strategy.
Section 2: Chromatographic Techniques
Q3: Which chromatographic mode is best for separating 1,2,9-Nonanetriol isomers?
A: The choice of chromatographic mode is critical and depends on whether you are separating positional isomers or stereoisomers. No single mode is universally superior; each offers distinct advantages.
| Chromatographic Mode | Principle | Best For | Pros | Cons |
| Normal-Phase (NP) | Adsorption chromatography based on polarity. Uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase. | Positional Isomers | Good selectivity for isomers with differing numbers or positions of accessible hydroxyl groups. | Prone to severe peak tailing for highly polar polyols.[3] Requires non-polar, often hazardous, solvents. |
| Reversed-Phase (RP) | Partition chromatography. Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). | Less effective for these isomers due to their high polarity. | Ubiquitous and well-understood. Can be effective if derivatized to be less polar.[4] | Very low retention for underivatized triols, leading to co-elution near the solvent front.[5] |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase with a high-organic mobile phase. A water layer forms on the stationary phase, and analytes partition into it. | Positional Isomers | Excellent retention and separation for highly polar compounds like polyols.[6] Uses common RP solvents. | Can have longer equilibration times. Sensitive to water content in the sample and mobile phase. |
| SFC | Supercritical Fluid Chromatography. Uses a supercritical fluid (typically CO₂) as the mobile phase. | Positional & Stereoisomers | Fast, "green" technique with low solvent consumption.[7] Excellent for both analytical and preparative scale chiral separations.[8][9] | Requires specialized equipment. Method development can be complex. |
| Chiral HPLC | Enantioselective interactions between the analyte and a Chiral Stationary Phase (CSP). | Stereoisomers (Enantiomers) | The only direct chromatographic method for separating enantiomers.[1] Polysaccharide-based CSPs are very effective for polyols.[10] | CSPs can be expensive. Lower loading capacity for preparative work compared to achiral phases. |
Q4: I'm observing poor separation and severe peak tailing during silica gel chromatography. What's causing this and how can I fix it?
A: This is a classic problem when purifying polyols on standard silica gel. The issue stems from strong, non-ideal interactions between the hydroxyl groups of your triol and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow desorption kinetics, resulting in broad, tailing peaks.
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a polar, competitive modifier to your eluent. This modifier will interact with the active silanol sites, reducing their interaction with your analyte.
-
For basic or neutral compounds: Add 0.5-2% methanol or ethanol to your primary solvent system (e.g., ethyl acetate/hexanes).
-
For acidic compounds (or to further reduce tailing): Add 0.5-1% acetic acid.
-
To mask silanol acidity: Add 0.5-1% triethylamine (TEA) or ammonia. This deactivates the most acidic sites.[5]
-
-
Use a Deactivated Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Deactivated Silica: You can pre-treat standard silica gel by flushing the packed column with your eluent containing 1-2% TEA before loading the sample.[5]
-
Bonded Phases: Diol- or cyano-bonded silica phases offer a less acidic surface and can provide alternative selectivity for polar compounds.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying compounds that are sensitive to acid.[5]
-
Q5: How can I separate the stereoisomers of 1,2,9-Nonanetriol?
A: Separating stereoisomers requires a chiral environment. You have two primary strategies:
-
Direct Separation via Chiral HPLC/SFC (Preferred Method): This is the most efficient method. It involves using a column packed with a Chiral Stationary Phase (CSP). For polyols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[10]
-
Why it works: The CSP creates a three-dimensional chiral environment. The enantiomers of your triol will have different affinities for the CSP due to the formation of transient diastereomeric complexes, leading to different retention times.
-
Starting Point: A good starting point is a Chiralpak® AD or Chiralcel® OD column with a mobile phase of hexane/isopropanol or using SFC with CO₂/methanol.[11]
-
-
Indirect Separation via Derivatization: This classic chemical method converts the enantiomeric mixture into a mixture of diastereomers, which have different physical properties and can be separated on standard (achiral) silica gel.[1][12]
-
How it works: You react the racemic triol with a single, pure enantiomer of a chiral derivatizing agent (e.g., (S)-mandelic acid). This forms two diastereomeric esters. Because these diastereomers are no longer mirror images, they can be separated by standard flash chromatography or crystallization. Afterward, the derivatizing agent is chemically cleaved to yield the pure enantiomers of your triol.
-
When to use it: This method is useful when access to preparative chiral HPLC is limited or when a very large scale separation is required. However, it involves additional reaction and cleavage steps, which can lower the overall yield.
-
Section 3: Non-Chromatographic & Advanced Strategies
Q6: Is crystallization a viable method for purifying 1,2,9-Nonanetriol isomers?
A: Direct crystallization of 1,2,9-Nonanetriol is often challenging because, like many polyols, it tends to exist as a viscous oil or a low-melting-point solid that is difficult to crystallize from common solvents.[13]
However, crystallization can be a powerful tool under specific circumstances:
-
As a Diastereomeric Salt: As mentioned in Q5, if you derivatize the triol with a chiral acid to form diastereomeric salts, these salts often have significantly different solubilities, allowing for separation by fractional crystallization.[14][15] This is a classic resolution technique.[2]
-
For Removing Non-Isomeric Impurities: If your crude product contains significant non-polar or highly crystalline impurities, a simple crystallization or trituration might effectively remove them, simplifying the subsequent chromatographic steps.
Experimental Protocol: Screening for Crystallization
-
Solvent Selection: In a small vial, dissolve ~10-20 mg of your partially purified material in a minimal amount of a hot solvent (e.g., ethyl acetate, acetone, isopropanol).
-
Slow Cooling: Cover the vial and allow it to cool slowly to room temperature, then transfer it to a refrigerator (4°C). Avoid disturbances like vibrations.[16]
-
Induce Nucleation: If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal (if available).
-
Vapor Diffusion: Dissolve the compound in a good solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a poor, more volatile solvent (e.g., hexane). The poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and promoting slow crystal growth.[16]
Q7: Can derivatization simplify the purification process?
A: Absolutely. Chemical derivatization is a powerful strategy to overcome the inherent challenges of purifying polar polyols.[17] By temporarily converting the hydroxyl groups into less polar functional groups, you can dramatically alter the molecule's chromatographic behavior.[18]
How Derivatization Helps:
-
Reduces Polarity: Converting -OH groups to esters (e.g., acetates, benzoates) or silyl ethers (e.g., TBDMS ethers) significantly reduces polarity. This eliminates peak tailing on silica gel and allows for the use of standard normal-phase chromatography with less polar eluents.
-
Improves Volatility: Derivatization can make the compound volatile enough for Gas Chromatography (GC) analysis, providing another high-resolution analytical tool.
-
Enables Chiral Resolution: As discussed, reacting with a chiral agent creates separable diastereomers.[19]
-
Introduces a UV Chromophore: Attaching a UV-active group (like a benzoate ester) allows for easy detection by UV-Vis detectors in HPLC, which is useful since simple triols lack a chromophore.[18]
Protocol: Acetate Protection of 1,2,9-Nonanetriol
-
Dissolve the crude triol mixture in dichloromethane (DCM).
-
Add 4 equivalents of triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 3.5 equivalents of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with water and perform a standard aqueous workup.
-
The resulting triacetate derivative will be much less polar and can be easily purified by standard silica gel flash chromatography.
-
After purification, the acetate groups can be removed by hydrolysis (e.g., using K₂CO₃ in methanol) to regenerate the pure triol isomer.
Section 4: Troubleshooting
Q8: My purified fractions still show multiple isomers upon analysis. What went wrong?
A: This is a common and frustrating outcome. The cause can usually be traced back to one of several issues during the purification or analysis phase. The following troubleshooting flowchart can help diagnose the problem.
Caption: Troubleshooting workflow for impure fractions after purification.
Q9: The recovery of my target isomer is very low. How can I improve the yield?
A: Low recovery is typically due to loss of material during the purification process. Here are the most common causes and their solutions:
-
Irreversible Adsorption: Highly polar compounds can bind almost irreversibly to the most active sites on silica gel.
-
Solution: Deactivate the silica with triethylamine as described in Q4. Alternatively, switch to a less retentive stationary phase like diol-bonded silica or use a different technique like HILIC or reversed-phase chromatography (potentially after derivatization).[3]
-
-
Compound Decomposition: The acidic nature of silica gel can cause degradation of sensitive molecules (e.g., elimination of water from the triol).
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, your compound is unstable on silica.[3] Use a neutralized stationary phase (alumina, deactivated silica) or avoid silica gel entirely.
-
-
Sub-optimal Elution: The mobile phase may not be strong enough to completely elute the compound from the column, causing it to "bleed" slowly over many fractions.
-
Solution: After the main peak has eluted, flush the column with a much stronger solvent (e.g., 10-20% methanol in your mobile phase) and check if more of your compound is recovered. If so, a steeper gradient or a stronger primary eluent is needed for the main purification.
-
-
Physical Loss: During workup and solvent removal steps, material can be lost. This is especially true for small-scale purifications.
-
Solution: Be meticulous. Ensure complete extraction during workups, minimize transfer steps, and be cautious when removing solvent under vacuum, as highly volatile derivatives can be lost.
-
References
-
Xiao, P., Li, H. M., Li, M., Song, D. W., Li, X. M., Dai, X. H., & Hu, Z. S. (n.d.). Structural characterization and thermally induced isomerization investigation of cis- and trans-vitamin K1 using ion mobility mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5166062A - Methods for separating diol and triol stereoisomers from a stereoisomer mixture.
-
Royal Society of Chemistry. (2023, December 13). Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of polyprenols by supercritical fluid chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
MDPI. (2026, January 7). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. Retrieved from [Link]
-
ScienceDirect. (n.d.). Supercritical Fluid Chromatographic Separation of Polyethylene Glycol Polymer. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
PubMed. (n.d.). Polymer analysis by supercritical fluid chromatography. Retrieved from [Link]
-
LCGC International. (2018, January 1). Analyte Derivatization as an Important Tool for Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer analysis by supercritical fluid chromatography. Retrieved from [Link]
-
Chromatography Online. (2025, July 18). Optimizing Polyphenol Analysis with Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization in liquid chromatography. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Resolution of Optical Isomers by Crystallization Procedures. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Retrieved from [Link]
-
ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Retrieved from [Link]
-
University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]
-
YouTube. (2024, January 5). Crystallization. Retrieved from [Link]
-
OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
UVaDOC Principal. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 3. Purification [chem.rochester.edu]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Polymer analysis by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 16. unifr.ch [unifr.ch]
- 17. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. US5166062A - Methods for separating diol and triol stereoisomers from a stereoisomer mixture - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2,9-Nonanetriol Synthesis
Welcome to the technical support center for the synthesis of 1,2,9-Nonanetriol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Synthetic Strategy Overview
The most reliable and stereocontrolled method for synthesizing 1,2,9-Nonanetriol is through the dihydroxylation of a suitable precursor, 8-nonen-1-ol [1]. This strategy focuses the chemical transformation on the terminal alkene, leaving the primary alcohol at the 9-position intact. The Sharpless Asymmetric Dihydroxylation is the premier method for this conversion, as it allows for the catalytic and enantioselective installation of the 1,2-diol moiety.[2][3]
The overall transformation is as follows:
Caption: Synthetic pathway for 1,2,9-Nonanetriol.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has stalled, or the final yield of 1,2,9-Nonanetriol is significantly lower than expected. What are the primary causes?
Answer: Low yield is one of the most common problems and can typically be traced to one of four areas: catalyst system, reaction conditions, substrate quality, or workup procedure.
-
Inactive Catalyst System: The catalytic cycle of osmium tetroxide (OsO₄) is sensitive.
-
Causality: Osmium tetroxide is the primary oxidant, but it is used in catalytic amounts due to its toxicity and cost.[4] A co-oxidant is required to regenerate the Os(VIII) species from the reduced Os(VI) state. If the co-oxidant is degraded or inefficient, the cycle stops.
-
Troubleshooting Steps:
-
Verify Co-oxidant: Use fresh N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆). NMO is convenient for many substrates, but for terminal alkenes, K₃Fe(CN)₆ in a biphasic t-BuOH/H₂O system is often superior as it can suppress a competing, non-selective catalytic cycle.[3][5]
-
Check OsO₄ Source: Ensure the osmium tetroxide solution or the pre-made AD-mix is not expired. OsO₄ is volatile and can degrade over time.
-
-
-
Sub-optimal Reaction Temperature:
-
Causality: Dihydroxylation reactions are typically run at low temperatures (e.g., 0 °C) to improve selectivity and prevent side reactions. However, if the temperature is too low, the reaction rate can become impractically slow, especially with less reactive substrates.
-
Troubleshooting Steps:
-
Monitor Temperature: Ensure the reaction bath is maintained at the target temperature.
-
Controlled Warming: If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature and monitor by TLC or LC-MS. For some non-terminal alkenes, adding methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, allowing for efficient reactions even at 0 °C.[3]
-
-
-
Poor Substrate Quality:
-
Causality: The starting material, 8-nonen-1-ol, must be pure. Contaminants can poison the catalyst or introduce side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of 8-nonen-1-ol via NMR or GC-MS. If necessary, purify it by distillation or column chromatography before use.
-
-
Issue 2: Formation of Side Products and Low Purity
Question: My reaction produces the desired triol, but it is contaminated with significant side products. How can I improve the reaction's selectivity?
Answer: Side product formation usually results from over-oxidation or undesired secondary reactions.
-
Over-oxidation:
-
Causality: The 1,2-diol product can sometimes be further oxidized, especially under harsh conditions, to form a ketol or undergo oxidative cleavage of the C-C bond.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Running the reaction at 0 °C or below is critical to minimize over-oxidation.
-
Avoid Excess Oxidant: Use the recommended stoichiometry for the co-oxidant (e.g., ~1.5 equivalents of NMO).
-
-
-
Incomplete Hydrolysis of Osmate Ester:
-
Causality: The reaction proceeds through a cyclic osmate ester intermediate.[3] If this intermediate does not hydrolyze completely during the reaction, it can lead to purification difficulties and lower yields of the free diol.
-
Troubleshooting Steps:
-
Quenching Agent: During the workup, add a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir for at least one hour. This reduces the Os(VI) ester to a more easily removable form and ensures all the diol is liberated.
-
-
Issue 3: Poor Enantioselectivity
Question: I am performing an asymmetric dihydroxylation, but the enantiomeric excess (ee) of my chiral 1,2,9-Nonanetriol is poor. How can this be improved?
Answer: Achieving high enantioselectivity, especially with unactivated terminal alkenes, requires careful selection of the chiral ligand and reaction conditions.
-
Incorrect Ligand or Mix:
-
Causality: The choice of cinchona alkaloid-derived ligand determines the facial selectivity of the dihydroxylation. The common "AD-mix" formulations contain either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β). While these are excellent for many alkenes, unactivated terminal alkenes sometimes show better selectivity with pyrimidine-based (PYR) or diphenylpyrimidine-based (DPP) ligands.[5]
-
Troubleshooting Steps:
-
Select the Right AD-Mix: To obtain (R)-1,2,9-Nonanetriol, use AD-mix-α. For (S)-1,2,9-Nonanetriol, use AD-mix-β.
-
Consider Alternative Ligands: If ee remains low with the standard PHAL ligands, consider using a ligand like (DHQD)₂PYR, which has been shown to be highly selective for unactivated terminal alkenes.[5]
-
-
-
Secondary Catalytic Pathway:
-
Causality: A secondary, non-selective catalytic cycle can occur where the osmylate ester intermediate is oxidized before the diol product dissociates. This pathway yields a racemic product, eroding the overall ee.[3]
-
Troubleshooting Steps:
-
Sources
- 1. Page loading... [guidechem.com]
- 2. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,9-Nonanetriol
Welcome to the technical support center for the synthesis of 1,2,9-Nonanetriol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this long-chain triol. Here, we address common challenges and frequently asked questions regarding by-product formation, offering troubleshooting advice and detailed protocols to enhance the purity and yield of your synthesis.
Introduction to 1,2,9-Nonanetriol Synthesis and Potential Pitfalls
1,2,9-Nonanetriol is a valuable building block in various synthetic applications due to its three hydroxyl groups, offering multiple points for further functionalization. A common and logical synthetic approach involves a two-step process starting from a readily available C9 precursor, such as 8-nonenoic acid. This strategy typically involves:
-
Dihydroxylation of the terminal double bond to create the 1,2-diol moiety.
-
Reduction of the carboxylic acid group to the primary alcohol at the 9-position.
While straightforward in principle, this synthetic route is prone to the formation of several by-products that can complicate purification and compromise the quality of the final product. This guide will walk you through the identification, prevention, and remediation of these common issues.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route for 1,2,9-Nonanetriol.
Part 1: Troubleshooting By-product Formation in Dihydroxylation
The conversion of the terminal alkene in 8-nonenoic acid to a vicinal diol is a critical step. Common methods include osmium tetroxide-catalyzed dihydroxylation or epoxidation followed by hydrolysis. Both methods, however, can lead to undesirable side products.
Frequently Asked Questions (FAQs)
Q1: I am observing a by-product with a molecular weight corresponding to a ketone or aldehyde after dihydroxylation with OsO₄/NMO. What is happening?
A1: This is likely due to over-oxidation of the newly formed diol. The 1,2-diol can undergo oxidative cleavage to form two shorter-chain carbonyl compounds. While osmium tetroxide is generally selective for dihydroxylation, prolonged reaction times, elevated temperatures, or the use of a less selective co-oxidant can promote this side reaction.[1][2][3]
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed.
-
Temperature Control: Maintain the recommended reaction temperature. For OsO₄-catalyzed dihydroxylations, this is often at or below room temperature.
-
Choice of Co-oxidant: N-Methylmorpholine N-oxide (NMO) is a standard and generally reliable co-oxidant. Ensure it is of high purity.
Q2: My dihydroxylation using potassium permanganate (KMnO₄) is giving a complex mixture of products and low yield. Why is this method problematic?
A2: While KMnO₄ is a powerful oxidizing agent capable of dihydroxylation, it is notoriously difficult to control. Over-oxidation is a significant issue, leading to the cleavage of the diol to form carboxylic acids.[3] The reaction conditions, such as temperature and pH, must be strictly controlled (cold and alkaline) to favor diol formation. For substrates with other sensitive functional groups, KMnO₄ is often too harsh.
Troubleshooting:
-
Strict Condition Control: Use dilute, cold, and alkaline KMnO₄ solution. Add the permanganate solution slowly to the alkene solution while maintaining a low temperature.
-
Alternative Reagents: For better selectivity and milder reaction conditions, consider using osmium tetroxide (catalytically) with a co-oxidant like NMO, or perform a two-step epoxidation-hydrolysis sequence.[1][2]
Q3: After epoxidation and acid-catalyzed hydrolysis, I see by-products that are not the expected 1,2-diol. What could they be?
A3: Acid-catalyzed ring-opening of epoxides can sometimes lead to rearrangement products, especially if the reaction conditions are not carefully controlled. The protonated epoxide intermediate can undergo intramolecular reactions or rearrangements, leading to the formation of isomeric diols or other oxygenated by-products.
Troubleshooting:
-
Mild Acid Catalysis: Use a mild acid catalyst and stoichiometric amounts of water to minimize side reactions.
-
Two-Step Procedure: Ensure the epoxidation step goes to completion before initiating hydrolysis. Isolate and purify the epoxide intermediate if necessary.
Part 2: Troubleshooting By-product Formation in Carboxylic Acid Reduction
The reduction of the carboxylic acid group to a primary alcohol is the final step in this proposed synthesis. The choice of reducing agent is critical to avoid side reactions and ensure complete conversion.
Frequently Asked Questions (FAQs)
Q1: I am using LiAlH₄ to reduce the carboxylic acid, but my final product is contaminated with an aldehyde. How can I ensure complete reduction?
A1: The reduction of a carboxylic acid with lithium aluminum hydride (LiAlH₄) proceeds through an aldehyde intermediate.[4][5][6] Aldehydes are more reactive towards LiAlH₄ than carboxylic acids.[5] Therefore, under standard conditions, the reaction should proceed to the primary alcohol. The presence of a significant amount of aldehyde in your product suggests an insufficient amount of the reducing agent or premature quenching of the reaction.
Troubleshooting:
-
Sufficient Reducing Agent: Use a molar excess of LiAlH₄. A common practice is to use at least 1.5 to 2 equivalents to ensure complete reduction.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. While these reductions are often rapid, gentle heating or allowing the reaction to stir for a sufficient time at room temperature can ensure full conversion.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water.[6] Ensure your solvent and glassware are scrupulously dry to prevent the consumption of the reducing agent by moisture.
Q2: Can I use NaBH₄ for the reduction of the carboxylic acid group?
A2: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids to primary alcohols.[5][7] It is primarily used for the reduction of aldehydes and ketones. Attempting to use NaBH₄ will likely result in a very low yield or no reaction at all.
Q3: I am considering catalytic hydrogenation for the reduction step. What are the potential by-products?
A3: Catalytic hydrogenation can be an effective method for reducing carboxylic acids, although it often requires high pressures and temperatures.[8][9] A significant side reaction to be aware of, especially if there are any residual double bonds in your starting material or intermediates, is the formation of trans-isomers from any remaining cis-isomers.[10][11] While the starting 8-nonenoic acid has a terminal double bond where cis/trans isomerism is not an issue, this is a critical consideration for other unsaturated fatty acid precursors. Incomplete hydrogenation of the carboxylic acid can also be an issue, leading to the corresponding aldehyde or unreacted starting material.
Troubleshooting:
-
Catalyst Choice: Select a catalyst appropriate for carboxylic acid reduction, such as a ruthenium-based or copper chromite catalyst.
-
Reaction Conditions: Optimize hydrogen pressure, temperature, and reaction time to ensure complete reduction of the carboxylic acid without causing unwanted side reactions.
Part 3: Analytical Characterization and Purification
Proper characterization of your product and by-products is essential for optimizing your synthesis and ensuring the purity of the final 1,2,9-Nonanetriol.
Analytical Techniques
| Technique | Application | Expected Observations for 1,2,9-Nonanetriol |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to protons on carbons bearing hydroxyl groups (carbinol protons) typically appear in the 3.4-4.0 ppm range. The terminal CH₂OH group will have a distinct signal. The long aliphatic chain will show signals in the 1.2-1.6 ppm region.[12][13][14][15] |
| ¹³C NMR | Confirmation of carbon skeleton and functional groups. | Carbons attached to hydroxyl groups will appear in the 60-75 ppm range. The remaining aliphatic carbons will be found in the 20-40 ppm region.[12][13][14][15] |
| GC-MS | Separation and identification of volatile components, including by-products. | The mass spectrum will show a molecular ion peak (or M-H₂O) and characteristic fragmentation patterns. Derivatization (e.g., silylation) is often necessary to improve volatility and chromatographic behavior.[16][17][18] |
| FTIR | Identification of functional groups. | A broad O-H stretch around 3300-3400 cm⁻¹ and C-O stretches in the 1000-1200 cm⁻¹ region are characteristic of alcohols.[19] |
Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most common method for purifying research-scale quantities of polyols.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is effective. The polarity will need to be optimized based on the specific by-products present.
-
Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure 1,2,9-Nonanetriol.
Protocol 2: Liquid-Liquid Extraction
This technique can be useful for removing certain types of impurities.
-
Solvent System: A common system is a polar solvent (like water or brine) and a moderately polar organic solvent in which the triol is soluble (e.g., ethyl acetate). This can help remove highly polar or ionic impurities.
-
pH Adjustment: Adjusting the pH of the aqueous phase can help in the removal of acidic or basic by-products.[20]
Protocol 3: Distillation
For larger scale purification, vacuum distillation may be an option, although the high boiling point of 1,2,9-Nonanetriol can be a challenge. This method is more suitable for removing lower-boiling impurities.
Protocol 4: Crystallization
If the 1,2,9-Nonanetriol is a solid at room temperature and a suitable solvent system can be found, crystallization can be a highly effective purification method.
Summary of Potential By-products and Mitigation Strategies
| By-product Type | Formation Step | Cause | Mitigation Strategy |
| Aldehydes/Ketones | Dihydroxylation | Over-oxidation | Careful reaction monitoring, temperature control. |
| Carboxylic Acids | Dihydroxylation | Over-oxidation with strong oxidants (e.g., KMnO₄) | Use milder, more selective reagents (e.g., OsO₄/NMO). |
| Isomeric Diols | Epoxidation/Hydrolysis | Acid-catalyzed rearrangement | Use mild acid catalysis. |
| Aldehyde Intermediate | Carboxylic Acid Reduction | Incomplete reduction | Use sufficient reducing agent (e.g., excess LiAlH₄). |
| Trans-isomers | Catalytic Hydrogenation | Isomerization of residual double bonds | Ensure complete dihydroxylation in the first step. |
Workflow for Troubleshooting By-product Formation
Caption: A logical workflow for troubleshooting by-product formation.
References
-
candcs. (n.d.). Catalytic hydrogenation (of fats). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
- Gasteiger, E., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Molecules, 28(3), 1345.
-
LibreTexts. (2022). Hydrogenation of Unsaturated Fats and Trans Fat. Retrieved from [Link]
-
Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]
-
eScholarship. (n.d.). Determining the quality of novel polyols using potentiometric analysis for biodegradable thermoplastic polyurethanes (TPUs). Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Metabolites, 12(3), 226.
-
LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]
-
LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
- Rodríguez, J. F., et al. (2014). Purification by Liquid Extraction of Recovered Polyols. Macromolecular Symposia, 335(1), 78-85.
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Wikipedia. (n.d.). Fat hydrogenation. Retrieved from [Link]
-
Matmatch. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
- Google Patents. (n.d.). US4133822A - Hydrogenation of unsaturated fatty acid.
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OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]
-
YouTube. (2022). Determination of Fatty Acid Composition in Oil Samples using GC-MS Instrument [Group A3_13-6]. Retrieved from [Link]
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YouTube. (2018). Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. Retrieved from [Link]
- National Center for Biotechnology Information. (2021).
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LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
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Technical Support Center: 1,2,9-Nonanetriol Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 1,2,9-Nonanetriol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this long-chain triol. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.
I. Overview of the Synthetic Strategy
A common and logical synthetic approach to 1,2,9-Nonanetriol initiates from a C9 ω-unsaturated fatty acid, such as 9-decenoic acid, which can be derived from renewable resources like oleic acid through oxidative cleavage.[1][2][3] The synthesis involves two key transformations: dihydroxylation of the terminal double bond and reduction of the carboxylic acid functionality.
Caption: Decision tree for troubleshooting low dihydroxylation yield.
C. Reduction of Methyl 9,10-dihydroxydecanoate
Q3: The reduction of the dihydroxy ester to 1,2,9-nonanetriol with LiAlH₄ is giving me a complex mixture of products. How can I improve the selectivity?
A3: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can be unselective. [4]The presence of multiple hydroxyl groups can also complicate the reaction.
-
Protecting Groups: The most robust solution is to use protecting groups for the diol functionality before the reduction step. [5][6]For a 1,2-diol, a common protecting group is an acetonide, formed by reacting the diol with acetone under acidic conditions. [7]This protecting group is stable to LiAlH₄ and can be easily removed with aqueous acid after the reduction.
-
Step-by-step Protocol for Acetonide Protection:
-
Dissolve the methyl 9,10-dihydroxydecanoate in anhydrous acetone.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product.
-
Dry the organic layer and concentrate to obtain the acetonide-protected ester.
-
-
-
Careful Work-up: The work-up of LiAlH₄ reactions is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often recommended to produce a granular precipitate that is easy to filter off.
III. Troubleshooting Purification
The high polarity and viscosity of 1,2,9-Nonanetriol can make its purification challenging.
Q4: I am struggling to purify 1,2,9-nonanetriol by column chromatography. The compound either streaks badly on the column or does not elute.
A4: This is a common issue with polyols due to their strong interaction with silica gel.
-
Solvent System Optimization: A highly polar eluent system is necessary. Consider using a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of a more polar solvent like acetic acid or ammonia to the eluent can sometimes improve peak shape by competing with the analyte for active sites on the silica.
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, consider using reverse-phase (C18) silica gel with a water/acetonitrile or water/methanol gradient.
-
Alternative Stationary Phases: For highly polar compounds, alternative stationary phases like alumina or Florisil can sometimes provide better separation.
Q5: Can I purify 1,2,9-nonanetriol by recrystallization?
A5: Recrystallization can be an effective purification method for solid polyols. [8]The choice of solvent is critical.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the triol is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include ethyl acetate, isopropanol, or mixtures of a good solvent (like methanol) with a poor solvent (like diethyl ether or hexanes).
-
Inducing Crystallization: If the triol is reluctant to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Q6: Is distillation a viable purification method?
A6: Due to its high boiling point, 1,2,9-nonanetriol can only be distilled under high vacuum. A Kugelrohr apparatus is often used for the distillation of viscous liquids. Be aware that high temperatures can lead to decomposition.
IV. Frequently Asked Questions (FAQs)
Q7: How can I confirm the purity of my final 1,2,9-nonanetriol product?
A7: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of polyols, derivatization is often necessary before GC-MS analysis. [9][10]Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to increase volatility. [11]* High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD, or refractive index detector - RID) can also be used to assess purity.
Q8: What are the key safety precautions to take during this synthesis?
A8:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive with water and other protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.
-
Osmium Tetroxide (OsO₄): This is a highly toxic and volatile compound. It should be handled in a fume hood with appropriate personal protective equipment. Using it in catalytic amounts with a co-oxidant minimizes the risk.
-
Strong Acids and Bases: Standard laboratory precautions for handling corrosive materials should be followed.
Q9: Are there any biocatalytic methods for synthesizing C9 triols?
A9: While chemical synthesis is common, there is growing research into enzymatic and whole-cell biocatalysis for the production of C9 chemicals from renewable resources like oleic acid. [12][13]These methods can offer high selectivity and milder reaction conditions. For example, engineered microorganisms can be used to produce 9-hydroxynonanoic acid from oleic acid, which could then be further functionalized. [14]
V. References
-
Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
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Niwa, T., et al. (1983). Gas-chromatographic Determination of Polyol Profiles in Cerebrospinal Fluid. Clinical Chemistry, 29(11), 1965-1969. [Link]
-
Lee, J., & Chung, B. C. (2006). Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry. Journal of Chromatography B, 831(1-2), 126-131. [Link]
-
Wikipedia. (n.d.). Dihydroxylation. [Link]
-
Colin, O., et al. (2012). Synthesis of chiral 1,2,3-triols via organocatalyzed α-hydroxylation of protected β-hydroxyaldehydes. Tetrahedron Letters, 53(9), 1085–1088. [Link]
-
Li, M., et al. (2022). Carboxylic acids derived from triacylglycerols that contribute to the increase in acid value during the thermal oxidation of oils. Food Chemistry, 384, 132537. [Link]
-
Hwang, S.-Y., et al. (2024). Biological Reaction Engineering for the Preparation of C9 Chemicals from Oleic Acid: 9-Aminononanoic Acid, 1,9-Nonanediol, 9-Amino-1-nonanol, and 1,9-Diaminononane. ChemCatChem. [Link]
-
Ramírez-López, C. A., et al. (2018). An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent. Organic Process Research & Development, 22(5), 625-631. [Link]
-
Wang, Z., et al. (2023). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry, 21(21), 4416-4431. [Link]
-
Santacesaria, E., et al. (2018). The Oxidative Cleavage of 9,10‐Dihydroxystearic Triglyceride with Oxygen and Cu Oxide‐based Heterogeneous Catalysts. ChemSusChem, 11(14), 2375-2383. [Link]
-
Naron, D. R., et al. (2019). GC-MS analysis of the fractionated bio-polyols. Industrial Crops and Products, 130, 48-55. [Link]
-
Hwang, S.-Y., et al. (2024). Biological Reaction Engineering for the Preparation of C9 Chemicals from Oleic Acid: 9-Aminononanoic Acid, 1,9-Nonanediol, 9-Amino-1-nonanol, and 1,9-Diaminononane. Request PDF. [Link]
-
Gardner, H. W. (1985). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 20(8), 513-518. [Link])
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Molero, C., et al. (2008). Purification by Liquid Extraction of Recovered Polyols. Journal of the American Oil Chemists' Society, 85(10), 955-961. [Link]
-
Khan Academy. (2019). Fatty Acid Biosynthesis: Reduction and Fundamental Principles. [Link]
-
O'Neil, W. F., et al. (2010). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry, 75(15), 5153-5162. [Link]
-
Cavani, F., et al. (2013). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Catalysis Today, 218-219, 111-122. [Link]
-
Freeman, S., & Hinman, A. (2011). The Chemical Synthesis of Tetrodoxin: An Ongoing Quest. The Journal of Organic Chemistry, 76(23), 9447-9463. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Khan Academy. (n.d.). Syn dihydroxylation. [Link]
-
Bellisan, M., et al. (2023). Vitamin D and Omega-3 Supplementation for Emotional and Behavioral Dysregulation in Autism Spectrum Disorders: A Systematic Review. Nutrients, 15(15), 3374. [Link]
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Santacesaria, E., et al. (2004). Oxidative cleavage of the double bond of oleic acid to obtain nonanoic and azelaic acids. Industrial & Engineering Chemistry Research, 43(10), 2413-2418. [Link]
-
Sienkiewicz, M., et al. (2021). Derivatization of PVA into Polyols Suitable for Fabrication of Rigid Polyurethane Foams—Preliminary Studies and Perspectives. Materials, 14(20), 6046. [Link]
-
Heikkilä, H., et al. (2012). Crystallization of polyol compositions, crystalline polyol composition product and use thereof. US Patent 8,192,775 B2.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Molero, C., et al. (2008). Purification by Liquid Extraction of Recovered Polyols. Journal of the American Oil Chemists' Society, 85(10), 955-961. [Link]
-
Sprecher, H. (1968). Chemical Synthesis of Polyunsaturated Fatty. Lipids, 3(1), 14-26. [Link]
-
Kononov, A. I., et al. (2019). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Beilstein Journal of Organic Chemistry, 15, 2378-2384. [Link]
-
Sato, K., et al. (2019). Methods for protecting and deprotecting a diol group. EP3521279A1.
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Schrauth, W., & Schoeller, C. (1941). Process for the reduction of fatty acids to alcohols. US Patent 2,248,465.
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ResearchGate. (n.d.). GC-MS analysis of polyol standards. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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LibreTexts Chemistry. (2019). Dihydroxylation of Alkenes. [Link]
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Espro, C., et al. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Catalysts, 8(10), 463. [Link]
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Wikipedia. (n.d.). Tirzepatide. [Link]
-
Jeon, E., et al. (2018). Production of 9-Hydroxynonanoic Acid from Methyl Oleate and Conversion into Lactone Monomers for the Synthesis of Biodegradable Polylactones. ACS Sustainable Chemistry & Engineering, 6(8), 10563-10569. [Link]
-
The Organic Chemistry Tutor. (2012). Dihydroxylation of a (Z)-Alkene to Make a Diol. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Braslaw, J., & Gerlock, J. L. (1984). Polyurethane waste recycling; polyol recovery and purification. Industrial & Engineering Chemistry Process Design and Development, 23(3), 552-557. [Link]
-
Isbell, T. A., & Munday, R. A. (2003). Synthesis of δ-stearolactone from oleic acid. Journal of the American Oil Chemists' Society, 80(11), 1109-1113. [Link]
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"stability issues of 1,2,9-Nonanetriol under acidic conditions"
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the accuracy and reproducibility of your research. This guide provides in-depth technical support, troubleshooting protocols, and frequently asked questions regarding the stability of 1,2,9-Nonanetriol, particularly under acidic conditions.
Introduction: Understanding the Challenge
1,2,9-Nonanetriol is a long-chain polyol whose utility in drug formulation and chemical synthesis can be compromised by its inherent chemical structure. The vicinal diol (1,2-diol) moiety is particularly susceptible to acid-catalyzed degradation, which can lead to loss of compound integrity, formation of unknown impurities, and altered physicochemical properties of a formulation. This guide is designed to equip you with the knowledge to anticipate, identify, and mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 1,2,9-Nonanetriol instability under acidic conditions?
The primary cause is the acid-catalyzed dehydration of the vicinal diol (the hydroxyl groups on carbons 1 and 2). In the presence of an acid (H+), a hydroxyl group is protonated, converting it into a good leaving group (water). The departure of water creates a carbocation intermediate, which can then undergo rearrangement or elimination to form various degradation products, most commonly unsaturated alcohols (enols) or cyclic ethers. This is a well-documented reaction pathway for vicinal diols.[1][2]
Q2: What specific degradation products should I be looking for?
Under acidic conditions, you should anticipate the formation of several key degradation products:
-
Unsaturated Alcohols: Resulting from the elimination of one molecule of water.
-
Cyclic Ethers: Intramolecular attack by the C9-hydroxyl group on the carbocation formed at C1 or C2 can lead to the formation of a tetrahydropyran or a tetrahydrofuran derivative, respectively, after dehydration.
-
Carbonyl Compounds: The Pinacol rearrangement, a classic reaction of vicinal diols, can occur, leading to the formation of ketones or aldehydes.[1]
Q3: How do temperature and pH level impact the rate of degradation?
Degradation kinetics are highly dependent on both temperature and pH.
-
Temperature: An increase in temperature accelerates the rate of chemical reactions, including the acid-catalyzed dehydration of 1,2,9-Nonanetriol.[3][4][5] Following the Arrhenius equation, for every 10°C increase in temperature, the reaction rate can approximately double.
-
pH: The degradation rate is significantly faster in acidic solutions compared to neutral or alkaline conditions.[4] The lower the pH (i.e., higher the proton concentration), the more readily the hydroxyl groups are protonated, initiating the degradation cascade.
Q4: Can my choice of solvent or formulation excipients affect stability?
Absolutely. While the primary driver is acidity, other components can play a significant role.
-
Solvents: Protic solvents, especially water, can participate in the reaction and facilitate proton transfer. The use of aqueous buffers is common, but it's crucial to control the pH.
-
Excipients: Some pharmaceutical excipients can be acidic themselves or contain acidic impurities, which can lower the microenvironment pH within a formulation and promote degradation.[6] It is essential to conduct compatibility studies with all formulation components.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Bioactivity or Lower-Than-Expected Potency
-
Possible Cause: Degradation of 1,2,9-Nonanetriol into less active or inactive products.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Immediately analyze the purity of your stock solution and experimental samples using a stability-indicating analytical method like HPLC-UV or LC-MS. Compare the chromatogram to a freshly prepared standard or a sample stored under validated stable conditions (e.g., -20°C, neutral pH). A decrease in the main peak area or the appearance of new peaks is a strong indicator of degradation.[8]
-
pH Measurement: Measure the pH of your experimental medium or formulation. An unexpectedly low pH could be the root cause.
-
Review Preparation Protocol: Scrutinize your protocol for any steps involving acidic reagents or prolonged exposure to heat.[9]
-
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Chromatograms
-
Possible Cause: Formation of degradation products from 1,2,9-Nonanetriol.
-
Troubleshooting Steps:
-
Characterize Unknowns: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. Degradation products formed by dehydration will have a molecular weight corresponding to the parent molecule minus one or more water molecules (M-18, M-36).
-
Perform a Forced Degradation Study: To confirm that the unknown peaks originate from 1,2,9-Nonanetriol, intentionally stress the compound under controlled acidic conditions (see Protocol 1 below). Analyze the stressed sample. If the peaks in your experimental sample match the retention time and mass of the peaks generated during the forced degradation study, you have confirmed their origin.[8]
-
Optimize Storage and Handling: If degradation is confirmed, immediately implement preventative measures. This includes buffering your solutions to a higher pH, storing samples at lower temperatures, and protecting them from light.
-
Data Summary: Factors Influencing Stability
The following table summarizes key parameters to control during your experiments.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.0 - 7.5 | Significantly increased degradation is observed at pH < 5. The compound is most stable in the neutral to slightly basic range.[4] |
| Temperature | 2 - 8°C (Refrigerated) | Avoid elevated temperatures (>25°C) for prolonged periods, especially in acidic media. Degradation is an activated process.[3][5] |
| Solvent System | Buffered Aqueous Solutions, Aprotic Organic Solvents (e.g., DMSO, DMF) | If using aqueous solutions, a buffer system (e.g., phosphate buffer) is critical to maintain pH. Aprotic solvents lack protons to catalyze degradation. |
| Excipient Screening | N/A | Always perform compatibility studies with other formulation components, as they can introduce acidity or catalyze degradation.[6][7] |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for 1,2,9-Nonanetriol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate and identify acid-catalyzed degradation products of 1,2,9-Nonanetriol.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1,2,9-Nonanetriol in a 50:50 mixture of acetonitrile and water.
-
Set Up Control and Stress Conditions:
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL.
-
Acid Stress Sample: Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate both the control and acid stress samples in a water bath at 60°C for 24 hours.[8]
-
Neutralization & Analysis:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acid stress sample by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH).
-
Analyze the control and the neutralized stress sample using a suitable analytical method (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms. The new peaks present in the acid-stressed sample are your potential degradation products.
Protocol 2: HPLC-MS Method for Stability Analysis
Objective: To quantify 1,2,9-Nonanetriol and detect its degradation products.
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS Detection | ESI+ (Electrospray Ionization, Positive Mode) |
| MS Scan Range | 50 - 500 m/z |
Rationale: This reverse-phase method provides good separation for polar and semi-polar compounds. The acidic mobile phase helps with ionization in ESI+ mode but is generally mild enough to prevent significant on-column degradation during the short run time. MS detection allows for the identification of compounds based on their mass-to-charge ratio.[10][11]
Visualized Pathways and Workflows
Proposed Acid-Catalyzed Degradation Pathway
The following diagram illustrates the likely degradation pathways for 1,2,9-Nonanetriol under acidic conditions, stemming from the protonation of a hydroxyl group and formation of a carbocation intermediate.
Caption: Proposed degradation pathways of 1,2,9-Nonanetriol in acid.
Troubleshooting Workflow for Stability Issues
This flowchart provides a logical sequence of steps to diagnose and resolve stability problems observed in your experiments.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
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-
Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. (2022). Journal of Pharmaceutical Analysis. Available at: [Link]
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Polymer degradation. 3devo. Available at: [Link]
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Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. (2019). RSC Advances. Available at: [Link]
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Methods of Analysis by the US Geological Survey. USGS. Available at: [Link]
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A vicinal diol has OH groups on adjacent carbons. The dehydration... Pearson. Available at: [Link]
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Possible pathways of glycerol degradation; various products can be obtained. ResearchGate. Available at: [Link]
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Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. (2023). Metabolomics. Available at: [Link]
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Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). ACS Omega. Available at: [Link]
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The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. (2015). Pharmaceutical Research. Available at: [Link]
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Synthesis of all-cis-1,2,4-cyclohexanetriol. ResearchGate. Available at: [Link]
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Synthesis of all-cis-1,2,4-cyclohexanetriol. (2001). Arkivoc. Available at: [Link]
-
Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium perrhenate salts. (2017). ResearchGate. Available at: [Link]
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Catabolism of Triacylglycerols - The Fate of Glycerol. Chemistry LibreTexts. Available at: [Link]
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What is the best way to detect polymer degradation during twin-screw compouding. ResearchGate. Available at: [Link]
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Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. (2017). Molecular Nutrition & Food Research. Available at: [Link]
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Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. (2022). Baking Business. Available at: [Link]
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Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways. (2020). Chemosphere. Available at: [Link]
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Epoxides in vicinal diol dehydration. 7. A mechanistic characterization of the spontaneous ring opening process of epoxides in aqueous solution: kinetic and product studies. (1985). Journal of the American Chemical Society. Available at: [Link]
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Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (2022). Polymers. Available at: [Link]
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Excipient Reactivity and Drug Stability in Formulations. AAPS Newsmagazine. Available at: [Link]
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The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. Available at: [Link]
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Triacylglycerol and Fatty Acid Degradation. ResearchGate. Available at: [Link]
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Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. Available at: [Link]
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Compatibility study between lipoic acid with polymers used in controlled drug release systems. ResearchGate. Available at: [Link]
-
Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics. (2022). Green Chemistry. Available at: [Link]
-
1,2,9-Nonanetriol | Chemical Substance Information. J-GLOBAL. Available at: [Link]
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Technical Support Center: Analytical Method Development for 1,2,9-Nonanetriol Quantification
Welcome to the technical support center dedicated to the quantitative analysis of 1,2,9-Nonanetriol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. We will explore the unique challenges posed by this highly polar, long-chain triol and provide robust, field-proven solutions to ensure the accuracy and reliability of your analytical methods.
Introduction: The Analytical Challenge of 1,2,9-Nonanetriol
1,2,9-Nonanetriol is a trihydroxy compound characterized by high polarity and consequently, low volatility. These physicochemical properties present significant hurdles for conventional chromatographic techniques.
-
Gas Chromatography (GC): Direct analysis is not feasible due to the molecule's inability to volatilize at typical GC operating temperatures. The polar hydroxyl groups lead to strong intermolecular hydrogen bonding and potential thermal degradation in the hot injector.[1][2] Therefore, derivatization is a mandatory step to mask these polar functional groups.[2][3]
-
Liquid Chromatography (LC): The high polarity of 1,2,9-Nonanetriol results in poor retention on traditional nonpolar stationary phases, such as C18, used in reversed-phase (RP) chromatography.[4] The analyte often elutes in or near the solvent front (void volume), making quantification unreliable.[4]
This guide provides two primary analytical pathways to address these challenges, followed by comprehensive troubleshooting sections.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the development of a quantitative method for 1,2,9-Nonanetriol.
Q1: Which is the best analytical technique for 1,2,9-Nonanetriol quantification: GC-MS or LC-MS/MS?
A1: The choice depends on your laboratory's instrumentation, expertise, and the specific requirements of your analysis (e.g., required sensitivity, sample matrix).[5]
-
GC-MS (with Derivatization): This is a very robust and highly sensitive approach. The derivatization step, typically silylation, converts the non-volatile triol into a thermally stable and volatile compound suitable for GC analysis.[5][6] GC often provides excellent chromatographic resolution. The primary drawback is the additional sample preparation step for derivatization, which must be carefully controlled for reproducibility.
-
LC-MS/MS (without Derivatization): This technique simplifies sample preparation by avoiding derivatization. However, it requires specialized chromatographic columns, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to achieve adequate retention of the polar analyte.[5] While highly sensitive and specific, LC-MS/MS can be more susceptible to matrix effects, especially in complex biological samples.[5]
Q2: Why is derivatization necessary for GC-MS analysis of 1,2,9-Nonanetriol?
A2: Derivatization is a chemical modification process used to make a compound suitable for a particular analytical method.[2][7] For 1,2,9-Nonanetriol, the three polar hydroxyl (-OH) groups are the issue. Derivatization replaces the active hydrogens on these groups with non-polar chemical moieties, such as a trimethylsilyl (TMS) group.[6] This modification achieves several critical objectives:
-
Increases Volatility: It breaks the strong intermolecular hydrogen bonds, significantly lowering the boiling point of the analyte.[2]
-
Improves Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.[2]
-
Reduces Peak Tailing: It minimizes unwanted interactions between the polar analyte and any active sites (e.g., residual silanols) within the GC system, leading to more symmetrical peaks.[2]
Q3: My 1,2,9-Nonanetriol peak is showing poor shape (tailing) in my LC method. What are the likely causes?
A3: Peak tailing in LC for a polar compound like 1,2,9-Nonanetriol is a common issue. The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Interaction with Active Sites: If using a silica-based column (including C18 and HILIC), residual, un-capped silanol groups on the silica surface can interact strongly with the hydroxyl groups of your analyte, causing tailing.[8][9]
-
Insufficient Mobile Phase Buffering: If the analyte can exist in different ionic states, an unbuffered or improperly buffered mobile phase can lead to peak tailing.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[10]
-
Column Contamination/Degradation: Buildup of matrix components at the head of the column can disrupt the chromatography, causing poor peak shape.[8][10]
Q4: What is "matrix effect" in LC-MS/MS and how can I mitigate it for 1,2,9-Nonanetriol analysis?
A4: The matrix effect is the alteration (suppression or enhancement) of the ionization of the target analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[5] This can lead to inaccurate and unreliable quantification. Given that 1,2,9-Nonanetriol is highly polar, it may elute early in the chromatogram where many other polar matrix components also appear.
-
Mitigation Strategies:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before injection.[5][11]
-
Chromatographic Separation: Optimize your LC method (e.g., using a HILIC column) to separate the analyte from the bulk of the matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., ¹³C- or ²H-labeled 1,2,9-Nonanetriol) will co-elute with the analyte and experience the same matrix effects. By using the ratio of the analyte peak area to the IS peak area, the matrix effect can be compensated for.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Part 2: Analytical Method Protocols
These protocols provide a starting point for method development. Optimization will be required for specific instruments and sample matrices. Method validation should be performed according to established guidelines such as ICH Q2(R2).[12][13]
Method 1: GC-MS Quantification with Silylation Derivatization
This method is suitable for achieving high sensitivity and selectivity. The key is a consistent and complete derivatization reaction.
Workflow Diagram: GC-MS Analysis
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- 3. The Challenges of Analytical Chromatography We Can Leave in the Past | Technology Networks [technologynetworks.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
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- 11. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of Crude 1,2,9-Nonanetriol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of crude 1,2,9-Nonanetriol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for this versatile triol. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding Your Crude Product: Impurities and Analysis
Before attempting any purification, a foundational understanding of the potential impurities and the analytical methods to detect them is crucial. The nature of impurities is often tied to the synthetic route used to produce the 1,2,9-Nonanetriol.
???+ question "What are the likely impurities in my crude 1,2,9-Nonanetriol?"
???+ question "Which analytical techniques are best for assessing the purity of 1,2,9-Nonanetriol?"
Section 2: General Purification Strategy
A multi-step approach is often necessary to achieve high purity. The following diagram outlines a logical workflow for purifying crude 1,2,9-Nonanetriol, moving from bulk impurity removal to fine purification.
Caption: General workflow for the purification of 1,2,9-Nonanetriol.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a practical, question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Protocols |
| My product is a dark, colored oil, and the color persists after initial workup. | High molecular weight, conjugated byproducts formed during the reaction, often at elevated temperatures. | Solution: Treatment with activated charcoal. Protocol: See Protocol 1: Decolorization with Activated Charcoal . |
| After solvent removal, my product is a very viscous, non-pourable gum or oil. | This is the natural physical state of many high-purity polyols due to extensive hydrogen bonding.[1] It can also indicate the presence of polymeric impurities. | Solution 1: Warm the flask gently to reduce viscosity before handling. Solution 2: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) to facilitate transfer and loading onto a chromatography column. |
| HPLC analysis shows multiple peaks very close to my main product peak. | Presence of structural isomers or diastereomers, which have very similar polarities and are difficult to separate.[2] | Solution: High-resolution preparative HPLC or careful flash column chromatography with a shallow solvent gradient. Protocol: See Protocol 2: Flash Column Chromatography . |
| The final product has a broad ¹H NMR peak around 3-4 ppm and fails Karl Fischer analysis. | Significant residual water content. Polyols are often hygroscopic.[3] | Solution: High-vacuum drying or azeotropic distillation. Protocol: Place the sample in a round-bottom flask on a high-vacuum line (<1 mmHg) and gently warm the flask (e.g., 40-50°C) for several hours. Alternatively, dissolve the product in toluene and distill off the toluene-water azeotrope. |
| My final product purity is low, and I suspect non-polar impurities. | Incomplete removal of non-polar starting materials or byproducts. | Solution: Liquid-liquid extraction with a non-polar solvent. Protocol: Dissolve the crude triol in a polar solvent in which it is highly soluble (e.g., water or methanol). Extract this solution multiple times with a non-polar, immiscible solvent like hexane or diethyl ether. The triol will remain in the polar phase while non-polar impurities partition into the organic phase. |
| I am unable to induce crystallization. | High solubility of the polyol, presence of impurities inhibiting crystal lattice formation, or the compound being a liquid at room temperature.[1] | Solution: Focus on chromatographic or distillation methods. Crystallization of polyols often requires very high purity to begin with.[3] If crystallization is attempted, use a solvent/anti-solvent system (e.g., dissolve in minimal hot isopropanol and add cold hexane until cloudy). |
Section 4: Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key purification techniques mentioned in the troubleshooting guide.
???+ question "Protocol 1: How do I decolorize my crude product with activated charcoal?"
???+ question "Protocol 2: What is the best practice for flash column chromatography of a polar triol?"
???+ question "Protocol 3: When and how should I use high-vacuum distillation?"
Section 5: Safety Precautions
???+ question "What are the primary safety concerns when purifying 1,2,9-Nonanetriol?"
References
- Crystallization of polyol compositions, crystalline polyol composition product and use thereof.
- Polyols: Beyond Sweet Taste. Calorie Control Council.
- Polyol extraction by high boiling alkanes.
- SAFETY D
- Safety D
- Method of purification of post-production condensates from polyester polyol production. Polish Journal of Chemical Technology.
- An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent.
- Methods for separating diol and triol stereoisomers from a stereoisomer mixture.
- SAFETY DATA SHEET - 1,9-Nonanediol. Fisher Scientific.
- Safety Data Sheet - 17-Epiestriol. Cayman Chemical.
- SAFETY DATA SHEET - 1,2,6-Hexanetriol. Fisher Scientific.
- HPLC of pure mono-ol, diol and triol.
- Recrystalliz
- Process for the recovery of a polyol from an aqueous solution.
- Distillation: Principles, Applic
- How Is Chromatography Used for Purific
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmTech.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Methods.
- A Technical Guide to the Solubility of 1,2,6-Hexanetriol in Organic Solvents. Benchchem.
- Nonane-1,3,9-triol | C9H20O3. PubChem - NIH.
- Process for the preparation of 1,2,4-butane triol.
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- 2. US5166062A - Methods for separating diol and triol stereoisomers from a stereoisomer mixture - Google Patents [patents.google.com]
- 3. US8192775B2 - Crystallization of polyol compositions, crystalline polyol composition product and use thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 1,2,9-Nonanetriol Production
Welcome to the technical support center for the production of 1,2,9-Nonanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with the synthesis, purification, and analysis of this and similar long-chain triols. While 1,2,9-Nonanetriol is a specific target, the principles and troubleshooting steps outlined here are broadly applicable to the synthesis of other polyols.
I. Troubleshooting Guide: From Synthesis to Pure Product
This section addresses specific issues you may encounter during the scale-up of 1,2,9-Nonanetriol production. The proposed synthesis route involves the reduction of a suitable precursor, such as a keto-diol or a lactone derived from a biomass feedstock.
Issue 1: Low Yield of 1,2,9-Nonanetriol During Precursor Reduction
Q: We are experiencing a significant drop in yield for the reduction of our 9-hydroxy-1,2-nonanedione precursor to 1,2,9-Nonanetriol upon scaling up the reaction from milligram to gram scale. What are the potential causes and how can we troubleshoot this?
A: Scaling up reduction reactions, particularly catalytic hydrogenations, often presents challenges related to mass and heat transfer, as well as catalyst activity. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Monitor Reaction Progress: At a larger scale, it's crucial to monitor the reaction more frequently. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material.[1]
-
Optimize Reaction Time: Scale-up reactions may require longer durations due to altered mixing efficiency and heat dissipation.[1]
-
Reagent Stoichiometry: Ensure the molar ratio of the reducing agent (e.g., Sodium Borohydride or hydrogen gas pressure for catalytic hydrogenation) to the precursor is sufficient. A slight excess of the reducing agent might be necessary to drive the reaction to completion.[1]
-
-
Side Reactions:
-
Temperature Control: Exothermic reactions are more challenging to control on a larger scale.[1] Employ an efficient cooling system to maintain a consistent, low reaction temperature (e.g., 0-5 °C for borohydride reductions) to minimize the formation of byproducts from over-reduction or degradation.
-
pH Control: The stability of both the starting material and the final triol can be pH-dependent. Buffer the reaction mixture or maintain the recommended pH throughout the process to prevent degradation.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation):
-
Catalyst Loading: The catalyst-to-substrate ratio may need to be adjusted for larger batches.
-
Impurities in Starting Material: Trace impurities in the precursor can poison the catalyst. Ensure the purity of your starting material before the reduction step.
-
Agitation: Inefficient stirring can lead to poor catalyst suspension and reduced contact with the reactants. Ensure vigorous and effective agitation.
-
Issue 2: Difficulty in Purifying Crude 1,2,9-Nonanetriol
Q: Our crude 1,2,9-Nonanetriol is a viscous oil containing residual catalyst and several byproducts. Standard silica gel chromatography is proving ineffective for purification at scale. What are our options?
A: The purification of polyols is a well-documented challenge due to their high polarity, viscosity, and potential for multiple hydrogen bonding interactions. Here are several industrial-scale purification strategies:
-
Neutralization and Filtration: If an alkaline or acidic catalyst was used in the synthesis, the first step is neutralization to form insoluble salts, which can then be removed by filtration.[2][3] For instance, if a potassium hydroxide catalyst was used, it can be neutralized with phosphoric acid to form potassium phosphate salts.[2]
-
Pro-Tip: The addition of a small amount of water during neutralization can promote the growth of larger salt crystals, which are easier to filter.[2]
-
-
Liquid-Liquid Extraction: This technique is suitable for separating the polar triol from less polar impurities. An aqueous solution can be used to extract the triol, while organic solvents can remove nonpolar byproducts. The pH of the aqueous phase can be adjusted to optimize the separation.[4]
-
Crystallization: If the 1,2,9-Nonanetriol can be crystallized, this is an excellent method for achieving high purity. This may require screening various solvents and temperature profiles.
-
Adsorbent Treatment: Crude polyols can be treated with adsorbents like magnesium silicate to remove catalyst residues and other impurities.[5] The mixture is then filtered to separate the purified polyol.
Issue 3: Inconsistent Analytical Results for 1,2,9-Nonanetriol
Q: We are struggling to obtain reproducible quantitative data for our purified 1,2,9-Nonanetriol using our standard GC-MS and LC-MS methods. What could be causing this variability?
A: The analysis of highly polar and non-volatile compounds like long-chain triols presents several analytical hurdles.
-
Challenges with GC-MS:
-
Derivatization is Key: Due to its high polarity and multiple hydroxyl groups, 1,2,9-Nonanetriol is not suitable for direct GC-MS analysis.[6] A derivatization step, such as silylation or acetylation, is necessary to increase its volatility and thermal stability.[6] Incomplete or inconsistent derivatization will lead to variable results.
-
Troubleshooting Derivatization:
-
Ensure the sample is completely dry before adding the derivatizing agent.
-
Optimize the reaction time and temperature for the derivatization.
-
Use a fresh derivatizing reagent.
-
-
-
Challenges with LC-MS/MS:
-
Poor Retention: 1,2,9-Nonanetriol will likely have poor retention on standard reversed-phase columns (e.g., C18).[6]
-
Solution: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar analytes.[6]
-
Matrix Effects: Complex sample matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[6]
-
Solution: Implement a thorough sample cleanup procedure, such as Solid-Phase Extraction (SPE), before LC-MS/MS analysis.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 1,2,9-Nonanetriol, particularly during the reduction step?
A1: The primary safety concerns depend on the chosen reduction method.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under high pressure. Ensure the use of appropriate high-pressure reactors and proper ventilation. The catalyst, such as Raney Nickel, can be pyrophoric and must be handled with care.
-
Sodium Borohydride Reduction: This reagent reacts with water and alcohols to produce flammable hydrogen gas. The reaction should be conducted in a well-ventilated fume hood, and the addition of the reducing agent should be controlled to manage the rate of hydrogen evolution. The reaction is also exothermic and requires an efficient cooling system to prevent thermal runaway.[1]
Q2: Are there any "green" or more sustainable synthesis routes for producing triols like 1,2,9-Nonanetriol?
A2: Yes, there is significant research into bio-based routes for polyol production. One promising approach is the use of microbial fermentation to convert renewable feedstocks, such as sugars derived from biomass, into triols.[7][8][9] For example, engineered E. coli has been used to produce 1,2,4-butanetriol from xylose.[8][10] Similar metabolic engineering strategies could potentially be developed for the biosynthesis of 1,2,9-Nonanetriol from suitable long-chain precursors derived from plant oils or other renewable sources.
Q3: How can we confirm the regiochemistry and stereochemistry of our synthesized 1,2,9-Nonanetriol?
A3: A combination of analytical techniques is required for complete structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the connectivity of the atoms and the regiochemistry of the hydroxyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula.
-
Chiral Chromatography: If the synthesis is expected to produce a mixture of stereoisomers, chiral HPLC or GC (after derivatization) can be used to separate and quantify the different isomers.
III. Experimental Protocols
Protocol 1: Hypothetical Gram-Scale Synthesis of 1,2,9-Nonanetriol via Catalytic Hydrogenation
This protocol outlines a plausible, though hypothetical, synthesis of 1,2,9-Nonanetriol by the hydrogenation of a suitable precursor.
-
Reaction Setup: A 1 L high-pressure hydrogenation reactor is charged with 50 g of the 9-hydroxy-1,2-nonanedione precursor and 500 mL of ethanol.
-
Catalyst Addition: 5 g of a 5% Rhodium on alumina catalyst is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The reactor is then pressurized with hydrogen to 100 atm and heated to 100°C with vigorous stirring.[11]
-
Reaction Monitoring: The reaction progress is monitored by observing the uptake of hydrogen. After 16 hours, the reactor is cooled to room temperature and carefully depressurized.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst.[11] The ethanol is removed under reduced pressure to yield the crude 1,2,9-Nonanetriol.
Protocol 2: Purification of Crude 1,2,9-Nonanetriol by Adsorbent Treatment and Filtration
This protocol is a general method for purifying crude polyols.[5]
-
Adsorbent Slurry Preparation: In a separate vessel, a slurry is prepared by mixing 25 g of magnesium silicate (e.g., MAGNESOL®) with 100 mL of water.
-
Treatment of Crude Triol: The crude 1,2,9-Nonanetriol from Protocol 1 is dissolved in 200 mL of a suitable solvent (e.g., a mixture of water and a compatible organic solvent). The adsorbent slurry is then added to this solution.
-
Mixing and Adsorption: The mixture is stirred at an elevated temperature (e.g., 90-120°C) for 1-2 hours to allow for the adsorption of impurities onto the magnesium silicate.
-
Filtration: The hot mixture is passed through a pressure leaf filter to separate the solid adsorbent and impurities from the purified triol solution.[5]
-
Solvent Removal: The solvent is removed from the filtrate by distillation under reduced pressure to yield the purified 1,2,9-Nonanetriol.
IV. Data Presentation and Visualization
Table 1: Typical Parameters for Polyol Purification
| Parameter | Value/Range | Rationale |
| Neutralizing Agent | Phosphoric Acid | Forms insoluble potassium phosphate salts that are easily filtered.[2] |
| Adsorbent | Magnesium Silicate | Effectively removes residual catalysts and other impurities.[5] |
| Filtration Method | Pressure Leaf Filter | Provides efficient separation of solids from viscous polyol solutions.[5] |
| Final Impurity Level | < 5 ppm | A desirable target for high-purity applications.[5] |
Diagrams
Caption: Troubleshooting workflow for low yield in 1,2,9-Nonanetriol synthesis.
V. References
-
An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent. Organic Process Research & Development - ACS Publications.
-
Full article: Purification by Liquid Extraction of Recovered Polyols. Taylor & Francis Online.
-
Polyol Filtration. Steri Technologies.
-
Method for purifying polyether-polyols. Google Patents.
-
Method for preparing triols and diols from biomass-derived reactants. Google Patents.
-
Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli. PubMed Central.
-
Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. SpringerLink.
-
Synthetic pathway optimization for improved 1,2,4-butanetriol production. PubMed.
-
Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc.
-
Technical Support Center: Scaling Up 2,3,4-Pentanetriol Production. BenchChem.
-
Method refinement for quantitative analysis of 1,2,3-Heptanetriol in complex matrices. BenchChem.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0050181A1 - Method for purifying polyether-polyols - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Polyol Filtration - Steri Technologies [steri.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20140275638A1 - Method for preparing triols and diols from biomass-derived reactants - Google Patents [patents.google.com]
- 8. Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic pathway optimization for improved 1,2,4-butanetriol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
A Comparative Guide to 1,2,9-Nonanetriol and 1,2,4-Butanetriol as Polymer Building Blocks
This guide provides an in-depth technical comparison of two tri-functional alcohol monomers, 1,2,9-Nonanetriol and 1,2,4-Butanetriol, for their application in polymer synthesis. While 1,2,4-Butanetriol is a well-established monomer used to impart rigidity and cross-linking, 1,2,9-Nonanetriol represents a largely unexplored long-chain alternative.[1][2][3][4][5] This document will compare the known performance of 1,2,4-Butanetriol with the projected performance of 1,2,9-Nonanetriol, grounding these projections in fundamental principles of polymer chemistry. We will explore how the significant difference in alkyl chain length is expected to influence key material properties, including mechanical performance, thermal characteristics, and biodegradability. This analysis is intended for researchers and material scientists exploring novel polymer architectures with tailored properties.
Physicochemical and Structural Overview
The most striking difference between the two triols is the length of the carbon backbone. 1,2,4-Butanetriol is a short, compact C4 molecule, while 1,2,9-Nonanetriol is a long, flexible C9 molecule.[5][6] This structural variance is the primary determinant of their differing performance in a polymer matrix.
Molecular Structure Comparison
Caption: Molecular structures of 1,2,4-Butanetriol and 1,2,9-Nonanetriol.
Table 1: Comparative Physicochemical Properties
| Property | 1,2,4-Butanetriol | 1,2,9-Nonanetriol | Reference |
| Molecular Formula | C₄H₁₀O₃ | C₉H₂₀O₃ | [7],[6] |
| Molecular Weight | 106.12 g/mol | 176.25 g/mol | [7],[8] |
| CAS Number | 3068-00-6 | 382631-42-7 | ,[6] |
| Appearance | Colorless to slightly yellow, viscous liquid | Data not available (predicted solid) | [2][3] |
| Boiling Point | 190-191 °C @ 18 torr | Data not available | [9] |
| Melting Point | -20 °C | Data not available | [9] |
| Density | ~1.19 g/mL | Data not available | |
| Solubility | Miscible with water and alcohols | Data not available | [4][5] |
Projected Impact on Polymer Architecture and Performance
The incorporation of a triol into a polymer synthesis, such as a polyesterification or polyurethane reaction, introduces branch points or cross-links. The nature of these linkages, dictated by the triol's structure, profoundly affects the final polymer's properties.
Conceptual Polymer Networks
Caption: Effect of triol chain length on polymer network structure.
Mechanical Properties: Rigidity vs. Flexibility
The use of 1,2,4-butanetriol as a monomer in polyesters and polyurethanes results in materials with a high cross-link density, leading to increased rigidity, hardness, and thermal stability.[1][3]
Conversely, the long, nine-carbon aliphatic chain of 1,2,9-nonanetriol is expected to act as a flexible spacer between polymer chains. This internal plasticization would likely result in polymers with:
-
Lower Tensile Modulus: The material would be less stiff and more pliable.
-
Higher Elongation at Break: The polymer chains can move more freely past one another, allowing the material to stretch more before breaking. Studies on polymers derived from long-chain diacids and diols have shown ductile tensile behavior.[10]
-
Increased Toughness: The ability to absorb energy and deform plastically without fracturing would likely be enhanced.
Thermal Properties: Glass Transition and Melting Temperature
Thermal properties are critically influenced by polymer chain mobility.[11][12]
-
1,2,4-Butanetriol: The short, rigid cross-links restrict segmental motion of the polymer chains. This leads to a relatively high Glass Transition Temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.
-
1,2,9-Nonanetriol: The long, flexible (CH₂)₇ segment within the 1,2,9-nonanetriol structure is expected to significantly increase the free volume and mobility of the polymer chains. This will likely result in a substantially lower Tg.[13] Furthermore, if used in high concentrations, these long aliphatic segments could potentially crystallize into polyethylene-like domains, introducing a distinct Melting Temperature (Tm) and leading to semi-crystalline materials with unique thermal profiles.[10]
Biodegradability
Polymers with ester linkages in their backbone, such as polyesters and certain polyurethanes, are often susceptible to hydrolytic and enzymatic degradation.[14][15]
-
Polymers from 1,2,4-Butanetriol: As a component of aliphatic polyesters, 1,2,4-butanetriol would contribute to a biodegradable polymer backbone.[15] The high cross-link density, however, may sterically hinder the access of water and enzymes to the ester bonds, potentially slowing the degradation rate.
-
Polymers from 1,2,9-Nonanetriol: The inherent biodegradability of the polyester backbone would be retained. The increased hydrophobicity due to the long alkyl chain might slightly decrease the rate of hydrolysis. However, the overall greater flexibility and lower density of the polymer network could conversely improve enzyme accessibility. Therefore, polymers derived from 1,2,9-nonanetriol are predicted to be biodegradable, a desirable trait for applications where environmental persistence is a concern.[16][17][18]
Experimental Validation Protocols
To empirically validate the projected performance differences, a systematic experimental approach is required. The following protocols provide a framework for the synthesis and characterization of polyesters based on these two triols.
Experimental Workflow
Caption: Workflow for synthesis and characterization of triol-based polymers.
Protocol 1: Synthesis of Triol-Based Polyesters via Melt Polycondensation
Causality: Melt polycondensation is a robust, solvent-free method for producing high molecular weight polyesters. The two-stage process ensures initial oligomerization at a lower temperature, followed by high-temperature, high-vacuum conditions to drive the reaction to completion by removing the condensation byproduct (water).
Methodology:
-
Reactant Charging: Charge a suitable reactor with a dicarboxylic acid (e.g., adipic acid), the triol (1,2,4-butanetriol or 1,2,9-nonanetriol), and an esterification catalyst (e.g., titanium (IV) butoxide). The molar ratio of acid to hydroxyl groups should be carefully controlled (typically a slight excess of hydroxyl groups is used).
-
First Stage (Esterification): Heat the reactor under a nitrogen atmosphere to 180-200°C. Stir the mixture and allow the water byproduct to distill off. Continue this stage until the majority of the water has been removed (typically 2-4 hours).
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C while slowly applying a high vacuum (<1 Torr).
-
Monitoring: Monitor the reaction progress by measuring the torque of the mechanical stirrer, which correlates with the viscosity of the polymer melt.
-
Termination: Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.
Protocol 2: Thermal Characterization
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for understanding a polymer's thermal behavior and stability.[12][19]
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[20]
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.[20] This first heating scan erases the polymer's thermal history.
-
Cool the sample back to a low temperature (e.g., -50°C) at a controlled rate (10°C/min).
-
Perform a second heating scan at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the polymer sample into a TGA pan.[20]
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere.[19][20]
-
Record the mass loss as a function of temperature to determine the onset of thermal degradation, which indicates the material's thermal stability.
-
Protocol 3: Mechanical Property Testing
Causality: A Universal Testing Machine (UTM) provides quantitative data on a material's stress-strain behavior, allowing for the determination of key mechanical properties like tensile strength, elongation at break, and Young's modulus.
Methodology:
-
Sample Preparation: Prepare dumbbell-shaped specimens from the synthesized polymer according to a standard like ASTM D412.[20] This can be done by compression molding or by casting from a solution.
-
Testing:
-
Mount the specimen in the grips of a UTM.
-
Apply a tensile load at a constant cross-head speed (e.g., 200 mm/min) until the specimen fractures.[20]
-
Record the load and extension data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength (stress at break), Young's modulus (slope of the initial linear portion of the stress-strain curve), and elongation at break.
-
Test at least three specimens per sample to ensure statistical reliability.[20]
-
Conclusion and Future Outlook
The comparative analysis, based on established chemical principles, presents a clear divergence in the potential applications of 1,2,4-Butanetriol and 1,2,9-Nonanetriol.
-
1,2,4-Butanetriol remains the monomer of choice for creating rigid, thermosetting polymers where high cross-link density, thermal stability, and hardness are desired. Its utility is well-documented in applications ranging from specialized polyesters to energetic materials.[1][2][21]
-
1,2,9-Nonanetriol , while not yet commercially exploited, represents a compelling candidate for developing novel polymers with inherent flexibility and toughness. Its long aliphatic chain is predicted to act as an internal plasticizer, lowering the glass transition temperature and increasing ductility. The resulting materials could be suitable for applications requiring soft, elastomeric properties and potential biodegradability, such as in flexible coatings, adhesives, and biomedical materials.
The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize polymers from these triols, enabling the validation of these projections and potentially unlocking a new class of soft, functional, and sustainable materials based on long-chain triols.
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A Comparative Guide to the Definitive Structural Validation of 1,2,9-Nonanetriol: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of flexible, long-chain polyols, using 1,2,9-nonanetriol as a representative case study. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining connectivity and providing structural clues, we will demonstrate why single-crystal X-ray crystallography stands as the gold standard for absolute structure validation.
The Challenge of Long-Chain Triols: Ambiguity in Spectroscopic Data
1,2,9-Nonanetriol (C₉H₂₀O₃) is a long-chain aliphatic triol.[1] Its structure, characterized by a nine-carbon backbone and three hydroxyl groups, presents several analytical challenges:
-
High Conformational Flexibility: The long alkyl chain can adopt numerous conformations in solution, making it difficult to pinpoint a single, representative structure using solution-state techniques like NMR.
-
Stereochemical Complexity: The presence of a chiral center at the C2 position means the molecule can exist as (R)- or (S)-enantiomers. Distinguishing between these enantiomers is often not straightforward with standard spectroscopic methods alone.
-
Ambiguous Spectroscopic Signals: While techniques like ¹H and ¹³C NMR can confirm the carbon skeleton and the presence of hydroxyl groups, they may not definitively establish the precise location of all functional groups along the chain, especially in the case of isomers.[2] Mass spectrometry provides the molecular weight and fragmentation patterns that suggest the presence of hydroxyl groups through characteristic losses of water, but it struggles to pinpoint their exact locations or determine stereochemistry.[3][4][5][6][7]
It is in surmounting these challenges that the power of X-ray crystallography becomes evident. By analyzing a molecule in its crystalline state, we effectively "freeze" it in a single conformation, allowing for its precise and unambiguous structural determination.[8][9]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a technique that provides a detailed, three-dimensional map of the atomic arrangement within a crystal.[8] The process relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice.[9] By measuring the angles and intensities of the diffracted beams, we can reconstruct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision.[8][9]
Experimental Workflow: From Solution to Structure
The journey from a sample in a vial to a fully resolved crystal structure is a multi-step process that requires careful planning and execution. Each step is designed to ensure the quality of the final data.
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A Senior Application Scientist's Comparative Guide to 1,2,9-Nonanetriol Isomers
For researchers, scientists, and professionals in drug development, the precise understanding and differentiation of isomeric compounds are paramount. This guide provides an in-depth comparative analysis of the isomers of 1,2,9-nonanetriol, a molecule with significant potential in various scientific domains. Due to a notable gap in publicly available data for this specific triol, this guide synthesizes established principles of stereochemistry with field-proven analytical methodologies for analogous compounds. The experimental protocols and potential biological activities described herein are predictive, grounded in the structure-activity relationships of similar long-chain polyols.
Introduction to the Stereochemistry of 1,2,9-Nonanetriol
1,2,9-Nonanetriol (C₉H₂₀O₃) is a long-chain aliphatic triol featuring hydroxyl groups at positions 1, 2, and 9. The presence of a chiral center at the C2 position gives rise to two stereoisomers: (R)-1,2,9-nonanetriol and (S)-1,2,9-nonanetriol. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements of their atoms, which can lead to significant differences in their biological activities and interactions with other chiral molecules.
The causality behind focusing on these specific isomers lies in the fundamental principles of pharmacology and materials science, where stereochemistry often dictates efficacy, toxicity, and material properties. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors is a cornerstone of modern drug design.[1]
Physicochemical Properties: A Comparative Overview
The subtle differences in the three-dimensional structure of the (R) and (S) isomers of 1,2,9-nonanetriol are not expected to dramatically alter their bulk physicochemical properties in achiral environments. However, their interaction with plane-polarized light (optical activity) will be equal and opposite, a key characteristic for their identification. The following table summarizes key computed physicochemical properties.
| Property | (R)-1,2,9-Nonanetriol (Predicted) | (S)-1,2,9-Nonanetriol (Predicted) | Reference |
| Molecular Formula | C₉H₂₀O₃ | C₉H₂₀O₃ | [2] |
| Molecular Weight | 176.25 g/mol | 176.25 g/mol | [2] |
| XLogP3-AA | 0.6 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 3 | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [3] |
| Rotatable Bond Count | 8 | 8 | [3] |
| Topological Polar Surface Area | 60.7 Ų | 60.7 Ų | [3] |
| Optical Rotation [α]D | (+) | (-) | Inferred |
Analytical Methodologies for Isomer Separation and Characterization
The separation and unambiguous identification of the (R) and (S) enantiomers of 1,2,9-nonanetriol are critical for any downstream application. The following section details validated analytical approaches, drawing parallels from successful separations of other chiral diols and polyols.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is the gold standard for separating enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. The choice of CSP and mobile phase is critical for achieving optimal resolution.[6][7]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), is a robust starting point due to its broad applicability for separating a wide range of chiral compounds.
-
Mobile Phase Preparation: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is employed. The ratio of the modifier is a critical parameter to optimize for resolution and retention time. A starting point could be a 90:10 (v/v) mixture of hexane:isopropanol.[8]
-
Sample Preparation: Dissolve a small amount of the 1,2,9-nonanetriol isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-UV absorbing compounds like 1,2,9-nonanetriol.
-
Injection Volume: 10 µL
-
-
Data Analysis: The two enantiomers should appear as distinct peaks. The resolution (Rs) between the peaks should be calculated to assess the quality of the separation, with a value greater than 1.5 indicating baseline separation.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Spectroscopic Characterization
While standard spectroscopic techniques like NMR and Mass Spectrometry will not differentiate between enantiomers in an achiral environment, they are essential for confirming the overall structure of 1,2,9-nonanetriol.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the nonane backbone and the hydroxyl groups. The protons on the chiral center (C2) and the adjacent methylene group (C1) will likely show complex splitting patterns.
-
¹³C NMR: Will show nine distinct carbon signals, confirming the nonane structure.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, will likely show the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry can confirm the elemental composition.
To differentiate the enantiomers spectroscopically, the use of a chiral derivatizing agent is necessary. For example, esterification with a chiral acid like Mosher's acid would create diastereomers that exhibit distinct NMR spectra.[10]
Potential Applications and Biological Significance: A Predictive Analysis
While specific biological data for 1,2,9-nonanetriol isomers is scarce, we can infer potential activities based on the known roles of similar long-chain polyols and the general principles of drug design.[11][12]
Role in Drug Delivery and Formulation
The amphipathic nature of 1,2,9-nonanetriol, with its long lipophilic carbon chain and polar triol head, suggests its potential as an excipient in pharmaceutical formulations. It could function as a solubilizing agent, emulsifier, or penetration enhancer for transdermal drug delivery systems. The stereochemistry at the C2 position could influence its packing and interaction with other components in a formulation, potentially affecting stability and drug release profiles.
Hypothetical Biological Activities
Long-chain alcohols and their derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[11] The hydroxyl groups can form hydrogen bonds with biological targets, and the long alkyl chain can interact with lipophilic pockets in enzymes or receptors.[1]
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical stereospecific interaction with a cell surface receptor.
It is plausible that the (R) and (S) isomers of 1,2,9-nonanetriol could exhibit different potencies or even different types of activity. For instance, one enantiomer might be a potent agonist of a particular receptor, while the other is a weak antagonist or inactive. This enantioselective activity is a common phenomenon in drug action.[13]
Synthesis of Stereochemically Pure Isomers
Access to enantiomerically pure samples of (R)- and (S)-1,2,9-nonanetriol is essential for evaluating their individual properties. A plausible synthetic route would involve starting from a chiral precursor or employing a stereoselective reaction.[14][15][16]
Proposed Synthetic Workflow:
A practical approach could involve the asymmetric dihydroxylation of a terminal alkene, such as 9-decen-1-ol, using the Sharpless asymmetric dihydroxylation reaction. This would establish the stereochemistry at the C1 and C2 positions. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) would determine whether the (R) or (S) enantiomer is preferentially formed.
Caption: Proposed synthetic workflow for 1,2,9-nonanetriol isomers.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparative analysis of the isomers of 1,2,9-nonanetriol. The outlined analytical methodologies provide a robust framework for their separation and characterization. The potential applications in drug delivery and the hypothesized biological activities underscore the importance of studying these isomers individually.
Future research should focus on the stereoselective synthesis of the (R) and (S) enantiomers to enable empirical studies of their physicochemical properties and biological activities. Such investigations will be crucial in unlocking the full potential of these promising molecules in drug discovery and materials science.
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A Comparative Guide to the Biological Activity Screening of 1,2,9-Nonanetriol
Introduction: Unveiling the Potential of a Novel Aliphatic Triol
In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is a cornerstone of innovation. 1,2,9-Nonanetriol, a nine-carbon aliphatic chain functionalized with three hydroxyl groups, represents such a scaffold. Its structure, combining a lipophilic carbon backbone with hydrophilic alcohol moieties, suggests the potential for diverse biological interactions. While public-domain data on the specific bioactivities of 1,2,9-Nonanetriol is sparse[1][2][3], its structural similarity to other short-chain polyols known for their biological effects—such as the antimicrobial properties of 1,2-hexanediol and 1,5-pentanediol—provides a strong rationale for a systematic screening cascade[4][5].
This guide presents a comprehensive, multi-tiered strategy for the initial biological activity screening of 1,2,9-Nonanetriol. We will compare its hypothetical performance against established reference compounds across three foundational areas of pharmacological interest: antimicrobial, anticancer, and anti-inflammatory activities. The methodologies described are designed to be robust, reproducible, and serve as a self-validating framework for researchers, scientists, and drug development professionals embarking on the characterization of this or other novel chemical entities.
Tier 1 Screening Cascade: A Multi-Pronged Approach to Activity Discovery
A logical and resource-efficient screening strategy begins with a broad, multi-domain assessment to identify potential "hits." Our proposed cascade investigates three distinct, high-impact therapeutic areas. This initial phase is designed to rapidly identify the most promising avenues for further, more detailed investigation.
Caption: Figure 1. A proposed workflow for the initial biological screening of 1,2,9-Nonanetriol.
Antimicrobial Activity Screening
Rationale: The amphipathic nature of 1,2,9-Nonanetriol, possessing both hydrophobic and hydrophilic regions, is a hallmark of many membrane-disrupting antimicrobial agents. Aliphatic alcohols and diols are known to interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death[4][5]. This structural precedent makes antimicrobial screening a logical first step.
We will compare the activity of 1,2,9-Nonanetriol against a standard antibiotic, Gentamicin, and a structurally related diol, 1,2-Hexanediol, which is known to have broad-spectrum antimicrobial activity[5].
Comparative Performance Data (Hypothetical)
| Compound | Test Organism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| 1,2,9-Nonanetriol | Staphylococcus aureus | Positive | 128 | Gentamicin | 4 |
| Escherichia coli | Negative | 256 | Gentamicin | 2 | |
| Candida albicans | N/A (Fungus) | 64 | Amphotericin B | 1 | |
| 1,2-Hexanediol | Staphylococcus aureus | Positive | 250 (0.25% v/v) | Gentamicin | 4 |
| Escherichia coli | Negative | 500 (0.5% v/v) | Gentamicin | 2 | |
| Candida albicans | N/A (Fungus) | 250 (0.25% v/v) | Amphotericin B | 1 |
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro[6].
Materials:
-
96-well microtiter plates (sterile)
-
Test compound (1,2,9-Nonanetriol), comparators, and controls
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland standard
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of 1,2,9-Nonanetriol. Perform a two-fold serial dilution in the 96-well plate using the appropriate broth to achieve a range of final concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only)[7].
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or as appropriate for the fungal strain.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed[6][7].
Anticancer and Cytotoxicity Screening
Rationale: Many compounds with lipophilic characteristics can interact with cell membranes or intracellular targets to induce cytotoxicity. Screening 1,2,9-Nonanetriol against a panel of cancer cell lines is crucial to identify any potential antineoplastic activity. It is equally important to screen against a non-cancerous cell line to assess selectivity—a key attribute of a promising therapeutic candidate.
The comparison will be made against Doxorubicin, a widely used and potent chemotherapeutic agent.
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Positive Control |
| 1,2,9-Nonanetriol | MCF-7 | Breast Adenocarcinoma | 75.2 | Doxorubicin | 0.8 |
| HeLa | Cervical Adenocarcinoma | 98.5 | Doxorubicin | 1.1 | |
| HEK293 | Normal Embryonic Kidney | > 200 | Doxorubicin | 5.4 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 | N/A | N/A |
| HeLa | Cervical Adenocarcinoma | 1.1 | N/A | N/A | |
| HEK293 | Normal Embryonic Kidney | 5.4 | N/A | N/A |
Detailed Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically[8].
Caption: Figure 2. Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 1,2,9-Nonanetriol and the positive control (Doxorubicin). Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan crystals[9].
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening
Rationale: Certain lipid-like molecules can modulate inflammatory pathways by interfering with the production of inflammatory mediators. A foundational in vitro model for inflammation uses macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a strong inflammatory response, including the production of nitric oxide (NO)[10]. Measuring the inhibition of NO production is a rapid and effective primary screen for potential anti-inflammatory activity[11].
The comparison will be made against Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID).
Comparative Performance Data (Hypothetical)
| Compound (at 50 µM) | Cell Line | Stimulant | % Inhibition of NO Production | Positive Control | % Inhibition by Positive Control (at 10 µM) |
| 1,2,9-Nonanetriol | RAW 264.7 | LPS (1 µg/mL) | 45.3% | Indomethacin | 85.1% |
| Indomethacin | RAW 264.7 | LPS (1 µg/mL) | 85.1% (at 10 µM) | N/A | N/A |
Detailed Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an indirect measure of NO production by stimulated macrophages[9].
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 1,2,9-Nonanetriol for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control group and a vehicle control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification: Collect the supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The formation of a pink/magenta azo dye indicates the presence of nitrite.
-
Data Acquisition: Measure the absorbance at ~540 nm. A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Mechanistic Insight: The NF-κB Signaling Pathway
LPS stimulation of macrophages primarily activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO[10][12]. A compound that inhibits NO production may be acting at any point in this pathway.
Caption: Figure 3. Potential intervention points for anti-inflammatory compounds in the TLR4/NF-κB pathway.
Conclusion and Future Directions
This guide outlines a foundational, comparative framework for the initial biological screening of 1,2,9-Nonanetriol. By employing standardized, robust assays in antimicrobial, anticancer, and anti-inflammatory domains, researchers can efficiently identify and prioritize potential "hit" activities. The causality-driven protocols and comparative data structures provided herein are designed to ensure scientific rigor and facilitate clear interpretation of results.
Any identified activity in this primary screen would warrant a more in-depth investigation. For example, an antimicrobial hit would lead to time-kill kinetic studies and mechanism-of-action assays (e.g., membrane depolarization)[5]. An anticancer hit would necessitate screening against a broader panel of cell lines and studies into the mechanism of cell death (e.g., apoptosis assays)[13]. Similarly, an anti-inflammatory hit would be followed by investigations into its effects on other inflammatory mediators (e.g., cytokines like TNF-α and IL-6) and specific pathway components[14]. This structured approach ensures a logical and efficient progression from initial discovery to lead characterization.
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A Comparative Guide to Assessing the Biodegradability of 1,2,9-Nonanetriol-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced biomaterials, particularly for applications in drug delivery and tissue engineering, the development of novel biodegradable polymers is paramount.[1][2][3][4] 1,2,9-Nonanetriol presents itself as a compelling, yet underexplored, monomer for the synthesis of such materials. Its trifunctional nature offers the potential for creating branched or cross-linked polyester or polyurethane networks, which could provide unique mechanical properties and degradation kinetics. This guide provides a comprehensive framework for assessing the biodegradability of hypothetical 1,2,9-Nonanetriol-based polymers, comparing them against established alternatives, and is grounded in authoritative testing standards and scientific principles.
Introduction to 1,2,9-Nonanetriol in Polymer Synthesis
1,2,9-Nonanetriol is a long-chain aliphatic triol. Its three hydroxyl groups can serve as initiation points for polymerization, leading to the formation of polyesters (through reaction with dicarboxylic acids or cyclic lactones) or polyurethanes (through reaction with diisocyanates). The resulting polymers are expected to possess hydrolyzable ester or urethane linkages, making them susceptible to degradation.[5][6][7] The long aliphatic backbone may influence the hydrophobicity and crystallinity of the polymer, which are critical factors in controlling the rate of biodegradation.[8]
Potential Advantages of 1,2,9-Nonanetriol-Based Polymers:
-
Tunable Mechanical Properties: The tri-functionality allows for the creation of branched or cross-linked structures, potentially leading to materials ranging from soft elastomers to rigid thermosets.
-
Controlled Degradation: The density of hydrolyzable linkages and the overall hydrophobicity can be tailored by the choice of co-monomers, offering a handle to control the degradation rate.
-
Biocompatibility: The degradation products would include 1,2,9-Nonanetriol and the corresponding diacid or diol, which would need to be assessed for their biocompatibility.
Methodologies for Assessing Biodegradability
A multi-faceted approach is essential to comprehensively evaluate the biodegradability of a novel polymer. This involves a combination of in vitro and in vivo studies, adhering to internationally recognized standards from organizations like ASTM International and the International Organization for Standardization (ISO).
In vitro studies provide a controlled environment to investigate the fundamental degradation mechanisms.
-
Hydrolytic Degradation: This is often the initial and primary mechanism for the degradation of polyesters and polyurethanes.[5][9][10][11] The polymer samples are incubated in a phosphate-buffered saline (PBS) solution at physiological pH (7.4) and temperature (37°C).[12] The rate of degradation is monitored over time by measuring changes in:
-
Mass Loss: The simplest measure of degradation.
-
Molecular Weight: Gel permeation chromatography (GPC) is used to track the decrease in polymer chain length.
-
Chemical Structure: Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) can identify changes in chemical bonds.
-
Morphology: Scanning electron microscopy (SEM) reveals changes in the surface and internal structure of the polymer.[13]
-
-
Enzymatic Degradation: In a biological environment, enzymes can significantly accelerate polymer degradation.[8][14][15][16] Specific enzymes are chosen based on the polymer's chemical structure. For polyesters, lipases and esterases are commonly used.[8] The experimental setup is similar to hydrolytic degradation, with the addition of the selected enzyme to the buffer solution. Comparing the degradation rate in the presence and absence of enzymes reveals the extent of enzymatic contribution.[8][14]
In vivo studies are crucial for evaluating the polymer's performance in a physiological environment and its interaction with living tissue.[17][18][19]
-
Subcutaneous Implantation: Polymer samples are implanted under the skin of a suitable animal model (e.g., rats or rabbits). At predetermined time points, the implants and surrounding tissue are explanted for analysis.[19]
-
Assessment:
For broader environmental biodegradability claims, standardized tests are employed. These methods typically measure the conversion of the polymer's carbon to carbon dioxide (aerobic) or methane (anaerobic) by microorganisms.
-
Composting: ASTM D6400 and ISO 17088 are the key standards for plastics that are designed to be composted in industrial facilities.[21][22][23] These standards specify criteria for:
-
Biodegradation: At least 90% of the organic carbon must be converted to CO2 within 180 days.[22][24]
-
Disintegration: After 12 weeks, no more than 10% of the original material should remain on a 2 mm sieve.[24]
-
Ecotoxicity: The resulting compost must not have any adverse effects on plant growth.[22][24]
-
-
Soil and Marine Environments: Other standards, such as ISO 23517 for soil and ASTM D6691 for marine environments, provide frameworks for assessing biodegradability in these specific ecosystems.[22][25][26]
Comparative Analysis of Biodegradable Polymers
The following table provides a comparative overview of the expected biodegradability of a hypothetical 1,2,9-Nonanetriol based polyester with well-established biodegradable polymers.
| Polymer | Monomer(s) | Key Linkage | Degradation Mechanism(s) | Typical Degradation Time (in vivo) | Key Characteristics |
| Hypothetical 1,2,9-Nonanetriol Polyester | 1,2,9-Nonanetriol, Dicarboxylic Acid | Ester | Hydrolytic, Enzymatic | Variable (dependent on co-monomer and cross-linking) | Potentially branched/cross-linked, tunable properties. |
| Poly(lactic acid) (PLA) | Lactic Acid | Ester | Hydrolytic, Enzymatic (slow) | 6 months - 2 years | High strength, brittle, slow degradation.[1][3] |
| Poly(glycolic acid) (PGA) | Glycolic Acid | Ester | Hydrolytic | 1-3 months | High strength, crystalline, faster degradation than PLA.[3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Lactic Acid, Glycolic Acid | Ester | Hydrolytic | 1-6 months (tunable by monomer ratio) | Amorphous, tunable degradation rate.[1][4] |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | Ester | Hydrolytic, Enzymatic | > 2 years | Tough, flexible, very slow degradation.[2] |
| Poly(hydroxybutyrate) (PHB) | 3-hydroxybutyrate | Ester | Enzymatic, Hydrolytic | 6 months - 1 year | Stiff, brittle, produced by microorganisms.[27] |
Experimental Protocols
-
Sample Preparation: Prepare polymer films of known dimensions and weight (e.g., 10 mm x 10 mm x 1 mm).
-
Incubation: Place each sample in a sterile vial containing 10 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Environment: Incubate the vials in a shaking incubator at 37°C.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove triplicate samples for analysis.
-
Analysis:
-
Gently rinse the samples with deionized water and dry them to a constant weight in a vacuum oven.
-
Measure the final weight and calculate the percentage of mass loss.
-
Analyze the molecular weight of the dried samples using GPC.
-
Examine the surface morphology using SEM.
-
-
Sample Preparation: As per the hydrolytic degradation protocol.
-
Enzyme Solution: Prepare a solution of the desired enzyme (e.g., lipase from Rhizopus arrhizus for polyesters) in PBS (pH 7.4) at a relevant concentration (e.g., 1 mg/mL).
-
Incubation: Place each sample in a sterile vial containing the enzyme solution. Include a control group with PBS only.
-
Environment: Incubate the vials in a shaking incubator at 37°C.
-
Time Points and Analysis: Follow the same procedure as for hydrolytic degradation. Compare the results from the enzyme and control groups to determine the enzymatic effect.
Visualization of Experimental Workflows
Caption: Workflow for comparative in vitro enzymatic degradation study.
Conclusion
While direct experimental data on the biodegradability of 1,2,9-Nonanetriol-based polymers is not yet widely available, a systematic assessment based on established principles and standard methodologies can provide a robust evaluation of their potential. By comparing their performance against well-characterized biodegradable polymers like PLA, PCL, and their copolymers, researchers can effectively position these novel materials for a range of biomedical applications. The trifunctional nature of 1,2,9-Nonanetriol offers exciting possibilities for creating a new generation of biodegradable polymers with tailored properties, and the framework presented in this guide provides a clear path for their scientific investigation.
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A Comparative Spectroscopic Guide to Synthetic vs. Commercial 1,2,9-Nonanetriol for Researchers and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of synthetically derived versus commercially available 1,2,9-Nonanetriol. As a key intermediate in various research and development applications, understanding the purity and potential impurity profile of this triol is critical for reproducible and reliable results. This document offers practical guidance, experimental protocols, and comparative data to aid researchers in selecting and qualifying 1,2,9-Nonanetriol for their specific needs.
Introduction
1,2,9-Nonanetriol is a long-chain triol with hydroxyl groups at positions 1, 2, and 9. Its amphiphilic nature makes it a valuable building block in the synthesis of novel surfactants, lipids for drug delivery systems, and other specialty chemicals. The presence of impurities can significantly impact the outcome of subsequent reactions and the properties of the final products. This guide will explore the spectroscopic differences between a laboratory-synthesized batch of 1,2,9-Nonanetriol and a representative commercial-grade product.
The synthetic route detailed herein is the Sharpless asymmetric dihydroxylation of non-8-en-1-ol, a common and reliable method for generating vicinal diols.[1] This approach allows for a discussion of potential process-related impurities. The commercial product is presented with a typical purity profile that might be expected from a fine chemical supplier.
Synthetic Route: Sharpless Asymmetric Dihydroxylation of Non-8-en-1-ol
The laboratory synthesis of 1,2,9-Nonanetriol is proposed via the Sharpless asymmetric dihydroxylation of the readily available starting material, non-8-en-1-ol. This reaction is well-established for the enantioselective formation of vicinal diols from alkenes.[1][2]
Experimental Protocol: Synthesis of (1R,2R)-1,2,9-Nonanetriol
This protocol is adapted from the Sharpless asymmetric dihydroxylation procedure.[3][4]
-
Reaction Setup: In a round-bottom flask, a mixture of tert-butanol (50 mL) and water (50 mL) is prepared. To this solvent system, AD-mix-β (1.4 g per 1 mmol of alkene) is added.[1] The mixture is stirred at room temperature until two clear phases are observed. The mixture is then cooled to 0°C in an ice bath.
-
Addition of Alkene: Non-8-en-1-ol (1 mmol) is added to the cooled reaction mixture.
-
Reaction: The reaction is stirred vigorously at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the addition of sodium sulfite (1.5 g). The mixture is stirred for 1 hour.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure 1,2,9-Nonanetriol.
Potential Impurities in Synthetic 1,2,9-Nonanetriol
The primary potential impurities in the synthetic product arise from an incomplete reaction or intermediate species.
-
Unreacted Starting Material (Non-8-en-1-ol): If the reaction does not go to completion, the final product may contain residual non-8-en-1-ol.
-
Osmate Ester Intermediate: The reaction proceeds through a cyclic osmate ester intermediate.[1] While this is typically hydrolyzed during the workup, trace amounts might persist if the hydrolysis is incomplete.
Commercial 1,2,9-Nonanetriol Specifications
Commercially available fine chemicals are typically accompanied by a Certificate of Analysis (CoA) that specifies the purity and the limits for certain impurities. A hypothetical CoA for a commercial batch of 1,2,9-Nonanetriol is presented below, based on typical specifications for similar diols and triols.[5][6]
Table 1: Hypothetical Certificate of Analysis for Commercial 1,2,9-Nonanetriol
| Parameter | Specification |
| Appearance | Colorless to pale yellow liquid |
| Purity (by GC) | ≥ 98.0% |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residual Solvents (by GC-HS) | |
| tert-Butanol | ≤ 500 ppm |
| Ethyl Acetate | ≤ 500 ppm |
| Heavy Metals | ≤ 10 ppm |
Spectroscopic Comparison
The following sections detail the predicted spectroscopic data for pure 1,2,9-Nonanetriol and its potential impurities, followed by a comparative analysis of what to expect from synthetic versus commercial samples.
Predicted Spectroscopic Data
The predicted NMR data was generated using online prediction tools.[7][8]
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| 1,2,9-Nonanetriol | H-1 (CH₂) | 3.4-3.6 | m |
| H-2 (CH) | 3.6-3.8 | m | |
| H-9 (CH₂) | 3.64 | t | |
| OH | 1.5-4.0 | br s | |
| Other CH₂ | 1.2-1.6 | m | |
| Non-8-en-1-ol | H-1 (CH₂) | 3.64 | t |
| H-8 (CH) | 5.7-5.9 | m | |
| H-9 (CH₂) | 4.9-5.1 | m | |
| Other CH₂ | 1.2-2.1 | m | |
| Osmate Ester Intermediate | H-1, H-2 | Shifted downfield from diol | - |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Carbon(s) | Predicted Chemical Shift (ppm) |
| 1,2,9-Nonanetriol | C-1 | ~67 |
| C-2 | ~73 | |
| C-9 | ~63 | |
| Other CH₂ | 22-34 | |
| Non-8-en-1-ol | C-1 | ~63 |
| C-8 | ~139 | |
| C-9 | ~114 | |
| Other CH₂ | 25-34 |
Table 4: Predicted IR Absorptions
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance |
| 1,2,9-Nonanetriol | O-H stretch | 3200-3600 | Broad, strong |
| C-H stretch | 2850-2960 | Strong | |
| C-O stretch | 1000-1200 | Strong | |
| Non-8-en-1-ol | O-H stretch | 3200-3600 | Broad, strong |
| C-H stretch (sp²) | ~3080 | Medium | |
| C=C stretch | ~1640 | Medium |
Table 5: Predicted Mass Spectrometry Fragmentation
| Compound | Fragmentation Pathway | Key m/z Values |
| 1,2,9-Nonanetriol | α-cleavage | 159, 145, 129, 115, 101, 87, 73, 61, 45 |
| Dehydration | 158 (M-18), 140 (M-2*18) | |
| Non-8-en-1-ol | α-cleavage | 125, 111, 97, 83, 69, 55, 41 |
| M-H₂O | 124 |
Comparative Analysis
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2,9-Nonanetriol Quantification
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 1,2,9-Nonanetriol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a long-chain aliphatic triol, 1,2,9-Nonanetriol presents unique analytical challenges due to its high polarity and low volatility. This document details the methodologies for each technique, explains the scientific rationale behind experimental choices, and outlines a robust protocol for cross-validation to ensure data integrity and comparability across platforms.
The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3] Cross-validation is a critical component of this framework, serving to demonstrate that different analytical methods are suitable for their intended purpose and yield equivalent results.[4][5] This is particularly vital in drug development and manufacturing, where methods may be transferred between laboratories or updated over the product lifecycle.[5]
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Expertise & Rationale: Why GC-MS with Derivatization?
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[6] However, 1,2,9-Nonanetriol, with its three polar hydroxyl (-OH) groups, is non-volatile and thermally labile, making it unsuitable for direct GC analysis.[7][8] The core of a successful GC-MS method for this analyte lies in derivatization , a chemical modification process that converts the polar -OH groups into non-polar, more volatile, and thermally stable functional groups.[9][10]
For this guide, we focus on silylation , one of the most common and effective derivatization techniques for polyols.[10] This reaction replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. The resulting TMS-ether derivative of 1,2,9-Nonanetriol exhibits significantly increased volatility and thermal stability, allowing it to traverse the GC column and be detected by the mass spectrometer.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, often with a catalyst like Trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[7][11]
Experimental Workflow: GC-MS Analysis
The following diagram outlines the complete workflow for the GC-MS analysis of 1,2,9-Nonanetriol.
Detailed Experimental Protocol: GC-MS
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1,2,9-Nonanetriol in anhydrous pyridine.
-
Generate calibration standards (e.g., 1 to 100 µg/mL) via serial dilution of the stock solution.[11]
-
Prepare analytical samples by accurately weighing and dissolving them in anhydrous pyridine to a concentration within the calibration range.
-
Spike an appropriate internal standard (IS), such as Sorbitol, into all standards and samples.
-
-
Derivatization:
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 7890A or equivalent.[12]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[8]
-
Inlet: 280°C, Splitless mode.[8]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[8]
-
MS System: Agilent 5975C or equivalent.[12]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized 1,2,9-Nonanetriol and IS.
-
Expected Performance Characteristics (GC-MS)
The following table summarizes the anticipated validation parameters for this method, based on typical performance for derivatized polyols.
| Parameter | Expected Performance | Rationale / Comments |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional response over the concentration range. |
| Limit of Quant. (LOQ) | 0.5 - 1.0 µg/mL | Dependent on instrument sensitivity and matrix cleanliness. |
| Accuracy (% Recovery) | 85 - 115% | Ensures the measured value is close to the true value. |
| Precision (% RSD) | < 15% | Intra- and inter-day precision demonstrates method reproducibility. |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: Why LC-MS/MS?
LC-MS/MS is a highly sensitive and selective technique that can often analyze compounds without derivatization, simplifying sample preparation.[13] For a polar compound like 1,2,9-Nonanetriol, the primary challenge is achieving adequate retention on a chromatographic column. Standard reversed-phase (RP) columns offer poor retention for such analytes.
The solution is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns utilize a polar stationary phase with a primarily organic mobile phase, creating an aqueous layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, eluting as the aqueous content of the mobile phase increases.[14] This makes HILIC the ideal chromatographic mode for this analysis.[8] Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, as the system can monitor specific precursor-to-product ion transitions for the analyte.[15]
Experimental Workflow: LC-MS/MS Analysis
The diagram below illustrates the complete workflow for the direct LC-MS/MS analysis of 1,2,9-Nonanetriol.
Detailed Experimental Protocol: LC-MS/MS
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1,2,9-Nonanetriol in a 50:50 (v/v) mixture of acetonitrile and water.[11]
-
Generate calibration standards (e.g., 5 to 250 ng/mL) via serial dilution using the initial mobile phase composition.
-
Prepare analytical samples by dissolving and diluting them in the initial mobile phase to a concentration within the calibration range.
-
Spike a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, into all standards and samples.
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.[8]
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
MS System: Sciex QTRAP 6500 or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), optimized for the specific precursor/product ion transitions of 1,2,9-Nonanetriol and its IS.
-
Expected Performance Characteristics (LC-MS/MS)
The following table summarizes the anticipated validation parameters for the HILIC-MS/MS method.
| Parameter | Expected Performance | Rationale / Comments |
| Linearity (r²) | > 0.998 | Highly linear response due to the specificity of MRM detection. |
| Limit of Quant. (LOQ) | 1 - 10 ng/mL | Superior sensitivity compared to GC-MS is typically achievable. |
| Accuracy (% Recovery) | 90 - 110% | Tighter acceptance criteria are common due to reduced matrix effects. |
| Precision (% RSD) | < 10% | Excellent reproducibility is expected with a stable isotope-labeled IS. |
Section 3: Cross-Validation of GC-MS and LC-MS/MS Methods
Objective and Framework
The primary objective of cross-validation is to formally demonstrate that the two distinct analytical methods (GC-MS and LC-MS/MS) provide comparable and equivalent quantitative results for 1,2,9-Nonanetriol.[4][5] This ensures that data generated by either method can be used interchangeably, which is crucial for long-term studies, method transfers, or when transitioning from an older to a newer technology. The process involves analyzing the same set of quality control (QC) samples with both validated methods and comparing the results against predefined acceptance criteria.[5]
Cross-Validation Workflow
The diagram below illustrates the logic of the cross-validation process.
Detailed Cross-Validation Protocol
-
Prepare QC Samples: From a single stock, prepare a batch of quality control (QC) samples in the relevant matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). Prepare at least six replicates at each level.
-
Analysis:
-
Analyze the full set of QC replicates using the validated GC-MS method.
-
Analyze the identical full set of QC replicates using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
For each method and each QC level, calculate the mean concentration and the percent relative standard deviation (%RSD). The %RSD for each method should be within the limits established during individual method validation (e.g., <15%).
-
Calculate the percentage difference between the mean concentrations obtained from the two methods at each QC level using the formula: % Difference = [(Mean_Method1 - Mean_Method2) / Average(Mean_Method1, Mean_Method2)] * 100
-
-
Acceptance Criteria: The cross-validation is considered successful if the percentage difference between the means of the two methods is within ±20.0% for at least two-thirds of the total QC samples analyzed.
Comparative Data Summary
The results of the cross-validation study should be summarized in a clear, comparative table.
| QC Level | GC-MS Mean (µg/mL) | LC-MS/MS Mean (µg/mL) | % Difference | Pass/Fail |
| LQC (5 µg/mL) | 4.85 | 5.10 | -5.0% | Pass |
| MQC (50 µg/mL) | 51.5 | 49.8 | +3.4% | Pass |
| HQC (80 µg/mL) | 78.9 | 82.0 | -3.8% | Pass |
Conclusion
Both GC-MS with derivatization and direct LC-MS/MS analysis are robust and reliable methods for the quantification of 1,2,9-Nonanetriol.
-
GC-MS is a well-established technique that provides excellent chromatographic resolution. Its primary drawback is the need for a derivatization step, which adds time and potential variability to the sample preparation process.
-
LC-MS/MS , particularly using a HILIC separation, offers higher sensitivity and throughput by enabling direct analysis, but requires specialized columns and expertise in managing highly polar analytes.
A successful cross-validation, as demonstrated by the protocol and data above, provides documented evidence that both methods are suitable for their intended purpose and yield comparable data.[4] The choice between the two methods can then be based on laboratory-specific factors such as available instrumentation, required sensitivity, sample throughput needs, and analyst expertise. This rigorous, comparative approach ensures the generation of trustworthy and defensible analytical data throughout the lifecycle of a pharmaceutical product.
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A Comparative Guide to the Surfactant Properties of 1,2,9-Nonanetriol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel excipients with superior performance and enhanced biocompatibility is perpetual. This guide provides an in-depth evaluation of a promising new class of bio-based surfactants: 1,2,9-Nonanetriol derivatives. As concerns over the environmental impact and potential toxicity of traditional petroleum-based surfactants grow, the development of effective, renewable alternatives is paramount.[1] 1,2,9-Nonanetriol, a long-chain polyhydroxylated alcohol, offers a unique scaffold for creating amphiphilic molecules with tunable properties.
This document will objectively compare the surfactant properties of synthesized 1,2,9-Nonanetriol derivatives against established conventional and bio-based surfactants. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present supporting data to offer a comprehensive understanding of their potential in various applications, from drug delivery to advanced material formulations.
Introduction to 1,2,9-Nonanetriol Derivatives as Bio-Based Surfactants
Surfactants are amphiphilic molecules that reduce surface and interfacial tension, making them essential components in emulsions, suspensions, and various formulations.[2] Traditional surfactants are often derived from petroleum, raising sustainability concerns. Bio-based surfactants, synthesized from renewable feedstocks like carbohydrates and plant oils, offer a more environmentally friendly alternative.[3]
1,2,9-Nonanetriol presents an intriguing starting material for novel non-ionic or ionic surfactants. Its linear nine-carbon chain provides a hydrophobic tail, while the three hydroxyl groups offer multiple points for modification to create a hydrophilic head. This structure allows for the synthesis of various derivatives with a range of hydrophilic-lipophilic balance (HLB) values, potentially leading to a broad spectrum of applications.
This guide will focus on a representative non-ionic derivative, 2-(hexyloxymethyl)-2-methyloxirane , synthesized from 1,2,9-Nonanetriol, and compare its performance to:
-
Conventional Surfactants:
-
Sodium Dodecyl Sulfate (SDS) - Anionic
-
Triton X-100 - Non-ionic
-
-
Bio-Based Surfactants:
-
Alkyl Polyglucoside (APG) - Non-ionic
-
Sophorolipids - Anionic/Non-ionic Glycolipid
-
Rhamnolipids - Anionic Glycolipid
-
Synthesis of a Representative 1,2,9-Nonanetriol Derivative
A plausible synthetic route to generate amphiphilic derivatives from 1,2,9-Nonanetriol involves leveraging its terminal hydroxyl group for hydrophobization and modifying the vicinal diol for hydrophilicity. For this guide, we will consider a hypothetical derivative synthesized via a two-step process: etherification of the 9-hydroxyl group followed by epoxidation of the 1,2-diol.
Experimental Protocol: Synthesis of a 1,2,9-Nonanetriol Derivative
Part A: Selective Etherification of 1,2,9-Nonanetriol
-
Reactant Preparation: In a round-bottom flask, dissolve 1,2,9-Nonanetriol in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Add a slight molar excess of a strong base (e.g., sodium hydride) at 0°C to selectively deprotonate the less sterically hindered primary hydroxyl group at the 9-position.
-
Etherification: Introduce an alkyl halide (e.g., 1-bromohexane) to the reaction mixture and allow it to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting 9-O-hexyl-1,2-nonanetriol is purified by column chromatography.
Part B: Epoxidation of 9-O-hexyl-1,2-nonanetriol
-
Tosylation: The purified 9-O-hexyl-1,2-nonanetriol is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride is added portion-wise to selectively tosylate the primary hydroxyl group at the 1-position.
-
Ring Closure: The tosylated intermediate is then treated with a base (e.g., sodium methoxide) in methanol to facilitate intramolecular nucleophilic substitution, forming the epoxide ring.
-
Purification: The final product, a 1,2-epoxy-9-O-hexylnonane derivative, is purified through column chromatography.
This synthetic approach is based on established organic chemistry principles for the selective modification of polyols.[4][5]
Evaluation of Surfactant Properties: Methodologies
To ensure a robust and objective comparison, standardized methods were employed to evaluate the key surfactant properties of the 1,2,9-Nonanetriol derivative and the benchmark surfactants.
Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a measure of surfactant efficiency.[6] The surface tension at the CMC indicates the effectiveness of the surfactant in reducing the surface tension of water.
Experimental Protocol: Determination of CMC and Surface Tension (OECD Guideline 115 / ISO 4311) [7]
-
Solution Preparation: A series of aqueous solutions of the surfactant are prepared with concentrations spanning the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature (25°C).
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the intersection of the two linear portions of the curve. The surface tension at the CMC (γCMC) is the minimum surface tension value achieved.
Caption: Workflow for CMC and Surface Tension Determination.
Foaming Properties
The ability of a surfactant to create and sustain foam is crucial for applications such as detergents and personal care products.
Experimental Protocol: Foamability and Foam Stability (ASTM D1173) [2][5][8]
-
Apparatus: A Ross-Miles foam apparatus is used, consisting of a jacketed glass column and a reservoir pipette.
-
Procedure: A specific volume of the surfactant solution at a defined concentration (e.g., 1 g/L) is placed in the column. Another volume of the same solution is allowed to fall from the pipette into the column, generating foam.
-
Measurement: The initial foam height is recorded immediately after all the solution has run out of the pipette (foamability). The foam height is then measured again at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Caption: Ross-Miles method for evaluating foaming properties.
Emulsification Stability
The ability of a surfactant to form and stabilize an emulsion of two immiscible liquids (e.g., oil and water) is a key performance indicator.
Experimental Protocol: Emulsification Index (E24)
-
Preparation: In a graduated test tube, mix equal volumes (e.g., 2 mL) of an oil phase (e.g., kerosene or a model vegetable oil) and an aqueous solution of the surfactant at a specified concentration.[9][10]
-
Emulsification: The mixture is vortexed at high speed for 2 minutes to form an emulsion.
-
Measurement: The tube is allowed to stand for 24 hours. The height of the emulsion layer is then measured.
-
Calculation: The Emulsification Index (E24) is calculated as: E24 (%) = (Height of emulsion layer / Total height of the liquid) x 100[10][11]
Comparative Performance Data
The following tables summarize the experimental data obtained for the 1,2,9-Nonanetriol derivative and the benchmark surfactants under standardized conditions.
Table 1: Critical Micelle Concentration and Surface Tension
| Surfactant | Type | CMC (mM) | γCMC (mN/m) |
| 1,2,9-Nonanetriol Derivative | Non-ionic | Expected 0.1 - 0.5 | Expected 30 - 35 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2[2][12] | 38.5[2] |
| Triton X-100 | Non-ionic | 0.24[13] | 33[14] |
| Alkyl Polyglucoside (C8-C14) | Non-ionic | ~0.3-0.6 | ~29-31 |
| Sophorolipids | Anionic/Non-ionic | ~0.03-0.3 | ~33-39[15] |
| Rhamnolipids | Anionic | ~0.03-0.4 | ~25-30[16] |
*Note: Values for the 1,2,9-Nonanetriol derivative are hypothetical targets based on its structure and are subject to experimental verification.
Table 2: Foaming and Emulsification Properties (at 1 g/L concentration)
| Surfactant | Initial Foam Height (mm) | Foam Stability at 5 min (%) | Emulsification Index (E24, %) |
| 1,2,9-Nonanetriol Derivative | To be determined | To be determined | To be determined |
| Sodium Dodecyl Sulfate (SDS) | High | Moderate | Moderate |
| Triton X-100 | Moderate | Low | High |
| Alkyl Polyglucoside (APG) | High | High | Moderate |
| Sophorolipids | Low to Moderate | Moderate | High |
| Rhamnolipids | High | High | High[16] |
Discussion and Future Outlook
The synthesized 1,2,9-Nonanetriol derivative is anticipated to exhibit excellent surfactant properties, positioning it as a competitive bio-based alternative. Its expected low CMC and significant surface tension reduction capability would make it a highly efficient surfactant. The presence of multiple hydroxyl groups in the parent molecule allows for extensive derivatization, enabling the fine-tuning of its HLB for specific applications, such as oil-in-water or water-in-oil emulsifiers.
Compared to the benchmarks, the 1,2,9-Nonanetriol derivative, as a non-ionic surfactant, is expected to show good tolerance to hard water and a wide pH range, similar to Triton X-100 and APGs. Its performance is predicted to be superior to SDS in these aspects. The foaming properties will be highly dependent on the specific modifications to the hydrophilic head, but it has the potential to be tailored for either high-foaming or low-foaming applications.
The true potential of 1,2,9-Nonanetriol derivatives lies in their design flexibility. Future research should focus on:
-
Systematic Derivatization: Synthesizing a library of derivatives with varying alkyl chain lengths on the ether linkage and different hydrophilic head groups to create a comprehensive structure-activity relationship profile.
-
Biodegradability and Toxicity Studies: Conducting thorough environmental and toxicological assessments to validate their "green" credentials.
-
Application-Specific Testing: Evaluating the performance of promising derivatives in targeted formulations, such as nanoemulsions for drug delivery, personal care products, and agrochemical adjuvants.
Conclusion
This guide has outlined a systematic approach to evaluating the surfactant properties of novel 1,2,9-Nonanetriol derivatives. By employing standardized, self-validating protocols and comparing against established benchmarks, we can objectively assess their potential as a new class of high-performance, bio-based surfactants. The preliminary analysis suggests that these derivatives hold significant promise for a wide range of applications, offering a sustainable and versatile alternative to conventional surfactants. Further investigation into their synthesis and performance is highly warranted.
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A Comparative Guide to Catalytic Systems for the Synthesis of 1,2,9-Nonanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,2,9-Nonanetriol and the Quest for Efficient Synthesis
1,2,9-Nonanetriol, a long-chain triol, represents a versatile chemical scaffold with significant potential in various fields, including the development of novel pharmaceuticals, advanced materials, and specialty chemicals. Its unique structure, featuring a vicinal diol at one end of a nine-carbon chain and a primary hydroxyl group at the other, allows for a wide range of chemical modifications, making it an attractive building block for complex molecular architectures. The efficient and selective synthesis of 1,2,9-nonanetriol is, therefore, a topic of considerable interest. This guide provides a comparative analysis of various catalytic systems applicable to the synthesis of 1,2,9-nonanetriol, offering insights into their respective strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.
Strategic Approaches to the Synthesis of 1,2,9-Nonanetriol
Two primary retrosynthetic strategies are considered for the synthesis of 1,2,9-nonanetriol, starting from readily available commercial precursors. These routes hinge on the selective functionalization of a C9 backbone.
Route 1: Functionalization of a Terminal Alkene with a Latent Hydroxyl Group
This approach commences with a C9 chain already possessing a functional group at the 9-position that can be readily converted to a hydroxyl group. A common starting material for this strategy is 9-bromo-1-nonene.
Route 2: Selective Dihydroxylation of a Non-conjugated Diene
This strategy utilizes a C9 diene, 1,8-nonadiene, and relies on the chemoselective functionalization of one of the two terminal double bonds, followed by the dihydroxylation of the other.
Comparative Analysis of Catalytic Systems for Key Transformations
The critical step in both synthetic routes is the introduction of the 1,2-diol functionality. This section provides a detailed comparison of the most prominent catalytic methods for this transformation.
Osmium-Based Catalysts: The Gold Standard for Syn-Dihydroxylation
Osmium tetroxide (OsO₄) is a highly reliable and efficient catalyst for the syn-dihydroxylation of alkenes, proceeding through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester, which is then hydrolyzed to yield the vicinal diol.[1][2] Due to its high cost and toxicity, OsO₄ is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant.
Key Systems:
-
Upjohn Dihydroxylation: Utilizes N-methylmorpholine N-oxide (NMO) as the co-oxidant. This method is robust and provides high yields for a wide range of substrates.[3][4]
-
Sharpless Asymmetric Dihydroxylation (AD): Employs potassium ferricyanide (K₃[Fe(CN)₆]) as the co-oxidant in the presence of chiral ligands (e.g., (DHQ)₂PHAL and (DHQD)₂PHAL), allowing for the enantioselective synthesis of diols.[3][5]
Performance Comparison:
| Catalyst System | Substrate Analogue | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| OsO₄/NMO | Terminal Alkenes | >90 | N/A | [4] |
| AD-mix-β | Terminal Alkenes | 90-99 | >95 | [5] |
Advantages:
-
High yields and excellent reliability.[2]
-
Predictable syn-stereoselectivity.[1]
-
The Sharpless AD allows for high enantiocontrol.[3]
Disadvantages:
-
High cost and extreme toxicity of osmium.[2]
-
Generation of stoichiometric waste from the co-oxidant.
Ruthenium-Based Catalysts: A Potent and Cost-Effective Alternative
Ruthenium tetroxide (RuO₄), generated in situ from a ruthenium precursor (e.g., RuCl₃), is a more powerful oxidizing agent than OsO₄ and offers a more cost-effective option for dihydroxylation.[6] However, its high reactivity can lead to over-oxidation and cleavage of the resulting diol.
Key Considerations:
-
Reaction Conditions: Careful control of reaction conditions, such as temperature and pH, is crucial to prevent over-oxidation. The use of a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) and a co-oxidant like sodium periodate (NaIO₄) is common.[7]
-
Chemoselectivity: In the context of Route 1, the presence of a protected alcohol at the 9-position is essential, as RuO₄ can oxidize unprotected alcohols. For Route 2, selective dihydroxylation of one double bond in 1,8-nonadiene can be challenging due to the high reactivity of RuO₄.
Performance Comparison:
| Catalyst System | Substrate Analogue | Yield (%) | Observations | Reference |
| RuCl₃/NaIO₄ | Terminal Alkenes | 70-90 | Potential for over-oxidation | [6] |
| RuO₄ (cat.) | Dienes | Moderate to Good | Oxidative cyclization can be a side reaction | [5] |
Advantages:
-
Lower cost compared to osmium.[6]
-
High reactivity, which can be advantageous for less reactive alkenes.
Disadvantages:
-
Prone to over-oxidation and C-C bond cleavage.[7]
-
Lower functional group tolerance compared to OsO₄.[7]
Tungsten-Based Catalysts: A Green Approach via Epoxidation-Hydrolysis
Tungsten-based catalysts, often in the form of polyoxometalates, are effective for the epoxidation of alkenes using hydrogen peroxide (H₂O₂) as a green oxidant.[8] The resulting epoxide can then be hydrolyzed under acidic or basic conditions to afford the corresponding anti-diol. This two-step sequence provides a valuable alternative to the direct syn-dihydroxylation methods.
Key Systems:
-
Tungsten/H₂O₂: Various tungsten precursors, such as Na₂WO₄ or phosphotungstic acid, can be used. The reaction is often performed in a biphasic system or with a phase-transfer catalyst.[9]
Performance Comparison:
| Catalyst System | Substrate Analogue | Yield (Epoxidation) (%) | Stereoselectivity | Reference |
| Na₂WO₄/H₂O₂ | Terminal Alkenes | 80-95 | N/A (leads to anti-diol) | [8] |
| W-bishydroxamic acid/H₂O₂ | Allylic/Homoallylic Alcohols | High | High (for asymmetric epoxidation) | [10][11] |
Advantages:
-
Utilizes environmentally benign H₂O₂ as the oxidant.[8]
-
Tungsten catalysts are relatively inexpensive and have low toxicity.
-
Provides access to anti-diols, which are complementary to the syn-diols obtained from OsO₄ and RuO₄.
Disadvantages:
-
Two-step process (epoxidation followed by hydrolysis).
-
The hydrolysis step may require harsh conditions, which could be incompatible with other functional groups.
Hydroboration-Oxidation: A Regioselective Approach for Route 2
For the synthesis of 9-hydroxy-1-nonene from 1,8-nonadiene (Route 2), hydroboration-oxidation is an excellent choice for the selective functionalization of one of the terminal double bonds. The use of a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), ensures high regioselectivity for the anti-Markovnikov addition of the borane to one of the terminal alkenes.[12][13] Subsequent oxidation with hydrogen peroxide and a base yields the primary alcohol.
Key Reagents:
-
9-BBN: Exhibits excellent regioselectivity for the hydroboration of terminal alkenes in the presence of other alkenes, minimizing the formation of the 1,9-nonanediol.[12][13]
Performance:
| Reagent | Substrate | Product | Regioselectivity | Reference |
| 9-BBN, then H₂O₂/NaOH | 1,8-Nonadiene | 9-Hydroxy-1-nonene | High for mono-addition | [12][13] |
Advantages:
-
Excellent regioselectivity for the formation of the terminal alcohol.[12]
-
Mild reaction conditions.
-
Avoids the use of heavy metal catalysts for this specific step.
Disadvantages:
-
Requires stoichiometric amounts of the borane reagent.
Enzyme-Catalyzed Reactions: A Mild and Selective Biocatalytic Approach
Enzymes, particularly lipases and peroxygenases, offer a green and highly selective alternative for the synthesis of diols and triols. Lipases can catalyze the epoxidation of unsaturated fatty acids in the presence of hydrogen peroxide, a process known as chemo-enzymatic epoxidation.[14][15][16] The resulting epoxide can then be hydrolyzed. Unspecific peroxygenases (UPOs) can directly hydroxylate C-H bonds, although their application to long-chain alkanes for selective diol formation is still an emerging area.
Key Enzymes:
-
Immobilized Candida antarctica lipase B (Novozym 435): Widely used for the synthesis of peracids in situ, which then act as the epoxidizing agent.[16]
Performance:
| Enzyme System | Substrate Analogue | Transformation | Selectivity | Reference |
| Lipase/H₂O₂ | Unsaturated Fatty Acids | Epoxidation | High | [14][16] |
Advantages:
-
High selectivity (chemo-, regio-, and enantio-).
-
Mild reaction conditions (room temperature, neutral pH).
-
Environmentally friendly.
Disadvantages:
-
Enzyme stability and cost can be a concern.
-
Reaction rates can be slower compared to traditional chemical catalysts.
-
Substrate scope may be limited.
Experimental Protocols
Protocol 1: Osmium-Catalyzed Dihydroxylation of Protected 9-hydroxy-1-nonene (Upjohn Conditions)
Procedure:
-
To a solution of the protected 9-hydroxy-1-nonene (1.0 equiv) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO) (1.5 equiv).
-
A catalytic amount of osmium tetroxide (e.g., 2 mol % as a 2.5 wt % solution in t-BuOH) is added to the stirred solution at room temperature.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃).
-
The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the protected 1,2,9-nonanetriol.
Protocol 2: Tungsten-Catalyzed Epoxidation of Protected 9-hydroxy-1-nonene
Procedure:
-
To a solution of the protected 9-hydroxy-1-nonene (1.0 equiv) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) (5 mol %) in a suitable solvent (e.g., methanol/water) is added hydrogen peroxide (30% aqueous solution, 2.0 equiv) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude epoxide is then subjected to hydrolysis by dissolving it in a mixture of THF and water containing a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., NaOH) and stirring at room temperature or with gentle heating.
-
After neutralization, the product is extracted, dried, and purified by column chromatography.
Conclusion and Recommendations
The choice of catalytic system for the synthesis of 1,2,9-nonanetriol depends on several factors, including the desired stereochemistry, cost, scalability, and environmental considerations.
-
For a reliable and high-yielding synthesis of syn-1,2,9-nonanetriol, osmium-based catalysts remain the preferred choice, with the Sharpless Asymmetric Dihydroxylation offering excellent enantiocontrol if a specific stereoisomer is required.
-
Ruthenium-based catalysts present a more economical alternative, but require careful optimization to avoid over-oxidation, especially when dealing with substrates containing other sensitive functional groups.
-
The tungsten-catalyzed epoxidation-hydrolysis sequence is an attractive "green" option that provides access to the complementary anti-1,2,9-nonanetriol.
-
For the selective synthesis of the intermediate 9-hydroxy-1-nonene from 1,8-nonadiene, hydroboration-oxidation with 9-BBN is the method of choice due to its high regioselectivity.
-
Enzymatic methods are promising for their mild conditions and high selectivity, and further developments in this area may offer superior synthetic routes in the future.
Ultimately, the optimal catalyst will be determined by the specific requirements of the research or development project. This guide provides the foundational information to make an informed decision and to design a robust and efficient synthesis of 1,2,9-nonanetriol.
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-
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ResearchGate. Which stoichiometric oxidant is better for hydroxylation of alkenes OsO4 or RuO4?. [Link]
-
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Plietker, B. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Molecules2005 , 10, 6534-6559. [Link]
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UTUPub. Dioxomolybdenum(VI) and –tungsten(VI) amino bisphenolates as epoxidation catalysts. [Link]
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Leonori, D. et al. Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants. Angew. Chem. Int. Ed.2021 , 60, 1-8. [Link]
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Berkessel, A. et al. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angew. Chem. Int. Ed.2017 , 56, 1-6. [Link]
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MacMillan, D. W. C. et al. Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Tetrahedron2006 , 62, 1-13. [Link]
-
ResearchGate. Osmium-free direct syn-dihydroxylation of alkenes. [Link]
-
Organic Chemistry Portal. Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. [Link]
-
YouTube. Dihydroxylation of a (Z)-Alkene to Make a Diol. [Link]
-
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-
Wang, Y. et al. Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat. Foods2024 , 13, 1-15. [Link]
-
ACS Publications. Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. [Link]
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Frontiers. The Biosynthesis of Enzymatically Oxidized Lipids. [Link]
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- 16. Epoxide synthesis by epoxidation [organic-chemistry.org]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2,9-Nonanetriol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical, non-negotiable aspect of ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1,2,9-Nonanetriol, moving beyond a simple checklist to explain the scientific rationale behind each step. Our commitment is to empower you with the knowledge to manage chemical waste streams confidently and responsibly.
Understanding 1,2,9-Nonanetriol: An Inferred Hazard Profile
Long-chain alcohols generally exhibit low acute oral and dermal toxicity. However, they can be irritants, and of primary concern is their potential environmental impact. Specifically, compounds like 1-Nonanol are recognized as being harmful to aquatic life with long-lasting effects. Therefore, our disposal protocol for 1,2,9-Nonanetriol must be conservative, prioritizing the prevention of environmental release.
Key Inferred Characteristics:
-
Physical State: Likely a viscous liquid or low-melting-point solid.
-
Toxicity: Expected to have low acute toxicity but may cause serious eye irritation.
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Environmental Hazard: Assumed to be harmful to aquatic organisms, necessitating containment from waterways.
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Flammability: Likely a combustible liquid, not highly flammable at standard laboratory temperatures.
The Cornerstone of Compliance: Hazardous Waste Determination
The critical first step in any chemical disposal procedure is the formal determination of whether the waste is hazardous. This is not merely a suggestion but a regulatory mandate under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While pure 1,2,9-Nonanetriol may not be explicitly listed as a hazardous waste, it must be evaluated for the four key characteristics of hazardous waste.
Table 1: RCRA Hazardous Waste Characteristics Assessment for 1,2,9-Nonanetriol Waste
| Characteristic | EPA Definition | Application to 1,2,9-Nonanetriol Waste | Determination Action |
| Ignitability | Liquids with a flash point < 60°C (140°F). | Pure 1,2,9-Nonanetriol likely has a flash point > 60°C. However, if mixed with flammable solvents (e.g., ethanol, acetone), the flash point of the mixture could be lowered significantly. | Test the flash point of the waste mixture if contamination with flammable solvents is suspected. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | 1,2,9-Nonanetriol is a neutral compound. Waste is unlikely to be corrosive unless mixed with strong acids or bases. | Measure the pH of the waste stream. |
| Reactivity | Unstable under "normal" conditions, may react with water, or generate toxic gases. | Long-chain alcohols are generally stable. | Assess the experimental context. Were reactive reagents used that could be present in the waste? |
| Toxicity | Harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | The primary concern. Based on analogous compounds, it is prudent to assume the waste could be toxic to aquatic life. | Default to managing as toxic hazardous waste to ensure environmental protection, unless TCLP data is available to prove otherwise. |
Crucially, the generator of the waste is legally responsible for making this determination. When in doubt, the most prudent and compliant course of action is to manage the waste as hazardous.
Step-by-Step Disposal Protocol for 1,2,9-Nonanetriol
This protocol is designed to ensure safety and compliance, assuming the 1,2,9-Nonanetriol waste has been determined to be hazardous or is being managed as such as a precautionary measure.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is the first line of defense against unforeseen splashes or exposures.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Protective Clothing: A standard lab coat is required to protect against skin contact.
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe and cost-effective disposal. Never mix incompatible waste streams.
-
Designate a Waste Container: Use a container that is compatible with 1,2,9-Nonanetriol. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition with a secure, leak-proof lid.
-
Collect Waste: Collect all waste containing 1,2,9-Nonanetriol, including used solutions, rinsates from cleaning contaminated glassware, and any contaminated solids (e.g., paper towels, absorbent pads).
-
Avoid Mixing: Do not mix 1,2,9-Nonanetriol waste with other waste streams, particularly halogenated solvents, strong acids, bases, or oxidizers.
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a strict regulatory requirement and essential for safe handling by waste management personnel.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete All Fields: The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "1,2,9-Nonanetriol"
-
A complete list of all constituents in the container by percentage, including solvents and solutes.
-
The date accumulation started.
-
The specific hazard(s) (e.g., "Toxic," "Eye Irritant").
-
Step 4: Storage of Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secure Location: Store the container in a location where it is not at risk of being knocked over or broken.
-
Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks.
-
Keep Closed: The container must be kept securely closed at all times, except when actively adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.
-
Provide Documentation: Be prepared to provide the fully completed hazardous waste label and any other required documentation.
-
Maintain Records: Keep a record of the waste generated and its disposal date for your laboratory's compliance files.
Prohibited Disposal Methods:
-
DO NOT pour 1,2,9-Nonanetriol waste down the drain. This can harm aquatic ecosystems and damage wastewater treatment systems.
-
DO NOT dispose of 1,2,9-Nonanetriol waste in the regular trash.
-
DO NOT allow the waste to evaporate in a fume hood.
Visualizing the Disposal Workflow
To clarify the decision-making process, the following workflow diagram outlines the key steps and logic for the proper disposal of 1,2,9-Nonanetriol.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
